molecular formula C8H8BrNO2 B1583199 Ethyl 5-bromonicotinate CAS No. 20986-40-7

Ethyl 5-bromonicotinate

Cat. No.: B1583199
CAS No.: 20986-40-7
M. Wt: 230.06 g/mol
InChI Key: PCPIANOJERKFJI-UHFFFAOYSA-N
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Description

Ethyl 5-bromonicotinate is a useful research compound. Its molecular formula is C8H8BrNO2 and its molecular weight is 230.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 363896. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 5-bromopyridine-3-carboxylate
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InChI

InChI=1S/C8H8BrNO2/c1-2-12-8(11)6-3-7(9)5-10-4-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCPIANOJERKFJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10175197
Record name Ethyl 5-bromonicotinate
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Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20986-40-7
Record name Ethyl 5-bromonicotinate
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Record name Ethyl 5-bromonicotinate
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Record name Ethyl 5-Bromonicotinate
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Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Ethyl 5-bromonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

Ethyl 5-bromonicotinate is a pivotal intermediate in the fields of medicinal chemistry and organic synthesis.[1] Its unique molecular architecture, featuring a bromine-substituted pyridine ring and an ethyl ester functional group, offers multiple avenues for chemical modification, making it a valuable building block for the creation of novel pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of the synthesis and characterization of this compound, delving into the underlying chemical principles and offering detailed, field-tested experimental protocols. The aim is to equip researchers and drug development professionals with the necessary knowledge to confidently synthesize, purify, and characterize this important compound, thereby accelerating their research and development endeavors.

Introduction: The Strategic Importance of this compound

The pyridine scaffold is a privileged structure in medicinal chemistry, frequently encountered in biologically active molecules and pharmaceuticals.[2] The introduction of a bromine atom at the 5-position of the nicotinic acid ethyl ester creates a versatile handle for a variety of synthetic transformations. This strategic placement of the bromine atom, meta to the ester group, allows for regioselective functionalization, a critical aspect in the rational design of drug candidates.

This compound serves as a key starting material in the synthesis of a diverse range of compounds with potential therapeutic applications, including anti-inflammatory agents, anti-cancer drugs, and enzyme inhibitors.[1][3] Its utility extends to the development of agricultural chemicals, such as herbicides and fungicides, as well as in material science for the creation of advanced polymers and coatings.[1][3] The ability to undergo transformations like nucleophilic substitutions and palladium-catalyzed cross-coupling reactions makes it an indispensable tool for chemists.[1]

Synthesis of this compound: A Tale of Two Reactions

The synthesis of this compound is typically a two-step process, commencing with the bromination of nicotinic acid followed by its esterification. An alternative, and often more practical approach, involves the esterification of the commercially available 5-bromonicotinic acid.

Pathway 1: Bromination of Nicotinic Acid followed by Esterification

The direct bromination of the pyridine ring is notoriously challenging due to its electron-deficient nature, which deactivates it towards electrophilic aromatic substitution.[2] Harsh reaction conditions, such as high temperatures (often exceeding 300°C) and the use of fuming sulfuric acid (oleum) with bromine, are typically required.[2][4] These conditions can lead to a mixture of mono- and di-brominated products, complicating purification.[4]

More contemporary and milder bromination methods for pyridine derivatives have been developed, including electrochemical protocols and the use of reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[2][4] However, for the specific synthesis of 5-bromonicotinic acid, direct bromination of nicotinic acid remains a viable, albeit challenging, route.

Once 5-bromonicotinic acid is obtained, the subsequent esterification to yield this compound is a relatively straightforward acid-catalyzed reaction.

Pathway 2: Esterification of 5-Bromonicotinic Acid (Recommended)

A more direct and efficient route to this compound is the Fischer esterification of commercially available 5-bromonicotinic acid. This method avoids the often-problematic bromination step of the pyridine ring.

The Fischer esterification is a classic organic reaction that involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. The mechanism proceeds through the following key steps:

  • Protonation of the Carbonyl Oxygen: The carboxylic acid is protonated by the strong acid catalyst (typically sulfuric acid), which activates the carbonyl carbon towards nucleophilic attack.

  • Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The lone pair of electrons on the remaining hydroxyl group pushes out a molecule of water.

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

// Reactants RCOOH [label="5-Bromonicotinic Acid"]; ROH [label="Ethanol"]; H_plus [label="H+", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Intermediates Protonated_RCOOH [label="Protonated\n5-Bromonicotinic Acid"]; Tetrahedral_Intermediate [label="Tetrahedral\nIntermediate"]; Protonated_Intermediate [label="Protonated\nIntermediate"]; Protonated_Ester [label="Protonated Ester"];

// Products Ester [label="this compound"]; Water [label="Water"];

// Reaction flow RCOOH -> Protonated_RCOOH [label="+ H+"]; Protonated_RCOOH -> Tetrahedral_Intermediate [label="+ Ethanol"]; Tetrahedral_Intermediate -> Protonated_Intermediate [label="Proton Transfer"]; Protonated_Intermediate -> Protonated_Ester [label="- H2O"]; Protonated_Ester -> Ester [label="- H+"];

// Catalyst regeneration Protonated_Ester -> H_plus [style=invis]; } Esterification Mechanism of 5-Bromonicotinic Acid

This protocol is based on a well-established procedure for the synthesis of this compound from 5-bromonicotinic acid.[5]

Materials and Reagents:

  • 5-Bromonicotinic acid

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • 10% Sodium Carbonate (Na₂CO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Water (distilled or deionized)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 5-bromonicotinic acid (e.g., 3.00 g, 14.9 mmol) in ethanol (e.g., 30.0 mL).

  • Acid Addition: While stirring, slowly add concentrated sulfuric acid (e.g., 9.0 mL) dropwise to the suspension. The addition should be controlled to manage the exothermic reaction. Continue stirring until a clear solution is formed.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for approximately 22 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling the reaction mixture to room temperature, quench the reaction by carefully adding water (e.g., 30 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (e.g., 75 mL).

  • Washing: Wash the organic layer sequentially with a 10% sodium carbonate solution (e.g., 20 mL) to neutralize any remaining acid, followed by water (e.g., 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude product can be further purified by recrystallization or column chromatography if necessary. The product is typically obtained as a white solid.[5]

Synthesis_Workflow start Start suspend Suspend 5-bromonicotinic acid in ethanol start->suspend add_acid Slowly add concentrated H2SO4 suspend->add_acid reflux Reflux for 22 hours add_acid->reflux cool Cool to room temperature reflux->cool quench Quench with water cool->quench extract Extract with dichloromethane quench->extract wash_base Wash with 10% Na2CO3 solution extract->wash_base wash_water Wash with water wash_base->wash_water dry Dry over anhydrous MgSO4 wash_water->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify (recrystallization/chromatography) concentrate->purify end End purify->end

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic and physical methods is employed for this purpose.

Physical Properties
PropertyValueReference
Molecular Formula C₈H₈BrNO₂[1][6][7]
Molecular Weight 230.06 g/mol [1][6][7]
Appearance White to off-white or pale yellow crystalline powder[1][5][7]
Melting Point 38-42 °C[1][8][9]
Boiling Point 86-92 °C at 0.5 mmHg[8][9]
Spectroscopic Analysis

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Expected ¹H NMR Spectral Data (in CDCl₃): [5]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
9.13d1HH-2 of pyridine ring
8.84d1HH-6 of pyridine ring
8.42m1HH-4 of pyridine ring
4.40q2H-CH₂- of ethyl group
1.43t3H-CH₃ of ethyl group

d = doublet, t = triplet, q = quartet, m = multiplet

The downfield chemical shifts of the pyridine protons are characteristic of the electron-withdrawing nature of the nitrogen atom and the bromine substituent. The coupling patterns (doublets and a multiplet) are consistent with the substitution pattern on the pyridine ring. The quartet and triplet for the ethyl group are classic indicators of an ethyl ester.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2980-2850MediumAliphatic C-H stretch
~1730-1715StrongC=O stretch (ester)
~1600-1450Medium to StrongC=C and C=N ring stretching (pyridine)
~1300-1000StrongC-O stretch (ester)
Below 1000Medium to StrongC-Br stretch and aromatic C-H bending

The strong absorption band around 1720 cm⁻¹ is a definitive indicator of the ester carbonyl group.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Expected Mass Spectral Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): A characteristic isotopic pattern for a bromine-containing compound will be observed, with two peaks of nearly equal intensity at m/z 229 and 231, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

  • Key Fragments: Loss of the ethoxy group (-OCH₂CH₃) leading to a fragment at m/z 184 and 186. Further fragmentation of the pyridine ring can also be observed.

Characterization_Process start Synthesized this compound physical Physical Characterization (Melting Point, Appearance) start->physical nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms data Data Analysis and Structure Confirmation physical->data nmr->data ir->data ms->data purity Purity Assessment (e.g., HPLC, GC) final Verified this compound purity->final data->purity

Applications in Drug Development and Organic Synthesis

The synthetic versatility of this compound makes it a valuable precursor in the synthesis of a wide array of more complex molecules.

  • Suzuki-Miyaura Coupling: The bromine atom can be readily displaced in palladium-catalyzed Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds, allowing for the synthesis of biaryl compounds.[10] This is a widely used strategy in the development of kinase inhibitors and other targeted therapies.[10]

  • Other Cross-Coupling Reactions: It can also participate in other cross-coupling reactions such as Sonogashira, Heck, and Buchwald-Hartwig amination reactions, further expanding its synthetic utility.

  • Amide Formation: The ethyl ester can be easily hydrolyzed to the corresponding carboxylic acid or directly converted to amides by reaction with amines. This allows for the exploration of structure-activity relationships by introducing diverse amide functionalities.[10]

  • Reduction: The ester can be reduced to the corresponding alcohol, 5-bromo-3-pyridinemethanol, which is another useful synthetic intermediate.

  • Hydrazide Formation: this compound is a key starting material for the preparation of 5-bromonicotinic acid hydrazide by reacting with hydrazine hydrate.[5][11]

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It may cause skin, eye, and respiratory irritation.[9] It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.

Conclusion

This compound is a cornerstone of modern organic synthesis and medicinal chemistry. Its straightforward synthesis from readily available starting materials, combined with its versatile reactivity, ensures its continued importance as a building block for the discovery and development of new chemical entities. This guide has provided a comprehensive overview of its synthesis and characterization, offering both theoretical insights and practical, actionable protocols to empower researchers in their scientific pursuits.

References

An In-depth Technical Guide to Ethyl 5-Bromonicotinate: A Cornerstone Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of a Halogenated Heterocycle

In the landscape of synthetic chemistry, particularly within drug discovery and materials science, the strategic value of a molecule is often defined by its versatility and functional handles. Ethyl 5-bromonicotinate (CAS No. 20986-40-7), a halogenated pyridine derivative, stands out as a quintessential example of such a high-value building block. Its structure is deceptively simple: a pyridine core functionalized with a reactive bromine atom and an ethyl ester group. This specific arrangement provides two distinct and orthogonal points for chemical modification, enabling chemists to construct complex molecular architectures with precision and efficiency. This guide offers an in-depth exploration of the core chemical properties, structure, synthesis, and reactivity of this compound, providing researchers, scientists, and drug development professionals with a comprehensive technical resource grounded in practical application.

Core Chemical and Physical Identity

This compound, also known as 5-bromo-3-pyridinecarboxylic acid ethyl ester or ethyl 5-bromo-3-pyridinecarboxylate, is typically a white to pale yellow or light brown crystalline powder at room temperature.[1][2][3] Its fundamental properties are summarized below, providing the foundational data required for experimental design and execution.

PropertyValueSource(s)
Molecular Formula C₈H₈BrNO₂[4]
Molecular Weight 230.06 g/mol [1][4]
CAS Number 20986-40-7[3][5]
Melting Point 38-42 °C[2][3][6]
Boiling Point 86-92 °C @ 0.5 mmHg[3][6]
Appearance White to light brown crystal powder[1][2][3]
Density ~1.5 g/cm³ (Predicted)[3][6]
IUPAC Name ethyl 5-bromopyridine-3-carboxylate[5]
InChI Key PCPIANOJERKFJI-UHFFFAOYSA-N[4][5]
SMILES CCOC(=O)c1cncc(Br)c1[4][5]
Storage Conditions 0-8 °C, Inert atmosphere[2][6][7]

Molecular Structure and Spectral Signature

The utility of this compound stems directly from its molecular architecture. The pyridine ring, an electron-deficient aromatic system, is substituted at the 5-position with a bromine atom, a versatile leaving group for cross-coupling reactions. At the 3-position, the ethyl carboxylate group offers a site for hydrolysis, amidation, or reduction.

Caption: 2D structure of this compound.

Interpreting the Spectral Data

A self-validating experimental workflow relies on confirming the identity and purity of starting materials. Spectroscopic analysis is paramount.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides unambiguous structural confirmation. A typical spectrum in CDCl₃ will show distinct signals for the three aromatic protons on the pyridine ring and the five protons of the ethyl group.[1]

    • The aromatic protons appear as distinct multiplets in the downfield region (δ 8.0-9.2 ppm) due to the electron-withdrawing nature of the pyridine nitrogen and the ester group. Specifically, one can expect signals around δ 9.13 (d, 1H), 8.84 (d, 1H), and 8.42 (m, 1H).[1]

    • The ethyl group protons appear more upfield. The methylene protons (-O-CH₂-) present as a quartet around δ 4.40 ppm, split by the adjacent methyl protons.[1]

    • The terminal methyl protons (-CH₃) appear as a triplet around δ 1.43 ppm, split by the adjacent methylene protons.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying key functional groups. A strong absorption band around 1720 cm⁻¹ is characteristic of the C=O (carbonyl) stretch of the ester group. Additional bands in the 1600 cm⁻¹ region correspond to the C=C and C=N vibrations of the aromatic pyridine ring.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight. The mass spectrum of this compound will show a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is the signature isotopic pattern for a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).[8] The exact mass is 228.9738 g/mol .[3][9]

Synthesis and Core Reactivity

The reliable synthesis of this compound is crucial for its application. The most common and robust laboratory-scale preparation is the Fischer esterification of its corresponding carboxylic acid, 5-bromonicotinic acid.

Protocol: Fischer Esterification of 5-Bromonicotinic Acid

This protocol describes a standard procedure for synthesizing this compound. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To convert 5-bromonicotinic acid to its ethyl ester via acid-catalyzed esterification.

Reagents:

  • 5-Bromonicotinic acid

  • Absolute Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM)

  • 10% Sodium Carbonate (Na₂CO₃) solution

  • Water (H₂O)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 5-bromonicotinic acid (e.g., 1.0 eq) in an excess of absolute ethanol (e.g., 5-10 volumes).[1] Causality: Ethanol serves as both the solvent and the reactant. Using it in excess drives the reaction equilibrium towards the product side, maximizing yield.

  • Catalyst Addition: Under constant stirring and cooling in an ice bath, slowly add concentrated sulfuric acid (e.g., 0.2-0.5 eq) dropwise.[1] Causality: Sulfuric acid is the catalyst. It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the ethanol.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-24 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC). Causality: The elevated temperature increases the reaction rate, allowing the system to reach equilibrium faster. Refluxing prevents the loss of volatile solvent and reactant.

  • Work-up - Quenching and Extraction: After completion, cool the mixture to room temperature. Carefully pour the reaction mixture into cold water.[1] Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3x volumes).[1] Causality: Quenching with water removes the excess ethanol and sulfuric acid. Dichloromethane is an organic solvent immiscible with water, used to extract the less polar ester product from the aqueous phase.

  • Work-up - Washing: Wash the combined organic layers sequentially with 10% Na₂CO₃ solution and then with water.[1] Causality: The sodium carbonate wash neutralizes any remaining sulfuric acid and unreacted 5-bromonicotinic acid (by converting it to its water-soluble sodium salt). The final water wash removes any residual salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.[1] Causality: Anhydrous MgSO₄ is a drying agent that removes trace amounts of water from the organic solvent. Evaporation of the solvent leaves the desired product.

  • Purification: The resulting solid can be further purified by recrystallization if necessary, yielding this compound as a white solid.[1]

G cluster_0 Reaction Phase cluster_1 Work-up & Isolation Start Suspend 5-Bromonicotinic Acid in Ethanol Catalyst Add H₂SO₄ (catalyst) dropwise with cooling Start->Catalyst Reflux Heat to Reflux (12-24h) Catalyst->Reflux Quench Cool and Quench with H₂O Reflux->Quench Extract Extract with Dichloromethane Quench->Extract Wash Wash with Na₂CO₃ then H₂O Extract->Wash Dry Dry over MgSO₄ and Filter Wash->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Product Pure Ethyl 5-Bromonicotinate Concentrate->Product

Caption: Workflow for the synthesis of this compound.

Core Reactivity: The Suzuki-Miyaura Cross-Coupling

The bromine atom at the 5-position is the molecule's primary handle for synthetic diversification. It is an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[10][11] This reaction forms a new carbon-carbon bond by coupling the bromopyridine with an organoboron species (typically a boronic acid or ester), a foundational transformation in modern medicinal chemistry.[10][12]

Significance: The Suzuki coupling allows for the direct attachment of a wide variety of aryl, heteroaryl, or alkyl groups at the 5-position of the pyridine ring.[11][13] This enables the rapid generation of molecular libraries to explore structure-activity relationships (SAR) in drug discovery programs.[14]

G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X Ln OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)-R Ln Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-R (Coupled Product) RedElim->Product ArylHalide Ar-X (this compound) ArylHalide->OxAdd BoronicAcid R-B(OH)₂ + Base BoronicAcid->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Research and Development

This compound is not an end product but a critical starting material and intermediate across multiple scientific domains.[2]

  • Pharmaceutical Development: This is its most prominent area of application. It serves as a key intermediate in the synthesis of a wide array of pharmaceuticals, including anti-inflammatory and anti-cancer agents.[2][15] Its derivatives are integral to the development of inhibitors for enzymes like PARP and various kinases, which are significant targets in oncology.[14] It is also a precursor in the synthesis of the vasodilator Nicergoline.[14][16]

  • Agrochemicals: The pyridine scaffold is common in agrochemicals. This compound is used to formulate novel herbicides and fungicides, contributing to crop protection and improved agricultural yields.[2][15]

  • Material Science: The compound's ability to undergo polymerization and coupling reactions makes it valuable in creating advanced materials.[2] It can be incorporated into polymers and coatings to enhance properties such as durability and chemical resistance.[2][15]

  • Biochemical Research: As a versatile scaffold, it is used to synthesize molecular probes and ligands for studying enzyme inhibitors and receptor interactions. This provides crucial insights into biological pathways and helps identify potential new therapeutic targets.[2][15]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

  • Hazards: It is classified as an irritant, causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][17]

  • Handling: Use only in a well-ventilated area, such as a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][17] Avoid breathing dust and prevent contact with skin and eyes.[17]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, typically between 0-8 °C.[2][6] It should be stored under an inert atmosphere.[6][7]

Conclusion

This compound exemplifies the principle of "enabling technology" in chemical synthesis. Its dual functionality—a site for cross-coupling and a modifiable ester—provides a robust and reliable platform for molecular construction. From creating new cancer therapies to developing advanced materials, its impact is broad and significant. For the research scientist, a thorough understanding of its properties, synthesis, and reactivity is not merely academic; it is the key to unlocking new avenues of innovation and discovery.

References

An In-Depth Technical Guide to Ethyl 5-bromonicotinate (CAS: 20986-40-7): Properties and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-bromonicotinate (CAS No. 20986-40-7), a halogenated pyridine derivative, has emerged as a pivotal building block in modern medicinal chemistry and organic synthesis. Its strategic placement of a bromine atom and an ethyl ester group on the pyridine scaffold renders it a versatile precursor for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical methodologies of this compound. Furthermore, it delves into its critical role as a key starting material in the development of targeted therapeutics, with a particular focus on the synthesis of the potent histone demethylase inhibitor, GSK-J4.

Part 1: Physicochemical and Spectroscopic Properties

This compound is a white to off-white crystalline powder. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound [1][2][3][4]

PropertyValue
CAS Number 20986-40-7
IUPAC Name ethyl 5-bromopyridine-3-carboxylate
Synonyms Ethyl 5-bromo-3-pyridinecarboxylate, 5-Bromonicotinic acid ethyl ester
Molecular Formula C₈H₈BrNO₂
Molecular Weight 230.06 g/mol
Appearance White to off-white crystalline powder
Melting Point 37-44 °C
Solubility Soluble in organic solvents like DMSO and ethanol.
InChI Key PCPIANOJERKFJI-UHFFFAOYSA-N
SMILES CCOC(=O)c1cncc(Br)c1

The spectroscopic data for this compound are critical for its identification and quality control. Representative spectroscopic data are available through various chemical suppliers and databases.[5][6]

Part 2: Synthesis and Reactivity

Synthesis of this compound

A common and straightforward method for the synthesis of this compound is the Fischer esterification of 5-bromonicotinic acid.[3]

Experimental Protocol: Esterification of 5-Bromonicotinic Acid [3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 5-bromonicotinic acid (1 equivalent) in ethanol (used as both reactant and solvent).

  • Acid Catalysis: Slowly add concentrated sulfuric acid (a catalytic amount) to the suspension with stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or LC-MS is recommended).

  • Work-up: After cooling to room temperature, quench the reaction by the addition of water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: The crude this compound can be further purified by recrystallization or column chromatography.

G cluster_synthesis Synthesis of this compound 5-Bromonicotinic_Acid 5-Bromonicotinic Acid Reaction Esterification (Reflux) 5-Bromonicotinic_Acid->Reaction Ethanol Ethanol Ethanol->Reaction H2SO4 H₂SO₄ (cat.) H2SO4->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Key Reactivity

The chemical versatility of this compound stems from its two primary reactive sites:

  • The Bromine Atom: This site is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions allow for the introduction of various aryl, heteroaryl, and alkyl groups at the 5-position of the pyridine ring.

  • The Ethyl Ester: This functional group can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides, hydrazides, and other derivatives. This allows for further functionalization and exploration of structure-activity relationships in drug design.

Part 3: Application in the Synthesis of GSK-J4, a Histone Demethylase Inhibitor

A prominent example showcasing the utility of this compound is its role as a key starting material in the synthesis of GSK-J1 and its cell-permeable ethyl ester prodrug, GSK-J4.[7][8][9] GSK-J4 is a potent and selective inhibitor of the H3K27me3/me2-demethylases JMJD3 (KDM6B) and UTX (KDM6A).[7]

Overview of GSK-J4 Synthesis

The synthesis of GSK-J1, and by extension GSK-J4, was first reported by Kruidenier et al. in Nature in 2012.[8][9] The synthesis involves a multi-step sequence where this compound is a crucial building block for constructing the core pyridine scaffold of the final molecule. A generalized synthetic workflow is depicted below.

G cluster_gskj4_synthesis Generalized Synthesis of GSK-J1/J4 Start This compound (CAS: 20986-40-7) Step1 Suzuki Coupling (Introduction of Aryl Group) Start->Step1 Intermediate1 Aryl-substituted Nicotinate Step1->Intermediate1 Step2 Ester Hydrolysis Intermediate1->Step2 Intermediate2 Aryl-substituted Nicotinic Acid Step2->Intermediate2 Step3 Amide Coupling Intermediate2->Step3 Intermediate3 Amide Intermediate Step3->Intermediate3 Step4 Further Functionalization Intermediate3->Step4 Product GSK-J1 / GSK-J4 Step4->Product

Caption: Generalized synthetic workflow for GSK-J1/J4.

Mechanism of Action of GSK-J4 and Biological Implications

GSK-J4, as a prodrug, is intracellularly hydrolyzed to the active form, GSK-J1, which is a potent inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases KDM6A (UTX) and KDM6B (JMJD3). These enzymes are responsible for removing methyl groups from lysine 27 of histone H3 (H3K27), a key epigenetic mark associated with gene repression.

By inhibiting KDM6A/B, GSK-J1 leads to an increase in the levels of H3K27me2/3, resulting in the silencing of target gene expression. This mechanism has profound implications in various pathological conditions:

  • Inflammation: GSK-J4 has been shown to attenuate the production of pro-inflammatory cytokines, such as TNF-α, in macrophages.[7] This is achieved by preventing the removal of the repressive H3K27me3 mark at the promoters of key inflammatory genes.

  • Cancer: The dysregulation of JMJD3 is implicated in several cancers, including glioma.[7] GSK-J4 can inhibit the proliferation and migration of glioma cells and induce apoptosis by modulating the H3K27me3 landscape.

  • Diabetic Complications: GSK-J4 has shown therapeutic potential in diabetic kidney disease by reducing renal fibrosis.[7]

G cluster_moa Mechanism of Action of GSK-J4 GSK-J4 GSK-J4 (Prodrug) Hydrolysis Intracellular Esterase GSK-J4->Hydrolysis Enters Cell GSK-J1 GSK-J1 (Active Inhibitor) Hydrolysis->GSK-J1 KDM6 KDM6A (UTX) & KDM6B (JMJD3) GSK-J1->KDM6 Inhibits H3K27me3 H3K27me3 (Repressive Mark) KDM6->H3K27me3 Demethylation Demethylation KDM6->Demethylation Catalyzes H3K27me3->Demethylation Gene_Expression Target Gene Expression (e.g., Inflammatory Genes) Demethylation->Gene_Expression Allows Biological_Effect Biological Effect (e.g., Anti-inflammatory) Gene_Expression->Biological_Effect

Caption: Signaling pathway illustrating the mechanism of action of GSK-J4.

Part 4: Analytical Methodologies

Robust analytical methods are essential for ensuring the quality of this compound and for monitoring its conversion in synthetic processes.

Table 2: Analytical Techniques for this compound

TechniqueApplicationKey Parameters & Considerations
Gas Chromatography-Mass Spectrometry (GC-MS) Purity assessment, identification of impuritiesA suitable column (e.g., DB-5ms) and a temperature gradient program are required. Electron impact (EI) ionization will produce a characteristic fragmentation pattern.[6]
High-Performance Liquid Chromatography (HPLC) Purity determination, reaction monitoringA reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, often with a buffer. UV detection is suitable due to the aromatic nature of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation, purity assessment¹H and ¹³C NMR spectra will show characteristic shifts for the pyridine ring protons and carbons, as well as the ethyl group.[5]
Infrared (IR) Spectroscopy Functional group identificationThe IR spectrum will show characteristic absorption bands for the C=O of the ester, C-Br, and the aromatic C-H and C=C bonds.

Part 5: Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).

  • Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1][10][11][12]

  • Precautionary Measures: Handle in a well-ventilated area, avoid breathing dust, and wear protective gloves, clothing, and eye/face protection.[10][11][12]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[12]

In case of exposure, follow standard first-aid procedures and seek medical attention.[10][11][12]

Conclusion

This compound is a high-value chemical intermediate with significant applications in drug discovery and development. Its versatile reactivity allows for the efficient synthesis of complex molecular architectures, as exemplified by its use in the preparation of the potent epigenetic modulator GSK-J4. A thorough understanding of its properties, synthesis, and handling is crucial for researchers and scientists aiming to leverage this important building block in the pursuit of novel therapeutics.

References

5-Bromo-3-pyridinecarboxylic acid ethyl ester: A Cornerstone Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-3-pyridinecarboxylic acid ethyl ester, also known as ethyl 5-bromonicotinate, has emerged as a profoundly versatile and valuable building block in the landscape of organic synthesis. Its unique molecular architecture, featuring a pyridine core functionalized with a strategically positioned bromine atom and an ethyl ester group, offers a dual handle for a wide array of chemical transformations. This guide provides an in-depth exploration of its applications, focusing on its pivotal role in palladium-catalyzed cross-coupling reactions and its utility in the synthesis of complex molecular targets. We will delve into the mechanistic underpinnings of these reactions, present field-proven experimental protocols, and showcase its application in the development of pharmaceutically active compounds.

Introduction: The Strategic Value of this compound

The pyridine ring is a ubiquitous scaffold in medicinal chemistry and materials science, prized for its electronic properties, hydrogen bonding capabilities, and metabolic stability. This compound leverages this core structure, enhancing its synthetic utility significantly.

  • The Bromine Handle (C5-Position): The bromine atom at the 5-position is an excellent leaving group for a multitude of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a diverse range of carbon and nitrogen-based substituents, enabling rapid library synthesis and structure-activity relationship (SAR) studies.

  • The Ethyl Ester (C3-Position): The ethyl ester group provides another site for chemical modification. It can be readily hydrolyzed to the corresponding carboxylic acid, converted into amides, or transformed into other functional groups, further expanding the synthetic possibilities.

This combination makes this compound a key intermediate in the synthesis of various pharmaceuticals, particularly anti-inflammatory and anti-cancer drugs, as well as advanced agrochemicals and materials.[1][2]

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis

The true power of this compound is unlocked through its participation in palladium-catalyzed cross-coupling reactions. These methods provide efficient and selective pathways for the formation of C-C and C-N bonds under relatively mild conditions.[3][4][5]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is one of the most powerful methods for constructing biaryl and vinyl-aryl structures, which are common motifs in pharmaceuticals.[5][6][7] The reaction couples the aryl bromide with an organoboron reagent (typically a boronic acid or ester) in the presence of a palladium catalyst and a base.[7]

Mechanistic Rationale: The catalytic cycle is a well-understood, three-step process. The choice of catalyst, ligand, and base is critical for success and depends on the electronic nature of the coupling partners. For electron-deficient heteroaryl halides like this compound, electron-rich phosphine ligands are often employed to facilitate the initial, rate-limiting oxidative addition step and promote the final reductive elimination.

Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 oa_text Oxidative Addition pd0->oa_text oa_complex Ar-Pd(II)L2-Br trans_text Transmetalation oa_complex->trans_text trans_complex Ar-Pd(II)L2-Ar' re_catalyst Pd(0)L2 trans_complex->re_catalyst re_text Reductive Elimination trans_complex->re_text product Ar-Ar' re_catalyst->pd0 Regeneration oa_text->oa_complex Ar-Br trans_text->trans_complex Ar'-B(OR)2 (Base) re_text->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol: Synthesis of 5-Aryl Nicotinates [6][8]

This protocol provides a general framework for the Suzuki coupling of this compound with various arylboronic acids.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (1-5 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure anaerobic conditions.

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or DME/water, via syringe.

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress using TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-nicotinate derivative.

Arylboronic Acid PartnerCatalystBaseSolventTemp (°C)Yield (%)Reference
Phenylboronic acidPd(dppf)Cl₂K₂CO₃DME/H₂O80High[9]
4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O90Good[8]
3,5-Dimethylphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O9075[8]
Sonogashira Coupling: Accessing Aryl-Alkynes

The Sonogashira reaction is the premier method for coupling aryl halides with terminal alkynes, creating C(sp²)-C(sp) bonds.[10] This transformation is invaluable for constructing rigid molecular scaffolds found in pharmaceuticals, organic materials, and natural products.[4] The reaction typically employs a dual catalytic system of palladium and a copper(I) salt.[4][10]

Mechanistic Rationale: The reaction proceeds via two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki reaction, involving oxidative addition and reductive elimination. The copper cycle's role is to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex. The amine base is crucial as it serves both to deprotonate the alkyne and as a solvent.

Sonogashira_Workflow start Start: Reagents & Setup reagents This compound Terminal Alkyne Pd Catalyst (e.g., Pd(PPh3)4) Cu(I) Salt (e.g., CuI) Amine Base (e.g., Et3N) start->reagents setup Assemble in Schlenk flask under inert atmosphere (Ar/N2) reagents->setup reaction Reaction Stir at specified temperature (e.g., RT to 60 °C) setup->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Work-up monitoring->workup Reaction Complete workup_steps Filter off amine salts Dilute with organic solvent Wash with water/brine workup->workup_steps purification Purification Flash Column Chromatography workup_steps->purification product Final Product: 5-Alkynyl Nicotinate Ester purification->product

Caption: Generalized experimental workflow for a Sonogashira cross-coupling reaction.

Exemplary Protocol: Synthesis of 5-Alkynyl Nicotinates [4][11]

This protocol is a robust starting point for the Sonogashira coupling of this compound.

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq.) and the terminal alkyne (1.1-1.5 eq.) in a suitable solvent such as THF or DMF.

  • Base Addition: Add an amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPA) (2.0-5.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-10 mol%).

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). The reaction is often rapid. Monitor progress by TLC.

  • Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove salts. Rinse with an organic solvent like ethyl acetate.

  • Extraction: Concentrate the filtrate and redissolve in ethyl acetate. Wash the solution with water and brine, then dry over anhydrous MgSO₄.

  • Purification: After filtration and solvent removal, purify the residue by flash chromatography to obtain the pure 5-alkynylnicotinate product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by providing a general and high-yielding method for C-N bond formation.[3][12] It allows for the coupling of aryl halides with a vast range of primary and secondary amines, functionalities that are central to countless pharmaceutical agents.[13]

Mechanistic Rationale: The reaction mechanism is analogous to other palladium-catalyzed cross-couplings.[3] A key factor for success is the choice of phosphine ligand, which is often a bulky, electron-rich biarylphosphine (e.g., XPhos, RuPhos). These ligands promote the formation of the active monoligated Pd(0) species, facilitate oxidative addition, and prevent β-hydride elimination. A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically required to deprotonate the amine within the palladium coordination sphere.[13][14]

Buchwald_Hartwig_Cycle cluster_1 Buchwald-Hartwig Amination Cycle pd0 Pd(0)L oa_text Oxidative Addition pd0->oa_text oa_complex Ar-Pd(II)L-Br amine_text Amine Binding & Deprotonation oa_complex->amine_text amido_complex Ar-Pd(II)L-NR'R'' re_catalyst Pd(0)L amido_complex->re_catalyst re_text Reductive Elimination amido_complex->re_text product Ar-NR'R'' re_catalyst->pd0 Regeneration oa_text->oa_complex Ar-Br amine_text->amido_complex HNR'R'' (Base) re_text->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Exemplary Protocol: Synthesis of 5-Amino Nicotinates [13][15]

This protocol outlines a general procedure for the Buchwald-Hartwig amination.

  • Reaction Setup: To an oven-dried Schlenk flask containing a stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu or K₃PO₄, 1.4 eq.).

  • Inert Atmosphere: Seal the flask, and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.

  • Reagent Addition: Under the inert atmosphere, add this compound (1.0 eq.) followed by the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Amine Addition: Finally, add the primary or secondary amine (1.2 eq.) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours, or until the starting material is consumed as monitored by TLC or GC-MS.

  • Work-up: Cool the mixture to room temperature and dilute with ethyl acetate. Wash with water and brine.

  • Purification: Dry the organic layer (e.g., with MgSO₄), filter, and concentrate. Purify the crude product by silica gel chromatography to afford the desired 5-amino-nicotinate derivative.

Application in the Synthesis of Active Pharmaceutical Ingredients (APIs)

The synthetic routes enabled by this compound are not merely academic exercises; they are instrumental in the development of complex and biologically important molecules.[16][17] The ability to rapidly and efficiently install diverse functionality via cross-coupling is a cornerstone of modern drug discovery.[16] For instance, derivatives of nicotinic acid are widely explored as anti-inflammatory, analgesic, and anti-cancer agents.[18][19] The methodologies described above are directly applicable to the synthesis of libraries of such compounds for biological screening.

A patent from Pfizer describes the synthesis of intermediates for CDK inhibitors, where transformations of substituted bromopyridines are key steps.[20] While not starting directly from this compound, the patent showcases the industrial relevance of the chemical transformations—such as metal-halogen exchange and subsequent functionalization—that this versatile building block is designed for.

Conclusion

5-Bromo-3-pyridinecarboxylic acid ethyl ester is a quintessential example of a strategic building block in organic synthesis. Its pre-installed functional handles—a bromine atom primed for cross-coupling and an ester group ready for further modification—provide chemists with a reliable and versatile platform for molecular construction. The mastery of its reactivity, particularly through palladium-catalyzed reactions like the Suzuki, Sonogashira, and Buchwald-Hartwig couplings, empowers researchers in pharmaceutical and materials science to access novel chemical space efficiently and predictably. As the demand for complex, functional molecules continues to grow, the importance of such well-designed synthetic intermediates will only increase.

References

An In-depth Technical Guide to the Biochemical Applications of Ethyl 5-bromonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Ethyl 5-bromonicotinate, a pivotal synthetic intermediate, for researchers, scientists, and professionals engaged in drug discovery and biochemical research. While primarily recognized for its role as a versatile building block, this document explores its implicit biochemical significance through the lens of its derivatives and delineates its utility in the synthesis of targeted therapeutic agents.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

This compound, a derivative of nicotinic acid (Vitamin B3), is a key player in the field of organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.[1] Its strategic importance lies in the presence of a bromine atom on the pyridine ring, which provides a reactive handle for a variety of chemical transformations, including nucleophilic substitutions and coupling reactions. This reactivity allows for the introduction of diverse functional groups, enabling the construction of complex molecules with tailored biological activities.[1]

While direct and extensive research into the specific mechanism of action of this compound as a standalone bioactive molecule is not prominently documented in publicly available literature, its foundational role in the synthesis of compounds with significant therapeutic potential makes it a subject of considerable interest. This guide will, therefore, focus on its established utility as a synthetic precursor and the mechanistic insights that can be gleaned from the biological activities of its derivatives.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in a laboratory setting.

PropertyValueReference
Molecular Formula C₈H₈BrNO₂[2]
Molecular Weight 230.06 g/mol [2][3]
Appearance White to off-white crystalline powder[4]
Melting Point 39-42 °C[4]
Boiling Point 86-92 °C at 0.5 mmHg[4]
CAS Number 20986-40-7[2]
Storage Conditions 0-10 °C[4]

Synthetic Utility in the Development of Bioactive Molecules

The primary application of this compound in biochemical research is as a starting material for the synthesis of more complex molecules with defined biological targets. Its chemical structure is amenable to various modifications, making it a versatile scaffold for combinatorial chemistry and targeted drug design.

Synthesis of Anti-inflammatory Agents

Derivatives of nicotinic acid have shown promise as anti-inflammatory agents. This compound serves as a key intermediate in the synthesis of novel compounds that modulate inflammatory pathways. For instance, nicotinic acid derivatives have been synthesized and evaluated for their ability to inhibit key inflammatory mediators.[5]

A general workflow for the utilization of this compound in the synthesis and screening of anti-inflammatory compounds is depicted below.

G cluster_synthesis Synthesis Phase cluster_screening Screening Phase A This compound B Chemical Modification (e.g., Suzuki Coupling, Buchwald-Hartwig Amination) A->B Reaction with various boronic acids or amines C Library of Novel Nicotinic Acid Derivatives B->C Purification and Characterization D In vitro Anti-inflammatory Assays (e.g., COX-2, iNOS inhibition) C->D Primary Screening E Cell-based Assays (e.g., Measurement of TNF-α, IL-6 in macrophages) D->E Secondary Screening of active compounds F Identification of Lead Compounds E->F Hit-to-lead Optimization

Caption: Synthetic and screening workflow for developing anti-inflammatory agents from this compound.

Development of Antimicrobial Compounds

The nicotinic acid scaffold is also a feature in the design of new antimicrobial agents. This compound can be used to generate libraries of compounds that are then screened for their efficacy against various bacterial and fungal strains. The bromine atom can be substituted to introduce pharmacophores known to be associated with antimicrobial activity. For example, nicotinic acid derivatives have been explored for their activity against Gram-positive bacteria.[6]

Inferred Mechanisms of Action of this compound Derivatives

While direct mechanistic studies on this compound are scarce, the biological activities of its derivatives provide insights into the potential pathways that can be targeted through molecules derived from this scaffold.

Inhibition of Inflammatory Mediators

Several derivatives of nicotinic acid have been shown to exert their anti-inflammatory effects by inhibiting the production of key pro-inflammatory mediators.[5] These include:

  • Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.

  • Inducible Nitric Oxide Synthase (iNOS): An enzyme that produces nitric oxide, a signaling molecule involved in inflammation.

  • Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6): Pro-inflammatory cytokines that play a central role in the inflammatory response.[5]

The general signaling pathway that can be targeted by derivatives of this compound is illustrated below.

G cluster_pathway Inflammatory Signaling Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Cell_Membrane Cell Membrane Receptor Inflammatory_Stimulus->Cell_Membrane Signaling_Cascade Intracellular Signaling Cascade (e.g., NF-κB, MAPK pathways) Cell_Membrane->Signaling_Cascade Gene_Transcription Gene Transcription Signaling_Cascade->Gene_Transcription Inflammatory_Mediators Pro-inflammatory Mediators (COX-2, iNOS, TNF-α, IL-6) Gene_Transcription->Inflammatory_Mediators Inflammation Inflammatory Response Inflammatory_Mediators->Inflammation Derivative This compound Derivative Derivative->Inflammatory_Mediators Inhibition

Caption: Potential mechanism of action of this compound derivatives in modulating inflammatory pathways.

Experimental Protocols for Investigating Derivatives

For researchers utilizing this compound as a synthetic precursor, the following experimental protocols are fundamental for evaluating the biological activity of the resulting derivatives.

In Vitro COX-2 Inhibition Assay

Objective: To determine the ability of synthesized compounds to inhibit the activity of the COX-2 enzyme.

Methodology:

  • Reagents: Human recombinant COX-2 enzyme, arachidonic acid (substrate), colorimetric or fluorometric probe.

  • Procedure: a. Pre-incubate the COX-2 enzyme with various concentrations of the test compound (derived from this compound) or a known COX-2 inhibitor (e.g., celecoxib) as a positive control. b. Initiate the enzymatic reaction by adding arachidonic acid. c. After a defined incubation period, stop the reaction. d. Measure the product formation using a suitable detection method (e.g., absorbance or fluorescence).

  • Data Analysis: Calculate the IC₅₀ value (the concentration of the compound that causes 50% inhibition of enzyme activity).

Measurement of Nitric Oxide Production in Macrophages

Objective: To assess the effect of synthesized compounds on the production of nitric oxide (NO), a pro-inflammatory mediator, in cultured macrophages.

Methodology:

  • Cell Line: RAW 264.7 macrophage cell line.

  • Procedure: a. Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight. b. Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. c. Stimulate the cells with lipopolysaccharide (LPS) to induce iNOS expression and NO production. d. After 24 hours of incubation, collect the cell culture supernatant. e. Measure the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent.

  • Data Analysis: Determine the concentration-dependent inhibition of NO production by the test compounds. A cell viability assay (e.g., MTT) should be performed in parallel to rule out cytotoxicity.[5]

Conclusion and Future Directions

This compound stands as a compound of significant value in medicinal chemistry and biochemical research, not for its intrinsic biological activity, but for its role as a versatile scaffold for the synthesis of novel therapeutic agents.[1] Its utility in generating libraries of compounds for screening against various diseases, particularly those with an inflammatory or infectious component, is well-established.

Future research efforts could be directed towards elucidating any direct, albeit potentially weak, interactions of this compound with biological targets. Such studies might uncover novel starting points for drug design. Furthermore, the continued exploration of new synthetic methodologies to diversify the derivatives of this compound will undoubtedly lead to the discovery of new and potent therapeutic agents.

References

The Versatile Scaffold: A Technical Guide to Ethyl 5-bromonicotinate and Its Derivatives for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Applications, and Future Potential of Ethyl 5-bromonicotinate and its Multifaceted Derivatives.

This whitepaper provides a deep dive into the chemistry and application of this compound, a key building block in modern organic synthesis. With its versatile pyridine core, this compound serves as a pivotal starting material for a new generation of pharmaceuticals, agrochemicals, and advanced materials. This guide will explore the fundamental reactivity of this compound, detail key synthetic transformations, and highlight the burgeoning potential of its derivatives in various scientific fields.

Core Compound Profile: this compound

This compound, also known as 5-Bromo-3-pyridinecarboxylic acid ethyl ester, is a crystalline solid that serves as a versatile intermediate in organic synthesis.[1][2][3] Its structure, featuring a bromine atom at the 5-position of the pyridine ring and an ethyl ester at the 3-position, offers two distinct points for chemical modification, making it a valuable scaffold for creating diverse molecular architectures.[4][5]

PropertyValue
CAS Number 20986-40-7
Molecular Formula C₈H₈BrNO₂
Molecular Weight 230.06 g/mol
Appearance White to off-white crystalline powder
Melting Point 37-44 °C
Boiling Point 86-92 °C at 0.5 mmHg

Synthesis:

The most common laboratory-scale synthesis of this compound involves the esterification of 5-bromonicotinic acid.[6]

Experimental Protocol: Synthesis of this compound

  • Suspend 5-bromonicotinic acid (1 equivalent) in ethanol (approx. 10 volumes).

  • Slowly add concentrated sulfuric acid (catalytic amount) to the suspension under stirring.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

The Synthetic Powerhouse: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the pyridine ring of this compound is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions. These transformations are the cornerstone of modern organic synthesis, allowing for the efficient formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for creating biaryl structures by reacting an organoboron reagent with an organic halide. This compound is an excellent substrate for this reaction, enabling the synthesis of a wide range of 5-aryl nicotinic acid derivatives.

Suzuki_Coupling_Workflow

A generalized workflow for Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • To a flame-dried flask, add this compound (1 equiv.), phenylboronic acid (1.2 equiv.), and a base such as potassium carbonate (2 equiv.).

  • Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford Ethyl 5-phenylnicotinate.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[7] This reaction is instrumental in synthesizing conjugated enynes and arylalkynes from this compound.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

  • To a reaction vessel, add this compound (1 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.), and a copper(I) co-catalyst (e.g., CuI, 0.05 equiv.).

  • Evacuate and backfill the vessel with an inert gas.

  • Add a degassed solvent such as triethylamine or a mixture of toluene and a suitable amine.

  • Add phenylacetylene (1.2 equiv.) to the mixture.

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Upon completion, filter the reaction mixture to remove the catalyst and amine salts.

  • Concentrate the filtrate and purify the residue by column chromatography to yield Ethyl 5-(phenylethynyl)nicotinate.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the synthesis of C-N bonds from aryl halides and amines.[8] This reaction is a powerful tool for creating a diverse range of N-substituted derivatives of this compound.

Buchwald_Hartwig_Cycle

Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline

  • In a glovebox or under an inert atmosphere, combine this compound (1 equiv.), a palladium precatalyst, a suitable phosphine ligand (e.g., BINAP), and a strong base (e.g., sodium tert-butoxide).[4]

  • Add aniline (1.2 equiv.) and a dry, degassed solvent like toluene.

  • Seal the reaction vessel and heat to the appropriate temperature (typically 80-110 °C).

  • Monitor the reaction progress. Upon completion, cool the mixture and quench with water.

  • Extract the product with an organic solvent, dry the organic phase, and concentrate.

  • Purify the crude product via column chromatography to obtain Ethyl 5-(phenylamino)nicotinate.

Applications in Medicinal Chemistry

Derivatives of this compound are of significant interest in drug discovery and development due to their wide range of biological activities.

Anti-Cancer Agents

The pyridine scaffold is a common motif in many anti-cancer drugs. Derivatives of this compound have been investigated as potential anti-cancer agents, with some compounds showing promising cytotoxicity against various cancer cell lines.[9][10] For instance, certain derivatives have been synthesized and evaluated for their inhibitory activity against kinases, a class of enzymes often dysregulated in cancer.

Compound TypeCancer Cell LineReported IC₅₀ (µM)
Pyridine DerivativeMCF-7 (Breast)1.24 - 67.19[9][11]
Pyridine DerivativeA549 (Lung)15.69 - 69.2[3]
Thiazolinone HybridHeLa (Cervical)< 1
Thiazolinone HybridHCT-116 (Colon)< 1
Enzyme Inhibitors

The versatile structure of this compound derivatives makes them suitable candidates for the development of various enzyme inhibitors. For example, derivatives have been explored as phosphodiesterase 5 (PDE5) inhibitors, which are used in the treatment of erectile dysfunction and pulmonary hypertension.[12][13]

PDE5_Inhibition

Mechanism of action for PDE5 inhibitors.

Applications in Materials Science

The rigid, aromatic structure of the pyridine ring makes this compound and its derivatives attractive building blocks for the synthesis of advanced materials with unique optical and electronic properties.

Liquid Crystals

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. Derivatives of this compound, particularly those with elongated, rigid structures, have been investigated for their potential as liquid crystalline materials.[14][15] The ability to tune the molecular structure through cross-coupling reactions allows for the rational design of liquid crystals with specific phase behaviors and properties.

Polymers

The functional groups on this compound can be utilized for polymerization reactions. For instance, the bromine atom can be converted to other functional groups that can participate in polymerization, or the ester can be hydrolyzed to a carboxylic acid for use in condensation polymerizations. This opens up possibilities for creating novel polymers with tailored thermal, mechanical, and electronic properties.[16][17]

Spectroscopic Data of a Representative Derivative: Ethyl 5-phenylnicotinate

The structural elucidation of novel derivatives is a critical step in research. Here, we provide expected spectroscopic data for a representative derivative, Ethyl 5-phenylnicotinate.

Data TypeExpected Values
¹H NMR δ (ppm): 1.4 (t, 3H, -CH₃), 4.4 (q, 2H, -OCH₂-), 7.4-7.6 (m, 5H, Ar-H), 8.5 (s, 1H, Ar-H), 8.9 (s, 1H, Ar-H), 9.2 (s, 1H, Ar-H)
¹³C NMR δ (ppm): 14.5, 61.5, 125.0, 128.0, 129.0, 130.0, 135.0, 138.0, 148.0, 152.0, 165.0
Mass Spec (EI) m/z: 227 (M⁺)

Conclusion and Future Outlook

This compound has firmly established itself as a versatile and indispensable building block in organic synthesis. Its ability to undergo a wide array of chemical transformations, particularly palladium-catalyzed cross-coupling reactions, provides a gateway to a vast chemical space of novel derivatives. The applications of these derivatives in medicinal chemistry and materials science are rapidly expanding, with significant potential for the development of new therapeutics and advanced materials. Future research will likely focus on the development of more efficient and sustainable synthetic methodologies, the exploration of novel biological targets for its derivatives, and the design of new materials with tailored properties.

References

An In-Depth Technical Guide to Ethyl 5-Bromonicotinate: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Ethyl 5-Bromonicotinate

In the landscape of modern organic synthesis, certain building blocks distinguish themselves through their versatility and strategic value. This compound (CAS No: 20986-40-7), a halogenated pyridine derivative, is a prime example of such a molecule.[1][2] Its structure, featuring a pyridine ring substituted with both a bromine atom and an ethyl ester group, offers a unique combination of reactivity and stability. The electron-withdrawing nature of the pyridine nitrogen and the ester functionality, coupled with the synthetically versatile carbon-bromine bond, makes this compound a highly sought-after intermediate in several high-value chemical industries.[3]

This guide provides an in-depth analysis of the physical and chemical properties of this compound, offers expert insight into its spectral characteristics, and details validated experimental protocols for its synthesis and key transformations. The content herein is curated for researchers, scientists, and drug development professionals who require a comprehensive understanding of this pivotal chemical entity.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical properties is foundational to its application in synthesis. These properties dictate choices regarding reaction solvents, purification methods, and storage conditions. The key physicochemical and structural identifiers for this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₈H₈BrNO₂[2][4]
Molecular Weight 230.06 g/mol [2][4]
Appearance White to light brown crystalline powder[3][4]
Melting Point 38-42 °C[3]
Boiling Point 86-92 °C @ 0.5 mmHg
CAS Number 20986-40-7[2][4]
IUPAC Name ethyl 5-bromopyridine-3-carboxylate[1]
Synonyms 5-Bromonicotinic acid ethyl ester, Ethyl 5-bromo-3-pyridinecarboxylate[2][4]
SMILES CCOC(=O)c1cncc(Br)c1[2]
InChIKey PCPIANOJERKFJI-UHFFFAOYSA-N[2]

Table 1: Core Physical and Structural Properties of this compound.

Structural Elucidation: A Spectroscopic Analysis

The structural integrity of a key intermediate like this compound must be unequivocally confirmed before its use in complex synthetic sequences. This validation is achieved through a combination of spectroscopic techniques. While publicly accessible, detailed spectra can be limited, a senior scientist can predict and interpret the expected spectral data based on the molecule's known structure.

¹H NMR Spectroscopy

The proton NMR spectrum provides a clear fingerprint of the molecule's hydrogen environments. For this compound, the expected signals are:

  • Aromatic Protons: Three distinct signals in the aromatic region (δ 8.0-9.5 ppm). The protons at positions 2, 4, and 6 of the pyridine ring will appear as distinct multiplets (doublet or doublet of doublets) due to their unique electronic environments and coupling with each other. The specific shifts are influenced by the deshielding effect of the ring nitrogen and the electronic effects of the bromo and ester substituents.

  • Ethyl Ester Protons: A quartet (2H, -OCH₂ CH₃) around δ 4.4 ppm and a triplet (3H, -OCH₂CH₃ ) around δ 1.4 ppm. The quartet arises from the methylene protons being adjacent to the methyl group, and the triplet from the methyl protons being adjacent to the methylene group.

¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number of unique carbon environments.

  • Carbonyl Carbon: A signal in the downfield region, typically around δ 164-166 ppm, characteristic of an ester carbonyl.[5]

  • Aromatic Carbons: Five distinct signals in the aromatic region (approx. δ 120-155 ppm). The carbon bearing the bromine (C5) will be shifted, and the other four carbons of the pyridine ring (C2, C3, C4, C6) will have unique chemical shifts due to the varied electronic landscape of the substituted ring.

  • Ethyl Ester Carbons: A signal for the methylene carbon (-OCH₂ CH₃) around δ 61 ppm and a signal for the terminal methyl carbon (-OCH₂CH₃ ) around δ 14 ppm.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups.

  • C=O Stretch: A strong, sharp absorption band around 1720-1730 cm⁻¹ , which is characteristic of the ester carbonyl group.[7][8]

  • C-O Stretch: A strong band in the region of 1250-1300 cm⁻¹ corresponding to the C-O single bond stretch of the ester.[8]

  • C=C and C=N Aromatic Stretches: Multiple bands in the 1400-1600 cm⁻¹ region, indicative of the pyridine ring.[8]

  • C-H Stretches: Aromatic C-H stretches appearing just above 3000 cm⁻¹ and aliphatic C-H stretches from the ethyl group appearing just below 3000 cm⁻¹.[7]

  • C-Br Stretch: A weak to medium absorption in the fingerprint region, typically between 515-690 cm⁻¹ .[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, further confirming the structure.

  • Molecular Ion (M⁺): The mass spectrum will show a characteristic pair of peaks for the molecular ion due to the presence of bromine isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. Therefore, peaks will be observed at m/z 230 (for C₈H₈⁷⁹BrNO₂) and m/z 232 (for C₈H₈⁸¹BrNO₂).[10]

  • Key Fragmentation: A significant fragment is expected at m/z 201/203 , corresponding to the loss of an ethyl group (-CH₂CH₃, 29 Da). Another major fragmentation pathway is the loss of the ethoxy radical (-OCH₂CH₃, 45 Da), leading to the stable 5-bromonicotinoyl cation at m/z 185/187 .[11][12]

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from its two primary reactive sites: the carbon-bromine bond and the ethyl ester.

// Main compound main [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"];

// Reaction types suzuki [label="Suzuki Coupling\n(C-C Bond Formation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; buchwald [label="Buchwald-Hartwig Amination\n(C-N Bond Formation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; hydrazinolysis [label="Hydrazinolysis\n(Ester to Hydrazide)", fillcolor="#FBBC05", fontcolor="#202124"]; other [label="Other Reactions\n(e.g., Heck, Sonogashira)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Products p1 [label="5-Aryl Nicotinates", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#5F6368"]; p2 [label="5-Amino Nicotinates", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#5F6368"]; p3 [label="5-Bromonicotinic Hydrazide", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#5F6368"]; p4 [label="Diverse Functionalized\nPyridines", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#5F6368"];

// Connections main -> suzuki [label=" Ar-B(OH)₂\n Pd Catalyst", fontsize=10]; main -> buchwald [label=" R₂NH\n Pd Catalyst", fontsize=10]; main -> hydrazinolysis [label=" N₂H₄·H₂O", fontsize=10]; main -> other [label=" Various\n Reagents", fontsize=10];

suzuki -> p1; buchwald -> p2; hydrazinolysis -> p3; other -> p4; } }

Reactivity pathways of this compound.
  • Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond is an ideal handle for forming new carbon-carbon and carbon-heteroatom bonds. This makes this compound a valuable substrate for reactions like the Suzuki-Miyaura coupling (to form 5-aryl nicotinates) and the Buchwald-Hartwig amination (to form 5-amino nicotinates).[3][13] These transformations are fundamental in medicinal chemistry for building the complex scaffolds of modern pharmaceuticals.[3]

  • Ester Transformations: The ethyl ester group can be readily hydrolyzed to the corresponding carboxylic acid or, more commonly, converted into other functional groups. A particularly important transformation is its reaction with hydrazine hydrate to yield 5-bromonicotinic acid hydrazide, a key precursor for synthesizing a wide range of heterocyclic compounds with potential biological activities.

Applications in Research and Development

The versatile reactivity profile of this compound has established it as a critical intermediate in multiple R&D sectors:

  • Pharmaceutical Development: It serves as a foundational building block for synthesizing active pharmaceutical ingredients (APIs), particularly in the development of anti-inflammatory and anti-cancer drugs.[3][8]

  • Agrochemicals: The pyridine core is a common feature in modern agrochemicals. This compound is used to create novel herbicides and fungicides, contributing to crop protection and yield enhancement.[3][8]

  • Material Science: Its ability to undergo polymerization and be incorporated into larger structures makes it a component in the synthesis of advanced polymers and coatings with enhanced durability and chemical resistance.[3]

Experimental Protocols

The following protocols are presented as self-validating systems, designed for reproducibility and clarity. The causality behind key steps is explained to provide a deeper understanding of the process.

Protocol 1: Synthesis of this compound

This protocol describes the Fischer esterification of 5-bromonicotinic acid. The use of a strong acid catalyst (H₂SO₄) is essential to protonate the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by ethanol.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation prep1 Suspend 5-bromonicotinic acid in ethanol prep2 Cool in ice bath prep1->prep2 prep3 Slowly add conc. H₂SO₄ prep2->prep3 react1 Heat to reflux (approx. 22 hours) prep3->react1 react2 Monitor by TLC react1->react2 workup1 Cool to RT, quench with water react2->workup1 workup2 Extract with Dichloromethane (DCM) workup1->workup2 workup3 Wash organic layer with Na₂CO₃ solution workup2->workup3 workup4 Dry over MgSO₄, filter, and concentrate workup3->workup4

Workflow for the synthesis of this compound.

Materials:

  • 5-Bromonicotinic acid

  • Absolute Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM)

  • 10% Sodium Carbonate (Na₂CO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 5-bromonicotinic acid (1.0 eq) in absolute ethanol (approx. 5-10 mL per gram of acid).

  • Catalyst Addition: Place the flask in an ice-water bath. Slowly and carefully add concentrated sulfuric acid (approx. 0.3 eq) dropwise to the stirring suspension. Causality: The slow, cooled addition prevents an uncontrolled exotherm.

  • Reflux: Remove the ice bath and heat the mixture to reflux (approximately 80-85 °C). Maintain reflux for 18-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Extraction: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing cold water (approx. 10 mL per gram of starting acid). Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x volume of water).

  • Washing: Combine the organic extracts and wash sequentially with 10% Na₂CO₃ solution (to neutralize residual acid) and then with water. Causality: Neutralization is crucial to prevent product degradation and ensure clean isolation.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The product, often a white to off-white solid, can be purified further by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) if necessary.

Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol details the palladium-catalyzed cross-coupling to form Ethyl 5-phenylnicotinate. An inert atmosphere is critical as the Pd(0) catalyst is oxygen-sensitive. The base is required to activate the boronic acid for the transmetalation step.[3][13]

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Potassium Carbonate, K₂CO₃, or Cesium Carbonate, Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/Water mixture or DMF)

  • Nitrogen or Argon gas supply

Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), phenylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Degassing: Seal the flask with a septum, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment. Causality: This step is non-negotiable to prevent catalyst oxidation and ensure catalytic activity.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.02-0.05 eq). Then, add the degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 5-phenylnicotinate.

Safety and Handling

This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid breathing dust.

  • Storage: Store in a tightly closed container in a cool, dry place, typically refrigerated at 2-8 °C.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for chemical innovation. Its well-defined physical properties, predictable reactivity, and broad applicability make it a cornerstone of synthetic strategies aimed at creating novel molecules in the pharmaceutical, agrochemical, and material science sectors. The protocols and data presented in this guide serve as a robust foundation for scientists and researchers to confidently and effectively utilize this versatile building block in their work.

References

Introduction: The Structural Blueprint of a Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Characterization of Ethyl 5-bromonicotinate

This compound, with the molecular formula C₈H₈BrNO₂ and a molecular weight of 230.06 g/mol , is a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis.[1][2][3] Its structure, featuring a pyridine ring substituted with both a bromine atom and an ethyl ester group, makes it a versatile building block for the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals.[2]

The unequivocal confirmation of its molecular structure is paramount for its application in research and development, ensuring the integrity of subsequent synthetic steps and the purity of final products. This guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that collectively serve as the structural fingerprint of this compound. We will delve into the causality behind the observed spectral features, grounding our interpretation in the fundamental principles of spectroscopy and established empirical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Connectivity

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy: A Proton's Perspective

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments, their electronic surroundings (chemical shift, δ), their neighboring protons (spin-spin coupling, J), and their relative quantities (integration).

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The deuterated solvent is essential as it is "invisible" in the ¹H NMR spectrum and provides a lock signal for the spectrometer.

  • Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire the spectrum at room temperature. The process involves shimming the magnetic field to ensure homogeneity, tuning the probe, and acquiring the Free Induction Decay (FID) signal over a number of scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a Fourier transform on the FID to generate the frequency-domain spectrum. Phase and baseline correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
a ~9.0 - 9.2Doublet (d)~2.01HH-2
b ~8.8 - 8.9Doublet (d)~2.01HH-6
c ~8.4 - 8.5Triplet (t) or dd~2.01HH-4
d ~4.4Quartet (q)~7.12H-O-CH₂ -CH₃
e ~1.4Triplet (t)~7.13H-O-CH₂-CH₃

Note: Exact chemical shifts can vary slightly depending on solvent and concentration.

The ¹H NMR spectrum is logically divided into two regions: the downfield aromatic region and the upfield aliphatic region.

  • The Aromatic Protons (a, b, c): The protons on the pyridine ring are significantly deshielded (shifted downfield) due to the ring current effect inherent to aromatic systems and the electron-withdrawing nature of the ring nitrogen.[4][5]

    • H-2 (a) and H-6 (b): These two protons are in the ortho positions relative to the electronegative nitrogen atom, causing them to be the most deshielded protons on the ring.[6] They appear as distinct signals because the substitution pattern (ester at C-3, bromine at C-5) makes them chemically non-equivalent. Each appears as a small doublet due to coupling with H-4 (meta-coupling, ⁴J), which is typically small (~2 Hz).

    • H-4 (c): This proton is in the para position to the nitrogen. It experiences coupling from both H-2 and H-6, and thus appears as a triplet (or a doublet of doublets if the coupling constants are slightly different).

  • The Ethyl Group Protons (d, e):

    • Methylene Protons (d): The two protons of the -CH₂- group are adjacent to an oxygen atom, which deshields them to ~4.4 ppm. They are split into a quartet by the three neighboring protons of the methyl group (n+1 rule, 3+1=4).

    • Methyl Protons (e): The three protons of the -CH₃ group are the most shielded in the molecule, appearing furthest upfield at ~1.4 ppm. They are split into a triplet by the two neighboring protons of the methylene group (n+1 rule, 2+1=3).

H_NMR_Coupling cluster_ring Aromatic Ring cluster_ethyl Ethyl Group pos_H2 H-2 (~9.1 ppm) pos_H4 H-4 (~8.4 ppm) pos_H2->pos_H4 ⁴J ≈ 2 Hz pos_H6 H-6 (~8.8 ppm) pos_H6->pos_H4 ⁴J ≈ 2 Hz pos_CH2 -CH2- (~4.4 ppm) pos_CH3 -CH3 (~1.4 ppm) pos_CH2->pos_CH3 ³J ≈ 7.1 Hz

Caption: ¹H-¹H spin-spin coupling network in this compound.

¹³C NMR Spectroscopy: The Carbon Skeleton

Proton-decoupled ¹³C NMR spectroscopy provides a single peak for each chemically unique carbon atom, with its chemical shift indicating its electronic environment.

The protocol is analogous to that for ¹H NMR, with the spectrometer configured to observe the ¹³C nucleus. A broadband proton decoupler is used to irradiate the protons, which collapses the C-H coupling and simplifies the spectrum to single lines for each carbon, enhancing the signal-to-noise ratio.

Chemical Shift (δ, ppm)Assignment
~163 - 164C =O (Ester Carbonyl)
~154 - 155C-2
~151 - 152C-6
~140 - 141C-4
~128 - 129C-3
~120 - 121C-5
~62-O-C H₂-CH₃
~14-O-CH₂-C H₃

Note: Chemical shifts are relative to TMS at 0.00 ppm.

  • Carbonyl Carbon: The ester carbonyl carbon is the most deshielded carbon in the molecule, appearing far downfield (~163 ppm) due to the double bond to one oxygen and a single bond to another.

  • Aromatic Carbons: The chemical shifts of the pyridine ring carbons are influenced by the nitrogen, bromine, and ester substituents.

    • C-2 and C-6: These carbons, adjacent to the nitrogen, are significantly downfield, with typical values for pyridine-like carbons being around 150 ppm.[7]

    • C-5: This carbon is directly bonded to the bromine atom. The "heavy atom effect" of bromine shifts this carbon's resonance upfield relative to what might otherwise be expected, to around 120 ppm.

    • C-3: This carbon, attached to the ester group, appears around 128 ppm.

    • C-4: This is the remaining aromatic carbon, appearing around 140 ppm.

  • Aliphatic Carbons: The ethyl group carbons are found in the upfield region of the spectrum. The methylene carbon (-C H₂-) is bonded to oxygen and is therefore more deshielded (~62 ppm) than the terminal methyl carbon (-C H₃), which appears far upfield (~14 ppm).

C13_NMR cluster_downfield Downfield (Aromatic & Carbonyl) cluster_upfield Upfield (Aliphatic) C_CO C=O ~163 ppm C_2 C-2 ~154 ppm C_6 C-6 ~151 ppm C_4 C-4 ~140 ppm C_3 C-3 ~128 ppm C_5 C-5 ~120 ppm C_CH2 -CH2- ~62 ppm C_CH3 -CH3 ~14 ppm

Caption: ¹³C NMR chemical shift regions for this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the energy of its molecular vibrations. It is an exceptionally powerful tool for identifying the functional groups present.

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond) of the FTIR spectrometer is clean.[1]

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral signature of the ambient atmosphere (e.g., CO₂, H₂O).

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal and apply pressure using the anvil to ensure good contact.

  • Spectrum Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~3100-3000Medium-WeakC-H StretchAromatic (Pyridine)
~2980-2850Medium-WeakC-H StretchAliphatic (Ethyl)
~1730 Strong, Sharp C=O Stretch Ester
~1600-1400Medium-WeakC=C, C=N StretchAromatic Ring
~1300-1250 Strong C-O Stretch (asymm.) Ester
~1150-1100 Strong C-O Stretch (symm.) Ester
~700-600MediumC-Br StretchBromo-aromatic

The IR spectrum of this compound is dominated by features characteristic of an aromatic ester.

  • The Carbonyl (C=O) Stretch: The most prominent and diagnostic peak in the spectrum is the strong, sharp absorption around 1730 cm⁻¹. This is the classic stretching frequency for a carbonyl group in an aromatic ester.[8][9] Its high intensity is due to the large change in dipole moment during the vibration.

  • The Ester C-O Stretches: Esters are characterized by two distinct C-O stretching vibrations, often referred to as the "Rule of Three" along with the C=O peak.[10] A strong, asymmetric C-C-O stretch appears around 1300-1250 cm⁻¹, and another strong, symmetric O-C-C stretch is found around 1150-1100 cm⁻¹.[10] The presence of these two strong bands in this region is a highly reliable indicator of an ester functional group.

  • C-H Stretches: The region above 3000 cm⁻¹ contains the stretching vibrations for C-H bonds where the carbon is sp² hybridized (aromatic), while the region just below 3000 cm⁻¹ shows the C-H stretches for sp³ hybridized carbons (aliphatic ethyl group).[9]

  • Aromatic Ring Vibrations: A series of absorptions between 1600 cm⁻¹ and 1400 cm⁻¹ are due to the C=C and C=N bond stretching vibrations within the pyridine ring.

  • C-Br Stretch: The C-Br stretch is expected in the low-frequency fingerprint region (below 700 cm⁻¹). While present, its assignment can be less certain as it often overlaps with other bending vibrations.

IR_Workflow start Acquire IR Spectrum check_carbonyl Strong, sharp peak at ~1730 cm⁻¹? start->check_carbonyl is_ester Strong peaks at ~1250 & ~1100 cm⁻¹? check_carbonyl->is_ester Yes (C=O Present) check_CH Analyze C-H region (~3100-2850 cm⁻¹) is_ester->check_CH Yes (Ester Confirmed) confirm_aromatic Peaks > 3000 cm⁻¹ (Aromatic C-H) check_CH->confirm_aromatic confirm_aliphatic Peaks < 3000 cm⁻¹ (Aliphatic C-H) check_CH->confirm_aliphatic conclusion Structure consistent with Aromatic Ester confirm_aromatic->conclusion confirm_aliphatic->conclusion

Caption: Decision workflow for interpreting the IR spectrum of this compound.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation pattern upon ionization.

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC) inlet, where it is vaporized.

  • Separation: The vaporized sample travels through a GC column, which separates the analyte from any impurities.

  • Ionization: As the analyte elutes from the GC column, it enters the ion source of the Mass Spectrometer. In Electron Ionization (EI) mode, high-energy electrons bombard the molecule, ejecting an electron to form a positively charged molecular ion (M⁺•).

  • Analysis: The molecular ion and any fragment ions formed are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion.

Mass-to-Charge (m/z)Relative AbundanceProposed Fragment Identity
229, 231 Moderate[M]⁺• (Molecular Ion)
201, 203Moderate[M - C₂H₄]⁺•
184, 186High[M - OCH₂CH₃]⁺
156, 158Moderate[M - CO₂Et]⁺
105Low[C₅H₄N-C=O]⁺
77Moderate[C₅H₄N]⁺ (loss of Br)
  • The Molecular Ion and Bromine's Isotopic Signature: The most critical feature in the mass spectrum is the molecular ion peak. Because bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, any fragment containing a bromine atom will appear as a pair of peaks (an "M" and "M+2" peak) of almost equal intensity, separated by 2 m/z units.[11][12] For this compound (C₈H₈⁷⁹BrNO₂ and C₈H₈⁸¹BrNO₂), this results in a characteristic doublet at m/z 229 and 231 .[1] This doublet is definitive proof of the presence of one bromine atom in the molecule.

  • Major Fragmentation Pathways: The excess energy imparted during ionization causes the molecular ion to fragment in predictable ways.

    • Loss of Ethoxy Radical: A very common fragmentation for ethyl esters is the cleavage of the C-O single bond to lose an ethoxy radical (•OCH₂CH₃, mass 45). This results in a strong peak for the bromonicotinoyl cation at m/z 184 and 186 .

    • Loss of Ethylene: Another fragmentation pathway can involve the loss of a neutral ethylene molecule (C₂H₄, mass 28), leading to the fragment ions at m/z 201 and 203 .

    • Loss of Carboethoxy Radical: Cleavage of the bond between the ring and the ester group results in the loss of the •CO₂Et radical (mass 73), giving the bromopyridine radical cation at m/z 156 and 158 .

MS_Fragmentation M [C₈H₈BrNO₂]⁺• m/z 229, 231 (Molecular Ion) M_OEt [M - •OEt]⁺ m/z 184, 186 M->M_OEt - •OCH₂CH₃ M_C2H4 [M - C₂H₄]⁺• m/z 201, 203 M->M_C2H4 - C₂H₄ M_CO2Et [M - •CO₂Et]⁺• m/z 156, 158 M->M_CO2Et - •CO₂Et

Caption: Primary fragmentation pathways for this compound in EI-MS.

Conclusion: A Cohesive Structural Portrait

The collective evidence from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides an unambiguous and self-validating confirmation of the structure of this compound. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, including the substitution pattern on the pyridine ring and the structure of the ethyl ester chain. IR spectroscopy confirms the presence of the key ester and aromatic functional groups through their characteristic vibrational frequencies. Finally, mass spectrometry establishes the correct molecular weight and confirms the presence of a single bromine atom through its distinctive isotopic signature, with fragmentation patterns that are fully consistent with the assigned structure. This comprehensive spectral dataset serves as a reliable reference for researchers, scientists, and drug development professionals, ensuring identity and purity in its myriad applications.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Ethyl 5-Bromonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-C Bond Formation in Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of organic synthesis, a testament to its profound impact on the construction of carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool for medicinal chemists and drug development professionals.[1] Its allure lies in its mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast array of boronic acids, enabling the synthesis of complex molecular architectures with high efficiency.[2][3][4]

Within the landscape of pharmaceutical building blocks, substituted pyridines are of paramount importance, forming the core of numerous biologically active compounds. Ethyl 5-bromonicotinate, in particular, serves as a versatile scaffold for the synthesis of novel therapeutics. The ability to selectively functionalize the C5 position of the pyridine ring via Suzuki-Miyaura coupling opens a gateway to a diverse chemical space, allowing for the systematic exploration of structure-activity relationships. This application note provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of this compound, complete with mechanistic insights and troubleshooting guidance to empower researchers in their quest for new medicines.

Experimental Protocol: A Step-by-Step Guide to the Synthesis of Ethyl 5-Aryl-nicotinates

This protocol provides a representative procedure for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid. Optimization may be necessary for specific substrates.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂]

  • Base: Potassium fluoride (KF) (2.0-3.0 equiv) or Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent: 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Reaction Setup and Execution:

  • Reaction Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to the flask. Subsequently, add the degassed solvent via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a biphasic solvent system like dioxane/water is used, dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure ethyl 5-aryl-nicotinate.

Table 1: Summary of Typical Reaction Conditions

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O 4:1901285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)KFToluene/H₂O 4:1100890-98
33-Fluorophenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O 4:1901282-92

Note: Yields are representative and can vary based on the specific arylboronic acid and reaction scale.

Experimental Workflow Diagram:

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Reactants & Base (this compound, Arylboronic acid, Base) B 2. Inert Atmosphere (Evacuate & backfill with Ar/N2) C 3. Add Catalyst & Solvent (Pd Catalyst, Degassed Solvent) D 4. Heat & Stir (80-100 °C) C->D E 5. Monitor Progress (TLC/LC-MS) F 6. Quench & Extract E->F G 7. Dry & Concentrate H 8. Purify (Column Chromatography) I Pure Product Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-R Ar-Pd(II)L2-R Ar-Pd(II)L2-X->Ar-Pd(II)L2-R Transmetalation (R-B(OH)2, Base) Ar-R Ar-R Ar-Pd(II)L2-R->Ar-R Reductive Elimination R-B(OH)2 R-B(OH)2 Ar-R->Pd(0)L2 Catalyst Regeneration

References

Application Notes & Protocols: Ethyl 5-bromonicotinate as a Cornerstone for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 5-bromonicotinate has emerged as a highly versatile and valuable building block in the fields of medicinal chemistry and materials science. Its unique electronic properties and strategically positioned reactive handles—a bromine atom amenable to a wide range of cross-coupling reactions and an ethyl ester group for further derivatization—provide a robust platform for the synthesis of diverse molecular scaffolds. This guide offers an in-depth exploration of key synthetic transformations utilizing this compound, moving beyond simple procedural lists to explain the underlying chemical principles and rationale that govern experimental design. Detailed, field-tested protocols for Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination are provided, supplemented with data-driven insights for reaction optimization. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to unlock the full synthetic potential of this pivotal intermediate.

Introduction: The Strategic Value of this compound

This compound (C₈H₈BrNO₂) is a white crystalline solid at room temperature, possessing a molecular weight of 230.06 g/mol .[1][2][3] Its structure, featuring a pyridine ring substituted with a bromine atom at the 5-position and an ethyl carboxylate group at the 3-position, makes it an ideal starting material for constructing complex substituted pyridine derivatives.[2][4] The pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties.

The synthetic utility of this molecule is rooted in two primary reactive sites:

  • The C5-Bromine Bond: The bromine atom serves as an excellent leaving group in a multitude of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of aryl, heteroaryl, alkyl, and alkynyl substituents at this position, enabling systematic Structure-Activity Relationship (SAR) studies.

  • The C3-Ethyl Ester: This functional group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide array of amides, esters, or other functional groups, further expanding molecular diversity.[5][6]

This document will detail the core palladium-catalyzed methodologies that leverage the reactivity of the C-Br bond to forge new carbon-carbon and carbon-nitrogen bonds.

Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for constructing C(sp²)-C(sp²) bonds, celebrated for its mild conditions and exceptional functional group tolerance.[7][8] When applied to this compound, it provides a direct route to 5-aryl or 5-heteroaryl nicotinic acid derivatives, which are key intermediates for a range of biologically active compounds.[7]

Mechanistic Rationale

The efficacy of the Suzuki-Miyaura coupling stems from a well-understood catalytic cycle involving a palladium catalyst.[9] The choice of catalyst, ligand, and base is critical as each component plays a distinct role in facilitating the key steps of the reaction.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the C-Br bond of this compound. This is often the rate-determining step.[9]

  • Transmetalation: The aryl group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) center. This step requires activation by a base, which forms a borate species, enhancing the nucleophilicity of the organic group.[10]

  • Reductive Elimination: The newly coupled product is expelled from the palladium center, regenerating the active Pd(0) catalyst, which re-enters the cycle.[8][9]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition Transmetalation Transmetalation Complex OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination Product 5-Aryl Nicotinate Product Transmetalation->Product Substrate This compound (Ar-Br) Substrate->OxAdd Boronic Arylboronic Acid (Ar'-B(OH)₂) Boronic->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation Activation

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Protocol: Synthesis of 5-Aryl Nicotinic Acid Derivatives

This protocol provides a robust starting point for the coupling of this compound with various arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DME)[11]

  • Schlenk flask or sealed reaction vial, magnetic stirrer, inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst. Subsequently, add the degassed solvent via syringe.

  • Reaction: Place the flask in a preheated oil bath (typically 80-100 °C) and stir the mixture vigorously.[7]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 5-arylnicotinate product.[7]

Data & Optimization

The choice of catalyst and base is substrate-dependent and crucial for achieving high yields. Below is a summary of typical conditions.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Typical Yield (%)Ref
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O10012-2485[12]
Pd(dppf)Cl₂dppfK₂CO₃DME802-6>90[12]
Pd(OAc)₂ / SPhosSPhosK₃PO₄Dioxane/H₂O10012>95N/A

Expert Insights:

  • Catalyst Choice: For simple arylboronic acids, Pd(PPh₃)₄ is often sufficient. However, for more sterically hindered or electron-rich/poor partners, more sophisticated catalysts like Pd(dppf)Cl₂ or systems with biarylphosphine ligands (e.g., SPhos) offer superior performance and faster reaction times.[12]

  • Base Selection: Potassium carbonate (K₂CO₃) is a common and effective base. For less reactive substrates, a stronger base like potassium phosphate (K₃PO₄) may be required.[7]

  • Solvent System: A mixture of an organic solvent (like Dioxane, Toluene, or DME) and water is typically used to dissolve both the organic and inorganic reagents.[11] Degassing the solvent (e.g., by freeze-pump-thaw cycles or sparging with argon) is critical to prevent oxidation of the Pd(0) catalyst.[12]

Palladium/Copper-Catalyzed C-C Bond Formation: The Sonogashira Coupling

The Sonogashira reaction is a cornerstone method for forming C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes.[13] This reaction is invaluable for introducing rigid alkynyl linkers into molecular structures, a common strategy in drug design to probe binding pockets and optimize ligand orientation.[14]

Mechanistic Rationale

The Sonogashira reaction typically employs a dual catalytic system of palladium and a copper(I) salt.

  • Palladium Cycle: Similar to the Suzuki reaction, it involves oxidative addition of this compound to a Pd(0) species, followed by reductive elimination.

  • Copper Cycle: The terminal alkyne reacts with the copper(I) salt (e.g., CuI) in the presence of a base (typically an amine like triethylamine) to form a copper(I) acetylide intermediate. This species is highly reactive and readily undergoes transmetalation with the Pd(II)-aryl complex.

The amine base serves a dual purpose: it deprotonates the terminal alkyne and acts as a solvent and ligand.

Sonogashira_Workflow start Start setup Combine this compound, Pd catalyst, CuI, and solvent in a Schlenk flask. start->setup inert Evacuate and backfill with Argon (3x). setup->inert add_reagents Add amine base (e.g., TEA) and terminal alkyne via syringe. inert->add_reagents react Stir at specified temperature (e.g., RT to 80°C). add_reagents->react monitor Monitor by TLC/LC-MS. react->monitor workup Perform aqueous workup and extraction. monitor->workup purify Purify by column chromatography. workup->purify end Final Product: 5-Alkynyl Nicotinate purify->end

Caption: Experimental workflow for the Sonogashira coupling.
Protocol: Synthesis of 5-Alkynyl Nicotinates

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (1-10 mol%)

  • Amine base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))

  • Solvent (e.g., THF or DMF)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.

  • Inert Atmosphere: Evacuate and backfill the flask with Argon three times.

  • Reagent Addition: Add the solvent, followed by the amine base and the terminal alkyne via syringe.

  • Reaction: Stir the mixture at the desired temperature (can range from room temperature to 80 °C) until the starting material is consumed.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Expert Insights:

  • Copper-Free Variants: While the Pd/Cu system is classic, concerns over residual copper in pharmaceutical intermediates have led to the development of copper-free Sonogashira protocols. These often require stronger bases and specific ligands to facilitate the transmetalation step.[13]

  • Ligand Effects: The choice of phosphine ligand on the palladium catalyst can significantly impact reaction efficiency, particularly with sterically demanding substrates.[15][16] For challenging couplings, bulky, electron-rich phosphines can be beneficial.

Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a revolutionary method for forming C-N bonds, allowing the coupling of aryl halides with a vast range of amines.[17] This reaction has supplanted harsher classical methods and is indispensable for synthesizing aryl amines, which are prevalent in pharmaceuticals.[18]

Mechanistic Rationale

The catalytic cycle mirrors other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[19] The most critical element in this reaction is the choice of ligand, as it dictates the stability of the palladium intermediates and facilitates the challenging C-N reductive elimination step. The development of sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) by the Buchwald group was a watershed moment for this chemistry.[18]

Protocol: Synthesis of 5-(Alkyl/Aryl)amino Nicotinates

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst) (1-3 mol%)

  • Biarylphosphine Ligand (e.g., XPhos, RuPhos) (1.2-1.5x Pd loading)

  • Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃) (1.5-2.5 equiv)

  • Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)

Procedure:

  • Reaction Setup (Glovebox Recommended): In an inert atmosphere glovebox, add the palladium precatalyst, ligand, and base to a dry reaction vial.

  • Reagent Addition: Add this compound, the amine, and the solvent.

  • Reaction: Seal the vial and heat the mixture with vigorous stirring at the specified temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction by LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts and palladium residues.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Key Parameters & Causality
ParameterChoiceRationale / Causality
Palladium Source Pd₂(dba)₃, Pd(OAc)₂These are stable Pd(0) or Pd(II) sources that are reduced in situ to the active Pd(0) catalyst.[19]
Ligand Biarylphosphines (XPhos, RuPhos)Bulky, electron-rich ligands promote the reductive elimination of the C-N bond, which is often slow, and stabilize the monoligated Pd(0) species active in oxidative addition.[18]
Base NaOtBu, Cs₂CO₃A strong base is required to deprotonate the amine (or the N-H of the intermediate Pd-complex), making it a more effective nucleophile for coupling. The choice depends on the amine's pKa and substrate tolerance.[17]
Solvent Toluene, DioxaneAprotic, non-coordinating solvents are preferred to avoid interference with the catalytic cycle.[20]

Conclusion

This compound is a powerful and economically viable building block for the rapid generation of molecular complexity. Mastery of the palladium-catalyzed cross-coupling reactions detailed herein—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provides chemists with a reliable toolkit to synthesize diverse libraries of novel substituted pyridines. The key to success lies not just in following a protocol, but in understanding the causal relationships between reagents, catalysts, and reaction conditions. By applying the principles and methodologies outlined in this guide, researchers can confidently and efficiently advance their discovery programs in drug development and materials science.

References

Application of Ethyl 5-bromonicotinate in medicinal chemistry for drug development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Nicotinate Scaffold

In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous therapeutic agents. Ethyl 5-bromonicotinate, a halogenated derivative of nicotinic acid, has emerged as a particularly valuable and versatile building block for drug development. Its strategic importance lies in the orthogonal reactivity of its functional groups: the bromine atom at the 5-position serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation, while the ethyl ester at the 3-position allows for a wide range of amide coupling reactions. This dual functionality enables the systematic exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties, which is central to modern drug design.

This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this compound in medicinal chemistry. We will explore its role in the synthesis of key drug candidates, particularly kinase inhibitors, and provide detailed, field-proven protocols for its most critical transformations.

Core Applications in Drug Development: A Focus on Kinase Inhibitors

The nicotinamide scaffold, readily accessible from this compound, is a cornerstone in the design of a multitude of enzyme inhibitors. Kinases, in particular, have been a major target class for drugs developed from this scaffold. The pyridine nitrogen can act as a hinge-binding motif, a critical interaction in many ATP-competitive kinase inhibitors. The 5-position, functionalized via the bromo precursor, often extends into the solvent-exposed region of the ATP-binding pocket, providing a vector for modulating potency and selectivity.

Synthesis of TGF-β/ALK5 Inhibitors

The Transforming Growth Factor-β (TGF-β) signaling pathway is implicated in a variety of pathologies, including cancer and fibrosis.[1] Activin-like kinase 5 (ALK5), a type I TGF-β receptor kinase, is a key mediator of this pathway and a significant target for therapeutic intervention.[2][3] The core structure of many ALK5 inhibitors features a substituted pyridine ring, which can be efficiently synthesized from this compound. The general synthetic strategy involves a palladium-catalyzed cross-coupling reaction at the 5-position, followed by amidation of the ester.

Key Synthetic Transformations and Protocols

The true utility of this compound is realized through its versatile reactivity in palladium-catalyzed cross-coupling reactions. The two most pivotal transformations in this context are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds.[4] For this compound, this reaction allows for the introduction of a diverse range of aryl and heteroaryl substituents at the 5-position, which is crucial for exploring the structure-activity relationship (SAR) of many drug candidates.[5][6]

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol provides a representative procedure for the Suzuki-Miyaura cross-coupling of this compound.[7][8]

Materials:

  • This compound (1.0 equiv.)

  • Phenylboronic acid (1.2 equiv.)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv.)

  • 1,4-Dioxane/Water (4:1, degassed)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and potassium phosphate.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Under a positive flow of inert gas, add palladium(II) acetate and SPhos.

  • Add the degassed 1,4-dioxane/water mixture via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete (typically 12-18 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and then brine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ethyl 5-phenylnicotinate.

Causality Behind Experimental Choices:

  • Catalyst System: Pd(OAc)₂ with a bulky, electron-rich phosphine ligand like SPhos is highly effective for cross-coupling of heteroaryl halides, often providing higher yields and faster reaction times compared to older catalysts like Pd(PPh₃)₄.[8]

  • Base: K₃PO₄ is a moderately strong base that is effective in activating the boronic acid for transmetalation without promoting significant side reactions.

  • Solvent System: The mixture of an organic solvent like 1,4-dioxane and water is crucial for dissolving both the organic substrates and the inorganic base, facilitating the reaction. Degassing is essential to prevent oxidation of the Pd(0) active catalyst.

Entry Arylboronic Acid Catalyst (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
1Phenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Dioxane/H₂O9016~90
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃DME/H₂O8518~85
33-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O10024~78

Note: Yields are representative and can vary based on the specific substrate and reaction scale.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a common motif in pharmaceuticals.[9] This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines, providing access to a diverse range of 5-aminonicotinate derivatives.[10][11]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)L_n(Br) Pd0->ArPdBr Oxidative Addition (Ar-Br) AmineComplex [Ar-Pd(II)L_n(HNR'R'')]+ ArPdBr->AmineComplex Amine Coordination (HNR'R'') AmidoComplex Ar-Pd(II)L_n(NR'R'') AmineComplex->AmidoComplex Deprotonation (-HBr, Base) AmidoComplex->Pd0 Reductive Elimination (Ar-NR'R'')

Caption: Catalytic cycle of Buchwald-Hartwig amination.

Detailed Protocol: Buchwald-Hartwig Amination of this compound with Aniline

This protocol provides a general procedure for the Buchwald-Hartwig amination.[10][11]

Materials:

  • This compound (1.0 equiv.)

  • Aniline (1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • Xantphos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv.)

  • Anhydrous toluene

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine

Procedure:

  • To a dry Schlenk flask, add this compound, cesium carbonate, Pd₂(dba)₃, and Xantphos.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Under a positive pressure of inert gas, add anhydrous toluene followed by aniline.

  • Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure all dissolved oxygen is removed.

  • Place the flask in a preheated oil bath at 110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Combine the organic filtrates and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 5-(phenylamino)nicotinate.

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a Pd(0) source like Pd₂(dba)₃ and a bidentate phosphine ligand such as Xantphos is effective for the amination of heteroaryl bromides. The wide bite angle of Xantphos facilitates the reductive elimination step.[9]

  • Base: Cs₂CO₃ is a strong, non-nucleophilic base that is often used in Buchwald-Hartwig reactions to deprotonate the amine or the intermediate amine complex without causing hydrolysis of the ester.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene are ideal for this reaction as they are stable at high temperatures and do not interfere with the catalytic cycle.

Structure-Activity Relationship (SAR) Insights

The derivatization of the this compound core allows for systematic SAR studies.[5][12] For kinase inhibitors, for example, modifications at the 5-position can probe the steric and electronic requirements of the solvent-exposed region of the ATP-binding site. The introduction of different aryl or amino groups can lead to significant changes in potency and selectivity. The ester can be converted to a library of amides to explore interactions with the ribose pocket or other regions of the active site. This systematic approach, enabled by the versatile chemistry of this compound, is fundamental to lead optimization in drug discovery.

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry. Its ability to undergo efficient and regioselective functionalization through palladium-catalyzed cross-coupling reactions makes it an invaluable tool for the synthesis of complex molecules, particularly kinase inhibitors. The protocols and insights provided in this application note offer a solid foundation for researchers to leverage the full potential of this strategic starting material in the discovery and development of novel therapeutics.

References

Application Notes & Protocols: Ethyl 5-bromonicotinate as a Versatile Synthon for Novel Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Novel Scaffolds in Agrochemicals

The continuous evolution of resistance in plant pathogens and pests necessitates a perpetual search for new and effective agricultural chemicals.[1][2] A key strategy in this endeavor is the utilization of versatile chemical building blocks that allow for the efficient synthesis of diverse molecular libraries for biological screening. Ethyl 5-bromonicotinate, a halogenated pyridine derivative, has emerged as a strategic synthon in this field.[3][4] Its unique structural features—a biologically relevant pyridine core, a reactive bromine atom, and a modifiable ester group—make it an ideal starting point for creating a wide range of potential insecticides, fungicides, and herbicides.[3][4]

This guide provides an in-depth look at the practical applications of this compound in agrochemical research. It details not only the protocols for its use but also the underlying chemical principles that make it a powerful tool for researchers, scientists, and professionals in the field.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is critical for experimental design and safety.

PropertyValueReference(s)
CAS Number 20986-40-7[3][5][6][7]
Molecular Formula C₈H₈BrNO₂[3][6][7][8]
Molecular Weight 230.06 g/mol [3][7][8]
Appearance Off-white, pale yellow to light brown powder/crystal[3][5][8]
Melting Point 37-44 °C[3][6][9][10]
Boiling Point 86-92 °C at 0.5 mmHg[9][10]
Purity ≥97.5% (GC)[3][6][8]
Storage Conditions 0-8 °C, Inert atmosphere[3][9][10]
Synonyms 5-Bromonicotinic acid ethyl ester, Ethyl 5-bromo-3-pyridinecarboxylate[3][8][9][11]

Core Reactivity and Mechanistic Rationale

The utility of this compound stems from its distinct reactive sites, which can be addressed selectively to build molecular complexity.

  • The Pyridine Scaffold : The pyridine ring is a "privileged structure" in medicinal and agricultural chemistry, frequently found in compounds with high biological activity. Its nitrogen atom can influence solubility and binding interactions with biological targets.

  • The Bromine Atom (C5 Position) : The bromine atom is an excellent leaving group, making this position the primary site for introducing diversity. It is ideally suited for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck), which are fundamental for creating C-C and C-N bonds. This allows for the attachment of a wide array of functional groups and molecular fragments.[3]

  • The Ethyl Ester Group (C3 Position) : The ester can be readily hydrolyzed to the corresponding carboxylic acid. This acid can then be converted into a variety of other functional groups, most commonly amides, by coupling with different amines. Amide bonds are stable and play a crucial role in the structure of many active agrochemicals.

Reactive_Sites cluster_molecule This compound mol ester Ethyl Ester Group (C3 Position) bromine Bromine Atom (C5 Position) pyridine Pyridine Core ester_mod Hydrolysis Amidation ester->ester_mod Site for functionalization bromine_mod Cross-Coupling (Suzuki, etc.) bromine->bromine_mod Key site for diversification pyridine_mod Bioactivity Solubility pyridine->pyridine_mod Core scaffold

Caption: Key reactive sites of this compound.

Application in Agrochemical Synthesis: Protocols & Workflows

The following sections provide detailed, self-validating protocols for the synthesis and modification of this compound. The causality behind reagent choices and reaction conditions is explained to provide a deeper understanding.

Foundational Protocol: Synthesis of this compound

This protocol describes the esterification of 5-bromonicotinic acid, the precursor to the title compound.

Rationale: This is a classic Fischer esterification. Concentrated sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol. The reaction is driven to completion by using an excess of ethanol and refluxing to remove water.

Synthesis_Workflow start Start: 5-Bromonicotinic Acid & Ethanol Suspension step1 1. Add conc. H₂SO₄ (catalyst) dropwise with stirring. start->step1 step2 2. Heat to reflux for 22 hours. step1->step2 step3 3. Cool to room temperature and quench with water. step2->step3 step4 4. Extract with Dichloromethane (DCM). step3->step4 step5 5. Wash organic layer with 10% Na₂CO₃ and then water. step4->step5 step6 6. Dry over anhydrous MgSO₄ and filter. step5->step6 step7 7. Concentrate by removing solvent under reduced pressure. step6->step7 end Product: This compound (White Solid) step7->end

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol:

  • Reaction Setup: Suspend 5-bromonicotinic acid (e.g., 3.00 g, 14.9 mmol) in ethanol (30.0 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.[5]

  • Catalyst Addition: Under continuous stirring, slowly add concentrated sulfuric acid (9.0 mL) dropwise. The addition should be controlled over 5 minutes. The suspension will dissolve to form a clear solution.[5][10]

  • Reflux: Heat the reaction mixture to reflux and maintain for 22 hours.[5][10]

  • Workup - Quenching and Extraction: After cooling the mixture to room temperature, carefully quench the reaction by adding water (30 mL). Transfer the mixture to a separatory funnel and extract the product with dichloromethane (75 mL).[5][10]

  • Workup - Washing: Wash the organic layer sequentially with a 10% aqueous solution of sodium carbonate (20 mL) to neutralize any remaining acid, followed by water (20 mL).[5]

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.[5]

  • Purification & Validation: The resulting white solid is typically of high purity (82% yield reported).[5] Purity can be confirmed by Gas Chromatography (GC) and the structure verified by ¹H NMR spectroscopy and melting point analysis.[5][6]

Protocol: Synthesis of an Insecticide Precursor via Suzuki Coupling

This protocol demonstrates how to use the bromine atom as a handle to introduce a new aryl group, a common strategy in building complex agrochemicals like the insecticide Flonicamid, which features a trifluoromethyl-pyridine core.[12][13]

Rationale: The Suzuki coupling is a powerful palladium-catalyzed reaction that forms a C-C bond between an aryl halide (this compound) and a boronic acid. The palladium catalyst undergoes a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The base (e.g., K₂CO₃) is crucial for the transmetalation step.

Suzuki_Coupling reactant1 This compound reagents Pd(PPh₃)₄ (Catalyst) K₂CO₃ (Base) Toluene/H₂O (Solvent) reactant1->reagents reactant2 Arylboronic Acid (e.g., 4-(Trifluoromethyl)phenylboronic acid) reactant2->reagents product Ethyl 5-(4-trifluoromethylphenyl)nicotinate (Coupled Product) reagents->product Heat (e.g., 90°C) Inert Atmosphere

Caption: Reaction scheme for a representative Suzuki coupling.

Step-by-Step Protocol:

  • Reagent Preparation: In an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.5 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/Ethanol/Water in a 4:1:1 ratio).

  • Reaction: Heat the mixture with vigorous stirring at a temperature between 80-100 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the pure coupled product.

  • Validation: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: Conversion to Amide Moiety for Fungicidal/Herbicidal Scaffolds

This two-step workflow demonstrates the conversion of the ester to an amide, a key functional group in many fungicides and herbicides.[2]

Rationale: The process first involves a base-catalyzed hydrolysis (saponification) of the ethyl ester to the more reactive carboxylate salt, which is then protonated to give the carboxylic acid. The second step is a standard amide coupling reaction. Peptide coupling reagents like HATU or EDC/HOBt are used to activate the carboxylic acid, forming a highly reactive intermediate that readily reacts with an amine to form the stable amide bond.

Amide_Synthesis cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Amide Coupling start This compound hydrolysis 1. Add NaOH (aq) 2. Heat 3. Acidify with HCl start->hydrolysis intermediate 5-Bromonicotinic Acid hydrolysis->intermediate coupling Coupling Reagents (e.g., HATU, DIPEA) Solvent (e.g., DMF) intermediate->coupling amine Desired Amine (R-NH₂) amine->coupling product N-substituted 5-bromonicotinamide coupling->product

References

Application Notes and Protocols: Synthesis of Ethyl Nicotinate-5-boronic Acid Pinacol Ester for Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Strategic Importance of Nicotinate Derivatives in Medicinal Chemistry

The nicotinic acid scaffold, a fundamental component of Vitamin B3, is a privileged structure in medicinal chemistry and drug discovery.[1][2] Its presence is ubiquitous in bioactive molecules and plays a crucial role in the treatment of various conditions, including dyslipidemia.[1][2] In living systems, nicotinic acid is a precursor to essential coenzymes like nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP).[1][2] Furthermore, the ability of nicotinic acids to form zwitterionic molecules can significantly alter their physicochemical properties, potentially enhancing their biological activity and making them attractive targets for synthesis.[1][2]

The construction of complex biaryl structures containing the nicotinate moiety is a common objective in the development of novel therapeutics, such as kinase inhibitors.[1][2] The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for forging carbon-carbon bonds, offering mild reaction conditions and a broad tolerance of functional groups.[3][4] A key reagent for these transformations is the corresponding boronic acid or boronic ester of the nicotinate core. Specifically, Ethyl nicotinate-5-boronic acid pinacol ester has emerged as a critical building block.[5] However, the commercial availability of this reagent is often limited and cost-prohibitive, necessitating a reliable and scalable in-house synthesis.[1][2]

This document provides a comprehensive guide to the synthesis of Ethyl nicotinate-5-boronic acid pinacol ester via a Miyaura borylation reaction and its subsequent application in Suzuki cross-coupling reactions to generate C2-C5 heteroarylnicotinates.[6]

Part 1: Synthesis of Ethyl Nicotinate-5-boronic Acid Pinacol Ester via Miyaura Borylation

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that enables the synthesis of boronate esters from aryl halides and a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[7][8] This method is characterized by its mild conditions and tolerance for a wide array of functional groups, making it superior to traditional methods that rely on highly reactive organolithium or Grignard reagents.[7]

Reaction Causality: Understanding the "Why"

The success of the Miyaura borylation hinges on a finely tuned catalytic cycle and the judicious choice of reagents and conditions. The mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the diboron reagent and reductive elimination to yield the desired aryl boronate ester and regenerate the Pd(0) catalyst.[8]

A critical aspect of this reaction is the choice of base. While a base is necessary for the catalytic cycle, a strong base can promote a competing Suzuki coupling reaction between the newly formed boronate ester and the starting aryl halide, thereby reducing the yield of the desired product.[7][8] For this reason, a mild base like potassium acetate (KOAc) is often employed.[7] The acetate anion is believed to play a role in activating the palladium complex for the transmetalation step.[7]

Experimental Workflow: A Visual Guide

Miyaura_Borylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Isolation reagents Combine: - Bis(pinacolato)diboron - Pd₂(dba)₃ - Tricyclohexylphosphine - Potassium Acetate - DMF flush Flush with Nitrogen (15 min) reagents->flush add_substrate Slowly add Ethyl 5-bromonicotinate in DMF at 80°C flush->add_substrate heat Heat at 80°C (18 h) add_substrate->heat cool Cool to RT heat->cool evaporate Evaporate DMF (high vacuum) cool->evaporate extract Add Ether, wash with Water evaporate->extract final_product Ethyl nicotinate-5-boronic acid pinacol ester extract->final_product Purification

Caption: Workflow for the synthesis of Ethyl nicotinate-5-boronic acid pinacol ester.

Detailed Protocol: Synthesis of Ethyl Nicotinate-5-boronic Acid Pinacol Ester

This protocol is adapted from a reported literature procedure.[1][2]

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)Equivalents
Ethyl 5-bromonicotinate230.0510.00 g43.51.0
Bis(pinacolato)diboron253.9414.35 g56.51.3
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.721.59 g1.740.04
Tricyclohexylphosphine280.490.97 g3.460.08
Potassium Acetate (KOAc)98.1417.06 g1744.0
N,N-Dimethylformamide (DMF)73.09200 mL--
Diethyl ether74.12As needed--
Water18.02As needed--

Procedure:

  • To a dry reaction flask, add bis(pinacolato)diboron (14.35 g, 56.5 mmol), Pd₂(dba)₃ (1.59 g, 1.74 mmol), tricyclohexylphosphine (0.97 g, 3.46 mmol), and potassium acetate (17.06 g, 174 mmol).

  • Add 175 mL of DMF to the flask and flush the resulting mixture with nitrogen for 15 minutes.

  • In a separate flask, dissolve this compound (10.00 g, 43.5 mmol) in 25 mL of DMF.

  • Heat the mixture from step 2 to 80°C.

  • Slowly add the solution of this compound to the heated reaction mixture.

  • Maintain the reaction at 80°C for 18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the majority of the DMF by evaporation under high vacuum.

  • To the resulting residue, add diethyl ether and wash with water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure ethyl nicotinate-5-boronic acid pinacol ester.

Part 2: Application in Suzuki Cross-Coupling Reactions

With the successful synthesis of ethyl nicotinate-5-boronic acid pinacol ester, this versatile building block can be employed in Suzuki-Miyaura cross-coupling reactions to generate a variety of C2-C5 heteroarylnicotinates.[6]

Reaction Causality: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate.[9][10] The generally accepted mechanism proceeds through a catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the heteroaryl halide, forming a Pd(II) intermediate.[9][10][11]

  • Transmetalation: In the presence of a base, the boronate ester transfers its organic group to the palladium center, displacing the halide.[3][9][10] The base is crucial for activating the boronate ester.[3]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[9][10][11]

Catalytic Cycle: A Visual Representation

Suzuki_Coupling_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar¹-X) pd_intermediate Ar¹-Pd(II)L₂-X pd0->pd_intermediate Ar¹-X oxidative_addition->pd_intermediate transmetalation Transmetalation (Ar²-B(OR)₂ + Base) pd_biaryl Ar¹-Pd(II)L₂-Ar² pd_intermediate->pd_biaryl Ar²-B(OR)₂ Base transmetalation->pd_biaryl pd_biaryl->pd0 Ar¹-Ar² reductive_elimination Reductive Elimination product Ar¹-Ar² reductive_elimination->product center

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of C2-C5 Heteroarylnicotinates

This generalized protocol is based on a reported procedure for the Suzuki coupling of ethyl nicotinate-5-boronic acid pinacol ester with 2-halogenoheteroaryls.[1]

Materials:

Reagent/SolventExample AmountExample Moles (mmol)Equivalents
Ethyl nicotinate-5-boronic acid pinacol ester0.50 g1.801.4
2-Chloropyridine0.14 g1.261.0
Pd₂(dba)₃0.02 g0.020.016
Tricyclohexylphosphine0.01 g0.040.032
Potassium Phosphate (K₃PO₄)0.58 g2.732.2
1,4-Dioxane5.0 mL--
Water1.0 mL--

Procedure:

  • To a dry reaction vessel, add ethyl nicotinate-5-boronic acid pinacol ester (0.50 g, 1.80 mmol), the 2-halogenoheteroaryl (e.g., 2-chloropyridine, 0.14 g, 1.26 mmol), Pd₂(dba)₃ (0.02 g, 0.02 mmol), and tricyclohexylphosphine (0.01 g, 0.04 mmol).

  • Add 5.0 mL of 1,4-dioxane to the mixture and degas the solution.

  • In a separate container, prepare an aqueous solution of K₃PO₄ (0.58 g in 1.0 mL of water).

  • Add the aqueous K₃PO₄ solution to the reaction mixture.

  • Heat the reaction to 100°C under a nitrogen atmosphere for 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Partition the mixture between ethyl acetate and a pH 5 aqueous KH₂PO₄ solution.

  • Separate the organic layer and wash it three times with the aqueous KH₂PO₄ solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired C2-C5 heteroarylnicotinate.

Conclusion

This application note provides a detailed and scientifically grounded guide for the synthesis of ethyl nicotinate-5-boronic acid pinacol ester and its subsequent use in Suzuki cross-coupling reactions. By understanding the underlying principles of the Miyaura borylation and Suzuki coupling, researchers can confidently and efficiently produce valuable heteroaryl nicotinate derivatives for applications in drug discovery and development. The provided protocols offer a robust starting point for the synthesis of these important compounds.

References

The Versatility of Ethyl 5-bromonicotinate: A Keystone for Probing Enzyme and Receptor Function

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and chemical biology, the strategic selection of starting materials is paramount to the efficient synthesis of novel molecular probes and therapeutic candidates. Ethyl 5-bromonicotinate has emerged as a highly valuable and versatile scaffold, providing a robust platform for the generation of diverse compound libraries aimed at elucidating the function of enzymes and receptors. Its unique electronic and structural features, characterized by the presence of a bromine atom and an ethyl ester on a pyridine ring, offer two key points for chemical modification. This allows for the systematic exploration of structure-activity relationships (SAR) and the development of potent and selective modulators of biological targets.

This comprehensive guide provides an in-depth exploration of the application of this compound in the study of enzyme inhibitors and receptor interactions. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical protocols to leverage this important chemical tool.

Strategic Importance in Medicinal Chemistry

This compound's utility stems from its amenability to a wide range of chemical transformations. The bromine atom at the 5-position is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][2][3][4] This reaction enables the formation of carbon-carbon bonds, allowing for the introduction of a vast array of aryl and heteroaryl substituents, which is a cornerstone of modern medicinal chemistry for exploring new chemical space.[2] Concurrently, the ethyl ester at the 3-position can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides, providing another avenue for diversification and interaction with biological targets. This dual functionality makes this compound an ideal starting point for creating focused libraries of compounds for screening against enzymes and receptors.

Application in the Study of Enzyme Inhibitors: Targeting p38α Mitogen-Activated Protein Kinase (MAPK)

The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a critical role in cellular responses to inflammatory cytokines and environmental stress.[5][6] Dysregulation of the p38α MAPK pathway has been implicated in a variety of inflammatory diseases and cancers, making it a significant therapeutic target.[6][7] The development of potent and selective p38α MAPK inhibitors is an active area of research, and scaffolds derived from substituted pyridines have shown considerable promise.

The rationale for using this compound as a starting material for p38α MAPK inhibitors lies in its ability to generate molecules that can effectively occupy the ATP-binding pocket of the kinase. The pyridine nitrogen can form a crucial hydrogen bond with the backbone NH of Met109 in the hinge region of the enzyme, a key interaction for many kinase inhibitors. The bromine atom allows for the introduction of various substituents via cross-coupling reactions to probe the hydrophobic regions of the ATP-binding site, thereby enhancing potency and selectivity.

Table 1: Representative p38α MAPK Inhibitors and their Biological Activity
Compound IDStructure (Modification from this compound core)TargetIC50 (nM)Reference
SB203580Pyridinylimidazole corep38α MAPK50[6]
BIRB-796Pyridinyl-urea corep38α MAPK1[5]
VX-745Pyridinyl-pyrimidine corep38α MAPK16[5]

Note: The compounds listed are established p38 MAPK inhibitors that share structural motifs achievable through synthetic strategies starting from pyridine-based building blocks like this compound. IC50 values are approximate and can vary based on assay conditions.

Protocol: Synthesis of a Pyridinyl-Aryl p38α MAPK Inhibitor Precursor via Suzuki Coupling

This protocol outlines the general steps for a Suzuki-Miyaura cross-coupling reaction using a derivative of this compound to synthesize a precursor for a p38α MAPK inhibitor.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-fluorophenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3 or Cs2CO3)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask, dissolve this compound (1 equivalent) and the arylboronic acid (1.2-1.5 equivalents) in the chosen solvent system.

  • Degassing: Sparge the solution with an inert gas (N2 or Ar) for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Addition of Reagents: Add the base (2-3 equivalents) and the palladium catalyst (0.05-0.1 equivalents) to the reaction mixture under the inert atmosphere.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Causality behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts are sensitive to oxidation, which can lead to catalyst deactivation and poor reaction yields.

  • Base: The base is crucial for the transmetalation step of the Suzuki coupling catalytic cycle. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification start Combine this compound, Arylboronic acid, and Solvent degas Degas with N2/Ar start->degas add_reagents Add Base and Pd Catalyst degas->add_reagents heat Heat to Reflux add_reagents->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Work-up and Extraction monitor->workup purify Column Chromatography workup->purify product Purified Product purify->product Receptor_Binding_Assay_Workflow cluster_setup Assay Setup cluster_binding Binding & Separation cluster_analysis Detection & Analysis reagents Prepare Reagents: - Cell Membranes - Radioligand - Test Compound - Controls plate Add Reagents to 96-well Plate reagents->plate incubate Incubate to Reach Equilibrium plate->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count calculate Calculate Specific Binding count->calculate analyze Determine IC50 and Ki calculate->analyze result Binding Affinity (Ki) analyze->result

References

Troubleshooting & Optimization

Improving the reaction yield of Ethyl 5-bromonicotinate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 5-bromonicotinate. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols and troubleshoot common issues encountered during this procedure. The primary focus will be on the widely used Sandmeyer reaction, which transforms Ethyl 5-aminonicotinate into the desired brominated product.

Overview of the Synthesis

The synthesis of this compound from its amino precursor is a classic two-step process. The first step is the diazotization of the primary aromatic amine (Ethyl 5-aminonicotinate) to form a reactive diazonium salt. The second step is the copper(I) bromide-catalyzed Sandmeyer reaction , where the diazonium group is replaced by a bromine atom.[1][2] Careful control of reaction parameters in both stages is critical for achieving a high yield and purity.

Synthesis_Workflow cluster_prep Step 1: Diazotization cluster_reaction Step 2: Sandmeyer Reaction cluster_purification Step 3: Isolation & Purification Start Ethyl 5-aminonicotinate in Acid (HBr) Nitrite Add aq. Sodium Nitrite (NaNO₂) Maintain 0-5 °C Start->Nitrite Cooling Diazonium Formation of Ethyl 5-(diazonium)nicotinate salt Nitrite->Diazonium In situ generation of HNO₂ Reaction Add Diazonium Salt Solution to CuBr Allow N₂ evolution Diazonium->Reaction Slow Addition Catalyst Prepare solution of Copper(I) Bromide (CuBr) Catalyst->Reaction Quench Reaction Quench & Workup Reaction->Quench Extract Solvent Extraction Quench->Extract Purify Column Chromatography or Recrystallization Extract->Purify Product Pure this compound Purify->Product

Caption: High-level workflow for this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of this compound via the Sandmeyer reaction?

A1: Yields can vary significantly based on the precise conditions, scale, and purity of the starting materials. While some literature reports esterification of 5-bromonicotinic acid to achieve yields as high as 82%[3], the Sandmeyer route from the corresponding amine is often more variable. Well-optimized lab-scale procedures can achieve yields in the range of 60-75%. Yields below 50% suggest significant issues with either the diazotization or the copper-catalyzed substitution step.

Q2: Why is temperature control so critical during the diazotization step?

A2: Temperature control is arguably the most critical parameter for this reaction. Aryl diazonium salts are thermally unstable.[4] Above 5 °C, they begin to decompose, primarily through reaction with water, to form the corresponding phenol (Ethyl 5-hydroxynicotinate) as a major byproduct. This decomposition not only consumes the intermediate, directly lowering your yield, but also complicates purification. The diazotization reaction should always be performed in an ice or ice-salt bath to maintain a temperature between 0 and 5 °C.

Q3: Is it necessary to use Copper(I) bromide, or can I use other copper sources?

A3: Copper(I) bromide (CuBr) is the standard and most effective catalyst for this specific transformation.[5] The reaction proceeds via a single-electron transfer (SET) from Cu(I) to the diazonium salt, which is a key step in the radical mechanism.[6] Using Cu(II) salts is generally ineffective. While you could use CuCl in hydrochloric acid to produce the chloro-analogue, for the bromo product, CuBr in hydrobromic acid is required to prevent the formation of mixed halide products.[6]

Q4: My starting material, Ethyl 5-aminonicotinate, is poorly soluble in the acidic medium. What should I do?

A4: This is a common issue. The amine is protonated by the strong acid (HBr) to form its ammonium salt, which may have limited solubility, especially at the low temperatures required for the reaction. Ensure vigorous stirring to maintain a fine suspension. The amine salt will dissolve as it reacts with the nitrous acid during diazotization. Do not be tempted to add a co-solvent unless it is a validated part of a specific protocol, as it can interfere with the reaction.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis.

Issue 1: Low Yield of this compound

Q: My final yield is consistently below 40%. I've noticed significant frothing and gas evolution during the diazotization step. What are the likely causes and solutions?

A: Premature decomposition of the diazonium salt is the most probable cause. The frothing you observe is likely nitrogen (N₂) gas being released too early.

Potential Cause Explanation & Scientific Rationale Recommended Solution
Temperature Excursion The diazotization is exothermic. If the sodium nitrite solution is added too quickly, localized "hot spots" can form, causing the diazonium salt to decompose into the undesired phenol byproduct and N₂ gas.[4]Add the aqueous solution of sodium nitrite dropwise using an addition funnel, ensuring the internal temperature of the reaction mixture never exceeds 5 °C. Vigorous stirring is essential to dissipate heat.
Incorrect Stoichiometry An insufficient amount of acid will lead to incomplete diazotization. Excess nitrous acid (from NaNO₂) can also lead to side reactions.Use at least 2.5-3 equivalents of hydrobromic acid (HBr). One equivalent protonates the amine, and the other reacts with NaNO₂ to form nitrous acid (HNO₂). The excess maintains an acidic environment to stabilize the diazonium salt. Use a slight excess (1.1-1.2 equivalents) of NaNO₂.
Impure Starting Amine Impurities in the Ethyl 5-aminonicotinate can interfere with the reaction, leading to side products and lower yields.Verify the purity of your starting material by NMR or melting point analysis. If necessary, purify it by recrystallization or column chromatography before starting the synthesis.
Issue 2: Product is Impure After Workup

Q: My crude product NMR shows multiple aromatic species. What are the common byproducts and how can they be removed?

A: Byproduct formation is common in Sandmeyer reactions. Identifying them is key to optimizing the reaction and purification strategy.

Mechanism_and_Byproducts cluster_main Main Reaction Pathway cluster_side Common Side Reactions Diazonium Ar-N₂⁺ ArylRadical Ar• + N₂ Diazonium->ArylRadical Phenol Ar-OH (Phenol byproduct) Diazonium->Phenol Product Ar-Br (this compound) ArylRadical->Product Biaryl Ar-Ar (Biaryl byproduct) ArylRadical->Biaryl

Caption: Sandmeyer mechanism and common byproduct formation pathways.

  • Ethyl 5-hydroxynicotinate: This is the most common byproduct, formed from the reaction of the diazonium salt with water.[4] Its formation is favored by higher temperatures. It is more polar than the desired product.

  • Biaryl Compounds: The aryl radical intermediate can dimerize to form a biaryl species.[2] This is typically a minor byproduct but can be difficult to remove.

  • Unreacted Starting Material: If the diazotization was incomplete, you will have leftover Ethyl 5-aminonicotinate.

Purification Strategy:

  • Acid/Base Wash: During the aqueous workup, a wash with a dilute acid (e.g., 1M HCl) can help remove any unreacted basic starting amine.

  • Column Chromatography: This is the most effective method for separating the desired product from its byproducts. A silica gel column using a gradient of ethyl acetate in hexanes is typically effective. The less polar product (this compound) will elute before the more polar phenol byproduct.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an effective final purification step.

Optimized Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis, incorporating best practices to maximize yield and purity.

Materials:

  • Ethyl 5-aminonicotinate

  • Hydrobromic acid (HBr), 48% aqueous solution

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Part 1: Diazotization

  • In a round-bottom flask equipped with a magnetic stirrer, add Ethyl 5-aminonicotinate (1.0 eq).

  • Cool the flask in an ice-salt bath to 0 °C.

  • Slowly add hydrobromic acid (48%, 3.0 eq) with vigorous stirring. A thick white precipitate of the amine salt may form.

  • In a separate beaker, dissolve sodium nitrite (1.2 eq) in a minimal amount of cold deionized water.

  • Using a dropping funnel, add the sodium nitrite solution dropwise to the stirred amine suspension over 30-45 minutes. Crucially, maintain the internal reaction temperature between 0 and 5 °C throughout the addition.

  • After the addition is complete, stir the resulting pale-yellow diazonium salt solution for an additional 20 minutes at 0-5 °C.

Part 2: Sandmeyer Reaction and Workup

  • In a separate, larger flask, add Copper(I) bromide (1.3 eq) and hydrobromic acid (48%, 1.0 eq). Stir to create a solution/suspension of the catalyst.

  • Cool the CuBr mixture in an ice bath.

  • Slowly and carefully, add the cold diazonium salt solution from Part 1 to the stirred CuBr mixture. This can be done via cannula transfer or a dropping funnel.

  • Control the rate of addition to manage the evolution of nitrogen gas. The reaction is often accompanied by frothing and a color change to a dark green or brown.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, or until gas evolution ceases.

  • Transfer the reaction mixture to a separatory funnel and extract three times with dichloromethane or ethyl acetate.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Part 3: Purification

  • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes.

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield this compound as a white to off-white solid.[3][7]

References

Purification techniques for Ethyl 5-bromonicotinate to remove side products

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of Ethyl 5-bromonicotinate

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting the purification of this compound (CAS 20986-40-7). As a key intermediate in pharmaceutical and agrochemical synthesis, its purity is paramount.[1] This center provides in-depth, experience-based answers to common challenges encountered during purification, ensuring you achieve the highest quality material for your critical applications.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Profile

This section addresses the most common initial questions regarding the purity and handling of crude this compound.

Q1: What are the most common impurities I can expect in my crude this compound?

A1: The impurity profile is directly linked to the synthetic route. The most common synthesis is the Fischer esterification of 5-bromonicotinic acid with ethanol, catalyzed by a strong acid like H₂SO₄.[2]

Based on this, you can anticipate the following side products:

  • Unreacted 5-bromonicotinic acid: This is the most common impurity. Due to the equilibrium nature of esterification, some starting material will likely remain. Its acidic nature makes it easy to remove with a basic wash.

  • Water: A byproduct of the esterification reaction. It must be thoroughly removed during the work-up to prevent hydrolysis of the ester product.

  • Degradation Products: Although generally stable, prolonged exposure to strong acid or base, especially at high temperatures, can lead to hydrolysis of the ethyl ester back to the carboxylic acid.[3][4]

  • Solvent Residues: Residual ethanol, or extraction solvents like dichloromethane or ethyl acetate, are common.[2]

Q2: How can I get a quick and effective assessment of my crude product's purity?

A2: Thin-Layer Chromatography (TLC) is the most rapid and cost-effective method for an initial purity assessment.

  • Scientific Rationale: TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (eluent). The polarity of the compounds governs their retention factor (Rf), allowing for visualization of the product and impurities.

  • Recommended System: A standard starting eluent is a mixture of Ethyl Acetate (EtOAc) and Hexanes . A 20-30% EtOAc in Hexanes mixture is often a good starting point.

  • Visualization: this compound contains a pyridine ring and will be UV active, making it easily visible on a TLC plate with a fluorescent indicator (254 nm).[5] The starting material, 5-bromonicotinic acid, is much more polar and will typically have a much lower Rf value, often remaining at the baseline.

Q3: What is the melting point of pure this compound, and how can it indicate purity?

A3: The reported melting point for pure this compound is in the range of 38-42 °C or 39-42 °C .[1][6][7] A sharp melting point within this range is a strong indicator of high purity. Impurities disrupt the crystal lattice of a solid, which typically results in two observable effects: a depression of the melting point and a broadening of the melting range. If your product melts over a wide range (e.g., 35-41 °C) or begins melting at a lower temperature, it suggests the presence of impurities.

Section 2: Troubleshooting Purification Workflows

This section provides detailed, step-by-step solutions to specific problems encountered during common purification procedures.

Workflow Decision Guide

Before diving into specific techniques, it's crucial to select the right approach. This decision is guided by the nature and quantity of impurities identified in your initial analysis (e.g., by TLC).

Purification_Decision_Tree start Crude Product (Post-Workup) tlc_check Assess Purity by TLC start->tlc_check is_acid_present Is Starting Acid (Baseline Spot) the Main Impurity? tlc_check->is_acid_present is_complex Are There Multiple Close-Running Spots? is_acid_present->is_complex No extraction Perform Basic Wash (e.g., aq. NaHCO₃) & Re-extract is_acid_present->extraction Yes is_solid Is the Crude Product a Solid? is_complex->is_solid No chromatography Purify by Flash Column Chromatography is_complex->chromatography Yes is_solid->chromatography No (Oily Product) recrystallization Purify by Recrystallization is_solid->recrystallization Yes extraction->tlc_check final_product Pure Product (Verify by MP, NMR, GC) chromatography->final_product recrystallization->final_product

Caption: Decision tree for selecting the appropriate purification method.

Topic: Liquid-Liquid Extraction (Work-up)

Q: I'm trying to remove the unreacted 5-bromonicotinic acid. What wash should I use and why?

A: Use a mild aqueous basic solution, such as saturated sodium bicarbonate (NaHCO₃) or a 10% sodium carbonate (Na₂CO₃) solution.[2]

  • Causality: 5-bromonicotinic acid is a carboxylic acid. The basic bicarbonate or carbonate solution will deprotonate the acidic proton of the carboxylic acid, forming the corresponding sodium carboxylate salt. This salt is ionic and therefore highly soluble in the aqueous layer, while the neutral ester product remains in the organic layer. This allows for a clean separation.

  • Protocol Validation: After the basic wash, spot a TLC of your organic layer against the crude material. The baseline spot corresponding to the starting acid should be significantly diminished or completely gone.

  • Pro-Tip: Avoid using strong bases like sodium hydroxide (NaOH). NaOH can catalyze the hydrolysis (saponification) of your ethyl ester product back to the carboxylate salt, reducing your yield.[3]

Q: An emulsion formed during my extraction. How do I break it?

A: Emulsions are common when dealing with pyridine-containing compounds. Here are several methods to break them, from simplest to most effective:

  • Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.

  • Gentle Swirling: Gently swirl the funnel instead of vigorously shaking it.

  • Add Brine: Add a small amount of saturated aqueous sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which helps to break up the emulsion.

  • Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® can be effective.

Topic: Recrystallization

Q: My product is a solid but appears discolored (yellow/brown). What are the best solvents for recrystallization?

A: The key to a good recrystallization solvent is that the compound of interest should be highly soluble at high temperatures and poorly soluble at low temperatures.[8] For this compound, which is moderately polar, a mixed solvent system is often ideal.

Solvent SystemRationale & Procedure
Hexanes / Ethyl Acetate This is an excellent starting point. Dissolve the crude solid in a minimum amount of hot ethyl acetate. Then, slowly add hot hexanes (the "anti-solvent") until the solution becomes faintly cloudy (the saturation point). Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
Ethanol / Water Similar to the above, dissolve the compound in a minimum of hot ethanol. Slowly add hot water as the anti-solvent until turbidity persists. Cool slowly. This can be very effective for moderately polar compounds.[9]
Isopropanol A single solvent system can work if the solubility profile is right. Isopropanol has been shown to be effective for the parent acid and can work for the ester as well.[10]

Q: I'm getting poor recovery after recrystallization. How can I improve it?

A: Poor recovery is usually due to one of two reasons: using too much solvent or cooling the solution too quickly.

  • Minimize Solvent: The most critical step is to dissolve your crude product in the absolute minimum amount of the hot "good" solvent. If you add too much, the solution will not become supersaturated upon cooling, and your product will remain dissolved, leading to low recovery.

  • Slow Cooling: Rapid cooling (e.g., plunging a hot flask directly into an ice bath) leads to the formation of small, often impure crystals or precipitation. For the best results, allow the flask to cool slowly to room temperature on the benchtop, which encourages the growth of larger, purer crystals. Once it has reached room temperature, then transfer it to an ice bath for 30 minutes to maximize the yield.

Topic: Column Chromatography

Q: How do I choose the right solvent system (eluent) for column chromatography?

A: The ideal eluent is determined by running analytical TLCs first. The goal is to find a solvent system where your desired product has an Rf value of approximately 0.3-0.35 .[11]

  • Scientific Rationale: An Rf in this range provides the optimal balance. If the Rf is too high (>0.5), the compound will move too quickly through the column with the solvent front, resulting in poor separation from less polar impurities. If the Rf is too low (<0.2), the compound will move too slowly, leading to very broad bands, long elution times, and potential product loss on the column.

  • Recommended Systems: For this compound, start with test gradients of Ethyl Acetate in Hexanes .[12]

    • 10% EtOAc / 90% Hexanes

    • 20% EtOAc / 80% Hexanes

    • 30% EtOAc / 70% Hexanes

  • Trustworthiness Check: Your chosen solvent system should show clear separation between your product spot and any major impurity spots on the TLC plate.

Q: My compound is streaking on the TLC plate. What does this mean for my column?

A: Streaking on a silica gel TLC plate is often a sign that the compound is acidic or basic and is interacting too strongly with the acidic silica gel.[5] Since this compound has a basic pyridine nitrogen, this can sometimes occur.

  • Solution: Add a small amount of a basic modifier to your eluent. A common choice is to add 0.5-1% triethylamine (NEt₃) to the solvent mixture. This will neutralize the acidic sites on the silica, leading to sharper spots on the TLC and cleaner bands during column chromatography.

Section 3: Detailed Experimental Protocols

Protocol 1: Standard Flash Column Chromatography Workflow

This protocol outlines a self-validating system for purifying this compound using flash column chromatography.

Chromatography_Workflow prep 1. Preparation tlc 2. TLC Analysis (Find Eluent for Rf ≈ 0.3) prep->tlc packing 3. Pack Column (Slurry Method) tlc->packing loading 4. Load Sample (Dry or Wet Loading) packing->loading elution 5. Elute & Collect Fractions loading->elution monitoring 6. Monitor Fractions (TLC) elution->monitoring combine 7. Combine Pure Fractions monitoring->combine evap 8. Evaporate Solvent combine->evap final Pure Product evap->final

References

Addressing stability issues of Ethyl 5-bromonicotinate under different reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 5-bromonicotinate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic endeavors. Here, we address common stability challenges encountered under various reaction conditions, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to anticipate and resolve issues, ensuring the integrity and success of your experiments.

Section 1: Troubleshooting Guide - Reaction-Specific Issues

This section tackles problems you might encounter during specific chemical transformations involving this compound.

Issue 1: Low Yields and/or Presence of Nicotinic Acid Byproduct in Suzuki-Miyaura Coupling Reactions

Question: I am performing a Suzuki-Miyaura coupling with this compound and observing low yields of my desired biaryl product. My workup reveals the presence of 5-bromonicotinic acid and/or nicotinic acid. What is causing this and how can I prevent it?

Answer: This issue points towards the hydrolysis of the ethyl ester functionality. The basic conditions required for the Suzuki-Miyaura reaction can promote this side reaction.[1][2][3] The presence of 5-bromonicotinic acid is a direct result of ester hydrolysis, while nicotinic acid suggests subsequent dehalogenation of the hydrolyzed product.

Causality Explained:

The mechanism of base-catalyzed ester hydrolysis involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon.[1] This forms a tetrahedral intermediate which then collapses, cleaving the ethoxy group to yield the carboxylate salt. The reaction is often irreversible and can be a significant competing pathway under the basic conditions of a Suzuki coupling.[3]

Troubleshooting Protocol:

  • Choice of Base: The selection of the base is critical. While strong bases are often used, consider using a weaker, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These are generally effective for the Suzuki coupling of bromopyridines while minimizing ester hydrolysis.[4][5]

  • Solvent System: The choice of solvent can influence the rate of hydrolysis. Anhydrous solvents are highly recommended. If an aqueous co-solvent is necessary for the solubility of the base, minimize the amount of water used.

  • Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can help to reduce the extent of hydrolysis. Monitor the reaction progress closely by TLC or LC-MS to determine the optimal endpoint.

  • Protecting Groups: In cases where hydrolysis is particularly problematic, consider protecting the ester as a more robust functional group that can be deprotected later in the synthetic sequence.

Visualizing the Problem:

Below is a diagram illustrating the competing reaction pathways.

G A This compound B Desired Biaryl Product A->B Suzuki Coupling (Desired Pathway) C 5-Bromonicotinic Acid (Hydrolysis Product) A->C Ester Hydrolysis (Side Reaction) D Nicotinic Acid (Hydrolysis & Dehalogenation) C->D Dehalogenation

Caption: Competing pathways for this compound in Suzuki coupling.

Issue 2: Significant Formation of Dehalogenated Byproduct

Question: During my cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig), I am observing a significant amount of ethyl nicotinate, the dehalogenated analog of my starting material. What is causing this debromination?

Answer: The formation of a dehalogenated byproduct is a known side reaction in palladium-catalyzed cross-coupling reactions, particularly with heteroaryl halides.[6][7][8] This can occur through several mechanisms, including protonolysis of the organopalladium intermediate or a competing hydrodehalogenation pathway.

Causality Explained:

After the oxidative addition of the C-Br bond to the Pd(0) catalyst, the resulting organopalladium(II) intermediate can undergo protonolysis if a proton source is available, leading to the formation of the dehalogenated product and a Pd(II) species.[9] Alternatively, certain reaction conditions can favor a catalytic hydrodehalogenation pathway. The C-Br bond is weaker than a C-Cl bond, making brominated compounds more susceptible to such side reactions.[8][10]

Troubleshooting Protocol:

  • Purity of Reagents and Solvents: Ensure all reagents and solvents are anhydrous and free of acidic impurities. Trace amounts of water or acid can serve as a proton source.

  • Ligand Selection: The choice of phosphine ligand can significantly influence the relative rates of the desired cross-coupling and the undesired dehalogenation. For Suzuki reactions, bulky, electron-rich ligands can often stabilize the organopalladium intermediate and favor the desired transmetalation step.[11] For Buchwald-Hartwig aminations, specific ligands have been developed to minimize side reactions.[12][13][14]

  • Base Selection: The choice of base can also play a role. In some cases, using a weaker base or a different counterion can suppress dehalogenation.

  • Reaction Conditions: As with hydrolysis, optimizing the reaction temperature and time is crucial. Running the reaction at the lowest effective temperature for the shortest possible time can minimize the opportunity for side reactions.

Issue 3: Inconsistent Reactivity in Buchwald-Hartwig Amination

Question: I am attempting a Buchwald-Hartwig amination with this compound and a primary amine, but my reaction is sluggish and gives inconsistent yields. What factors should I consider?

Answer: The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, but its success is highly dependent on the careful selection of the catalyst system (palladium precursor and ligand) and the base.[13][14] The electronic properties of the bromopyridine substrate and the nature of the amine coupling partner are key considerations.

Causality Explained:

The catalytic cycle of the Buchwald-Hartwig amination involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[13][14] The electron-withdrawing nature of the pyridine nitrogen enhances the reactivity of the C-Br bond towards oxidative addition.[15] However, the pyridine nitrogen can also coordinate to the palladium center, potentially inhibiting subsequent steps in the catalytic cycle.[16] The choice of ligand is crucial to modulate the reactivity of the palladium catalyst and facilitate all steps of the cycle.

Troubleshooting Protocol:

  • Ligand and Catalyst Screening: There is no universal catalyst system for Buchwald-Hartwig aminations. It is often necessary to screen a variety of phosphine ligands and palladium precatalysts to find the optimal combination for your specific substrates. Ligands like BrettPhos have been shown to be effective for coupling primary amines.[14]

  • Base Selection: Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[5] The choice of base can significantly impact the reaction rate and should be optimized.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.

  • Inert Atmosphere: These reactions are highly sensitive to oxygen. It is essential to thoroughly degas all solvents and reagents and to maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.

Experimental Workflow Visualization:

G cluster_prep Reaction Setup cluster_reaction Reaction and Workup A Add this compound, amine, and base to a dry flask B Evacuate and backfill with inert gas (3x) A->B C Add degassed solvent B->C D Add Pd catalyst and ligand C->D E Heat to optimal temperature and monitor by TLC/LC-MS D->E F Quench reaction E->F G Aqueous workup and extraction F->G H Purify by column chromatography G->H

Caption: General workflow for a Buchwald-Hartwig amination experiment.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[17][18][19] Many suppliers recommend refrigeration (0-8 °C).[20][21]

Q2: Is this compound sensitive to light or moisture?

A: While not explicitly stated for the ethyl ester, the parent compound, 5-bromonicotinic acid, is noted to be light-sensitive.[19] As a precaution, it is advisable to store this compound protected from light. The ester functionality is susceptible to hydrolysis, so protection from moisture is crucial to prevent degradation.[1][17]

Q3: Can I use other cross-coupling reactions with this compound?

A: Yes, this compound is a versatile building block for various cross-coupling reactions.[20] Besides Suzuki and Buchwald-Hartwig reactions, it can likely participate in Sonogashira, Heck, and carbonylative cross-coupling reactions, which are common for bromopyridines.[15][22][23] The specific reaction conditions would need to be optimized for each type of coupling.

Q4: What is the expected reactivity of the C-Br bond in this compound?

A: The C-Br bond in this compound is activated towards oxidative addition in palladium-catalyzed reactions due to the electron-withdrawing effect of the pyridine nitrogen and the ester group.[15] In general, the reactivity of halopyridines in such reactions follows the trend I > Br > Cl, consistent with carbon-halogen bond dissociation energies.[8][10]

Section 3: Data Summary and Protocols

Table 1: Compatibility of this compound with Common Reagents
Reagent ClassCompatibilityNotes
Strong AcidsIncompatibleCan promote ester hydrolysis and protonation of the pyridine nitrogen.[17]
Strong BasesIncompatiblePromotes ester hydrolysis.[3][17]
Strong Oxidizing AgentsIncompatibleMay lead to decomposition.[17][18]
Weak Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃)Compatible under controlled conditionsOften used in cross-coupling reactions; can still cause some hydrolysis.[4][5]
Organometallic Reagents (e.g., Boronic Acids)CompatibleKey reagents for cross-coupling reactions.[4][11]
Palladium Catalysts and Phosphine LigandsCompatibleEssential for cross-coupling reactions.[11][12][15]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Disclaimer: This is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and a weak inorganic base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq.).[4][11]

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[4]

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask. Subsequently, add the degassed solvent (e.g., 1,4-dioxane, DMF, or toluene, with a minimal amount of water if necessary) via syringe.[4][11]

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.[11]

References

Technical Support Center: Optimization of Suzuki Coupling Reactions with Ethyl 5-bromonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of Suzuki coupling reactions, with a specific focus on the use of ethyl 5-bromonicotinate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and reliability of this critical C-C bond-forming reaction. Here, we will delve into common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions, all grounded in established scientific principles and practical laboratory experience.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its versatility and functional group tolerance.[1][2] However, the use of heteroaromatic halides like this compound can introduce specific challenges that require careful optimization of reaction parameters. This guide will equip you with the knowledge to navigate these complexities and achieve higher yields and purities in your reactions.

Troubleshooting Guide: From Low Yields to Unwanted Side Products

This section addresses the most common issues encountered during the Suzuki coupling of this compound. Each problem is followed by a systematic approach to diagnosis and resolution, explaining the underlying chemical principles.

Problem 1: Low or No Product Yield

A low or non-existent yield is one of the most frustrating outcomes in synthesis. The root cause can range from inactive catalysts to suboptimal reaction conditions.

Systematic Troubleshooting:

  • Catalyst Activity Check:

    • Palladium(0) is the active species: The catalytic cycle of the Suzuki reaction relies on a Pd(0) complex.[2][3][4][5] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0).[3][6] Inadequate reduction can halt the catalytic cycle before it even begins.

    • Ligand Integrity: Phosphine ligands, especially electron-rich ones, are susceptible to oxidation, which can diminish their effectiveness.[7] Ensure your ligand is pure and handled under an inert atmosphere.

    • Actionable Advice:

      • Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.

      • If using a Pd(II) source, ensure your reaction conditions (e.g., presence of a reducing agent like a phosphine ligand or trace impurities) facilitate the reduction to Pd(0).[3]

      • Always use fresh, high-purity ligands.

  • Reaction Conditions Optimization:

    • Solvent Choice: The choice of solvent is critical for solubility and reaction kinetics. Common solvents for Suzuki reactions include toluene, dioxane, THF, and DMF.[3][8] For polar substrates like this compound, a more polar solvent or a biphasic system with water may be beneficial.

    • Base Selection: The base plays a crucial role in the transmetalation step.[4][9] The strength and solubility of the base can significantly impact the reaction rate. Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[3] For challenging couplings, a stronger base might be necessary.

    • Temperature: While many Suzuki couplings proceed at elevated temperatures (e.g., 80-110 °C), excessive heat can lead to catalyst decomposition or side reactions.

    • Actionable Advice:

      • Screen a variety of solvents and solvent/water mixtures.

      • Experiment with different bases of varying strengths.

      • Optimize the reaction temperature, starting with milder conditions and gradually increasing if necessary.

  • Substrate Quality:

    • Purity of this compound: Ensure the starting material is free of impurities that could poison the catalyst.

    • Boronic Acid/Ester Stability: Boronic acids can be prone to decomposition, particularly protodeboronation, where the C-B bond is cleaved by a proton source.[10][11]

    • Actionable Advice:

      • Use freshly purified starting materials.

      • Consider using a more stable boronic ester (e.g., pinacol ester) in place of the boronic acid to mitigate protodeboronation.[10]

Problem 2: Formation of Significant Side Products

The appearance of unexpected spots on your TLC plate or peaks in your chromatogram indicates the formation of side products. Identifying and suppressing these is key to improving your product's purity and yield.

Common Side Products and Their Mitigation:

  • Homocoupling of the Boronic Acid: This results in a biaryl product derived from two molecules of the boronic acid coupling partner.[3][12][13][14]

    • Cause: This side reaction is often promoted by the presence of oxygen or Pd(II) species.[3][12]

    • Mitigation:

      • Thoroughly degas your reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[12]

      • Use a Pd(0) catalyst or ensure efficient in situ reduction of a Pd(II) precatalyst.

  • Dehalogenation of this compound: This leads to the formation of ethyl nicotinate.

    • Cause: This can occur via a competing reaction pathway where a hydride source (e.g., from the solvent or base) replaces the bromine atom.[3]

    • Mitigation:

      • Use aprotic solvents.

      • Ensure the base is not a significant hydride source.

  • Protodeboronation: As mentioned earlier, this is the protonolysis of the boronic acid.[11]

    • Cause: The presence of acidic protons in the reaction mixture.

    • Mitigation:

      • Use anhydrous conditions where possible.

      • Employ a more stable boronic ester.[10]

Problem 3: Catalyst Deactivation

A reaction that starts well but then stalls may be suffering from catalyst deactivation. This is often observed as the precipitation of palladium black.

Causes and Solutions:

  • Agglomeration of Palladium Nanoparticles: The active catalytic species can aggregate into larger, inactive palladium black.[15][16][17]

    • Solution: The choice of ligand is crucial in stabilizing the palladium catalyst and preventing agglomeration. Bulky, electron-rich phosphine ligands are often effective.[1][18]

  • Product Inhibition: The desired product can sometimes coordinate to the palladium center, inhibiting further catalytic activity.[15][16]

    • Solution: This can be a challenging issue to resolve. Sometimes, adjusting the solvent or temperature can disfavor product binding.

  • Impurities in Reagents: Trace impurities can act as catalyst poisons.[17]

    • Solution: Always use high-purity reagents and solvents.

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the Suzuki coupling of this compound.

Q1: Which palladium catalyst and ligand combination is best for coupling with this compound?

A1: There is no single "best" combination, as the optimal choice depends on the specific boronic acid partner. However, for heteroaryl halides like this compound, catalyst systems known for their high activity are often preferred.[19][20] Good starting points include:

  • For general screening: Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand like PPh₃ or a more electron-rich and bulky ligand such as SPhos or XPhos.[1]

  • For challenging couplings (e.g., sterically hindered substrates): Buchwald-type biarylphosphine ligands are often highly effective.[18]

Q2: What is the optimal base for this reaction?

A2: The choice of base is critical. Inorganic bases are most commonly used.[3]

  • Potassium carbonate (K₂CO₃) is a good general-purpose base.

  • Cesium carbonate (Cs₂CO₃) is a stronger and often more effective base, particularly for less reactive substrates.

  • Potassium phosphate (K₃PO₄) is another strong base that can be beneficial in certain cases. The optimal base should be determined empirically by screening several options.

Q3: How can I minimize the homocoupling of my boronic acid?

A3: Homocoupling is a common side reaction.[3][12][13][14] To minimize it:

  • Rigorous degassing: Remove all oxygen from the reaction mixture.[12]

  • Use a 1:1 or slight excess of the boronic acid: A large excess of the boronic acid can favor homocoupling.

  • Control the addition of the boronic acid: In some cases, slow addition of the boronic acid can suppress this side reaction.

Q4: My reaction is sluggish. What can I do to increase the reaction rate?

A4: Several factors can be adjusted to increase the reaction rate:

  • Increase the temperature: Within reasonable limits to avoid decomposition.

  • Use a more active catalyst system: Employing more electron-rich and bulky ligands can accelerate the oxidative addition and reductive elimination steps.[1][7]

  • Switch to a stronger base: This can facilitate the transmetalation step.

Q5: Is water necessary for the reaction?

A5: While not always strictly necessary, the presence of water can be beneficial and is common in many Suzuki coupling protocols.[3] Water can help to dissolve the inorganic base and facilitate the transmetalation step. However, for substrates prone to hydrolysis or protodeboronation, anhydrous conditions may be preferable.

Visualizing the Process: Diagrams and Workflows

To further aid in understanding and troubleshooting, the following diagrams illustrate key aspects of the Suzuki coupling reaction.

Suzuki_Catalytic_Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X(L2) (Palladacycle) B->C D Transmetalation (R-B(OR)2 + Base) C->D E Ar-Pd(II)-R(L2) D->E H [B(OR)2X]- D->H F Reductive Elimination E->F F->A Regeneration of Pd(0) Catalyst G Ar-R (Product) F->G Troubleshooting_Workflow start Low Yield or Side Products check_catalyst 1. Check Catalyst System - Active Pd(0)? - Ligand integrity? start->check_catalyst optimize_conditions 2. Optimize Reaction Conditions - Solvent? - Base? - Temperature? check_catalyst->optimize_conditions If catalyst is active check_reagents 3. Verify Reagent Quality - Purity of starting materials? - Boronic acid stability? optimize_conditions->check_reagents If conditions are optimized analyze_sides 4. Analyze Side Products - Homocoupling? - Dehalogenation? - Protodeboronation? check_reagents->analyze_sides If reagents are pure mitigate_sides Implement Mitigation Strategies - Degassing - Anhydrous conditions - Stable boronic esters analyze_sides->mitigate_sides success Improved Yield and Purity mitigate_sides->success

References

Common challenges and solutions in the synthesis of Ethyl 5-bromonicotinate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and derivatization of Ethyl 5-bromonicotinate. This resource is designed for researchers, medicinal chemists, and process development scientists. This compound is a critical building block in medicinal chemistry and materials science, valued for its utility in introducing the pyridine core and as a handle for cross-coupling reactions.[1][2] This guide provides in-depth, experience-driven answers to common challenges, detailed protocols, and troubleshooting workflows to ensure the success of your experiments.

Quick Reference: Comparison of Primary Synthetic Routes

Choosing the correct synthetic pathway is the first critical decision. The two most common routes to the 5-bromonicotinate core involve either late-stage esterification of brominated nicotinic acid or an initial esterification followed by a Sandmeyer reaction on an amino-precursor. Each has distinct advantages and challenges.

FeatureRoute 1: Bromination -> EsterificationRoute 2: Esterification -> Sandmeyer Reaction
Starting Material Nicotinic Acid3-Aminopyridine-5-carboxylic acid
Key Reactions Electrophilic Aromatic Substitution (Bromination), Fischer EsterificationFischer Esterification, Diazotization, Sandmeyer Reaction
Typical Yield Generally higher for the bromination step (e.g., ~93% for the acid).[3]Can be lower and more variable due to diazonium salt instability.[3]
Key Advantages More direct, fewer steps to the brominated acid.Avoids handling pure bromine; can offer different substitution patterns.
Common Challenges Handling hazardous reagents (Br₂, SOCl₂), potential for over-bromination.[4]Instability of diazonium intermediate, formation of biaryl and phenolic byproducts.[5]
Scalability Generally considered robust and scalable.Can be challenging to scale due to safety concerns with diazonium salts.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems you may encounter during synthesis and purification in a practical question-and-answer format.

Section 1: Synthesis via Esterification of 5-Bromonicotinic Acid

The most common approach is the Fischer esterification of 5-bromonicotinic acid with ethanol, catalyzed by a strong acid.

Q1: My Fischer esterification of 5-bromonicotinic acid is not going to completion, and TLC analysis shows significant starting material even after prolonged reflux. What's wrong?

A1: This is a classic issue related to the equilibrium nature of Fischer esterification.

  • Causality: The reaction produces water as a byproduct. As water accumulates, the reverse reaction (ester hydrolysis) begins to compete, preventing the reaction from reaching 100% conversion. Small amounts of water in your reagents (ethanol, acid) can also hinder the reaction from the start.

  • Solutions & Troubleshooting:

    • Water Removal: The most effective solution is to actively remove water as it forms. Use a Dean-Stark apparatus during reflux to trap the water azeotropically.

    • Use Excess Alcohol: Shift the equilibrium towards the product by using a large excess of ethanol, which can also serve as the reaction solvent.

    • Drying Agents: Ensure your ethanol is anhydrous. While not common for large-scale reactions, adding a molecular sieve to the reaction can help sequester water.

    • Alternative Esterification Methods: If Fischer esterification remains problematic, consider converting the carboxylic acid to a more reactive intermediate. Reacting 5-bromonicotinic acid with thionyl chloride (SOCl₂) or oxalyl chloride will form the highly reactive 5-bromonicotinoyl chloride.[4] This intermediate reacts rapidly and irreversibly with ethanol, often at room temperature or with gentle heating, to give a high yield of the desired ester.

Q2: After my esterification workup (quenching, extraction), I have a low yield and the product is an oil or a discolored solid. How can I improve my purification?

A2: Low yield and poor purity after workup often point to incomplete reaction or issues during extraction and purification.

  • Causality:

    • Incomplete Acid Removal: Residual acid catalyst (e.g., H₂SO₄) or unreacted 5-bromonicotinic acid can char during solvent evaporation, leading to discoloration.

    • Emulsion Formation: Pyridine derivatives can sometimes form stable emulsions during aqueous extraction, trapping the product and leading to recovery losses.[6][7]

    • Product Solubility: this compound has some solubility in aqueous layers, especially if excess ethanol is present.[7]

  • Solutions & Troubleshooting Workflow:

    G start Crude Product Mixture wash Perform Aqueous Wash: 1. Dilute with Ethyl Acetate/DCM. 2. Wash with sat. NaHCO₃ solution. start->wash check_ph Check pH of aqueous layer. Is it > 7? wash->check_ph check_ph->wash No, repeat wash wash_brine Wash with Brine to break emulsions and remove water. check_ph->wash_brine Yes dry Dry organic layer over anhydrous Na₂SO₄ or MgSO₄. wash_brine->dry concentrate Concentrate under reduced pressure. dry->concentrate purify Purify by Recrystallization or Column Chromatography. concentrate->purify end Pure this compound purify->end

    Caption: Workflow for product purification.

    • Recrystallization: For final purification, recrystallization from a solvent system like ethanol/water or hexanes/ethyl acetate is effective. The product should appear as an off-white to pale yellow powder with a melting point of 38-42 °C.[1]

Section 2: Synthesis via Sandmeyer Reaction

An alternative route involves the diazotization of an amino-substituted precursor followed by displacement with a bromide source, catalyzed by copper(I) bromide.[5]

Q3: I am attempting a Sandmeyer reaction on ethyl 5-aminonicotinate, but I get a very low yield and a significant amount of dark, insoluble byproduct. What is happening?

A3: This is a common challenge in Sandmeyer reactions, typically caused by diazonium salt decomposition and side reactions. [8]

  • Causality:

    • Diazonium Instability: Aryl diazonium salts are notoriously unstable and can decompose, especially at elevated temperatures. The reaction must be kept cold (typically 0-5 °C) during the diazotization step (reaction with NaNO₂/HBr).

    • Radical Side Reactions: The Sandmeyer mechanism involves an aryl radical intermediate.[5][9] This radical can react with other molecules, leading to the formation of biaryl dimers or reacting with water to form phenolic impurities, which often polymerize into the dark tars you observe.

    • Premature Decomposition: Adding the copper(I) bromide catalyst too early or allowing the temperature to rise before the diazonium salt is fully formed can lead to uncontrolled decomposition and a cascade of side reactions.

  • Solutions & Troubleshooting:

    • Strict Temperature Control: Maintain the temperature at 0-5 °C throughout the entire diazotization process using an ice/salt bath.

    • Slow Reagent Addition: Add the sodium nitrite solution dropwise and slowly to the acidic solution of your amine. This prevents localized heating and a buildup of nitrous acid.

    • Catalyst Management: Prepare your CuBr solution separately and add the cold diazonium salt solution to it, not the other way around. This ensures the diazonium salt encounters the catalyst under controlled conditions.

    • Monitor Gas Evolution: The displacement step evolves N₂(g). The reaction is complete when gas evolution ceases.

    G

    Caption: Key steps and side reactions in the Sandmeyer reaction.

Section 3: Derivatization & Downstream Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.

Q4: My Suzuki coupling of this compound with an arylboronic acid is sluggish and gives a poor yield, with significant starting material recovery and some debromination. How can I optimize this?

A4: Suzuki coupling failures with heteroaromatic halides often relate to catalyst activity, base choice, or substrate purity.

  • Causality:

    • Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium center, potentially inhibiting catalytic activity. Using ligands specifically designed for heteroaryl coupling is crucial.

    • Improper Base: The choice of base is critical. An inappropriate base may not be strong enough to facilitate the transmetalation step or may be too strong, leading to side reactions.

    • Oxygen Contamination: Palladium(0) catalysts are sensitive to oxygen and can be oxidized to an inactive state. Reactions must be thoroughly degassed and run under an inert atmosphere (Nitrogen or Argon).

    • Poor Boronic Acid Quality: Boronic acids can dehydrate to form unreactive boroxine trimers upon storage.

  • Solutions & Troubleshooting:

    • Catalyst & Ligand Choice: Use a robust catalyst system. Pd(PPh₃)₄ is a common choice, but for challenging couplings, consider more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) with a Pd(OAc)₂ or Pd₂(dba)₃ precursor.[10]

    • Base Selection: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often effective bases for these couplings.[10] K₃PO₄ is a stronger base and can sometimes promote faster reactions.

    • Thorough Degassing: Degas your solvent and reaction mixture thoroughly. This can be done by bubbling argon through the solvent for 15-30 minutes or by several freeze-pump-thaw cycles.

    • Check Boronic Acid: Use fresh, high-quality boronic acid. If in doubt, you can sometimes regenerate the active monomer by dissolving the boronic acid in a solvent and briefly stirring with water before use, then thoroughly drying.

Key Experimental Protocols

Disclaimer: These protocols involve hazardous chemicals and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.[11][12]

Protocol 1: Fischer Esterification of 5-Bromonicotinic Acid

This protocol uses a Dean-Stark apparatus to drive the reaction to completion.

  • Reagents & Materials:

    • 5-Bromonicotinic acid (1 eq.)

    • Ethanol (anhydrous, ~10-20 volumes)

    • Toluene (~5 volumes, for azeotrope)

    • Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~0.05 eq.)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Ethyl acetate (for extraction)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, reflux condenser, Dean-Stark trap

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 5-bromonicotinic acid, ethanol, and toluene.

    • Slowly add the catalytic amount of concentrated H₂SO₄ while stirring.

    • Heat the mixture to a vigorous reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

    • Continue refluxing until no more water is collected (typically 4-8 hours). Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove most of the ethanol and toluene.

    • Dilute the residue with ethyl acetate and carefully pour it into a separatory funnel containing saturated NaHCO₃ solution to neutralize the acid.

    • Separate the layers. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.

    • Purify by recrystallization or column chromatography as needed.

Protocol 2: Suzuki Coupling of this compound

This protocol is a general method for derivatization using a common palladium catalyst.[10]

  • Reagents & Materials:

    • This compound (1 eq.)

    • Arylboronic acid (1.2 - 1.5 eq.)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq., 5 mol%)

    • Potassium carbonate (K₂CO₃, 2-3 eq.)

    • Degassed solvent (e.g., DMF, or Toluene/Ethanol mixture)

    • Schlenk flask or similar reaction vessel for inert atmosphere

    • Argon or Nitrogen source

  • Procedure:

    • To a Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

    • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

    • Add the Pd(PPh₃)₄ catalyst to the flask under a positive pressure of inert gas.

    • Add the degassed solvent via cannula or syringe.

    • Heat the reaction mixture with stirring (typically 80-100 °C) for 12-24 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the layers. Wash the organic layer with water (3x) and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Troubleshooting Unexpected Results in the NMR Spectrum of Ethyl 5-bromonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the analysis of Ethyl 5-bromonicotinate. This guide is designed for researchers, scientists, and drug development professionals who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of this important synthetic intermediate.[1][2] Here, you will find troubleshooting advice and frequently asked questions to help you interpret unexpected spectral features and ensure the quality of your experimental data.

Troubleshooting Guide: A Deeper Dive into Your Spectrum

Unexpected peaks or splitting patterns in your NMR spectrum can be perplexing. This section provides a systematic approach to diagnosing and resolving common issues encountered during the analysis of this compound.

Question 1: I'm seeing extra peaks in the aromatic region (7.0-9.0 ppm) of my ¹H NMR spectrum. What could be the cause?

Answer:

Extra signals in the aromatic region often point to the presence of structurally related impurities or residual solvents. Here's a breakdown of the likely culprits and how to identify them:

  • Starting Material or Byproducts: Incomplete reaction or side reactions during the synthesis of this compound can lead to the presence of nicotinic acid derivatives. For instance, residual 5-bromonicotinic acid, the hydrolyzed form of your ester, will show characteristic aromatic protons. The chemical shifts of the pyridine ring protons are sensitive to the nature of the substituent at the 3-position (ester vs. carboxylic acid).[3]

  • Isomeric Impurities: Depending on the synthetic route, you might have minor amounts of other brominated nicotinic acid esters, such as Ethyl 2-bromonicotinate or Ethyl 6-bromonicotinate.[4] These isomers will have distinct sets of signals in the aromatic region.

  • Aromatic Solvents: If solvents like toluene or benzene were used in the synthesis or purification, they can be difficult to remove completely and will show characteristic signals in the aromatic region.[5][6][7]

Experimental Protocol for Diagnosis:

  • Check for Solvent Impurities: Consult a table of common NMR solvent impurities to see if the observed peaks match any usual contaminants.[5][6][7][8][9]

  • Run a COSY Spectrum: A 2D COSY (Correlation Spectroscopy) experiment will reveal which protons are coupled to each other.[10][11][12] This can help you piece together the spin systems of any impurities and distinguish them from your target compound.

  • Spike your Sample: If you have a sample of a suspected impurity (e.g., 5-bromonicotinic acid), add a small amount to your NMR tube and re-acquire the spectrum. An increase in the intensity of the unknown peak will confirm its identity.

Question 2: The integration of my ethyl ester signals (the quartet and triplet) is incorrect. What does this signify?

Answer:

Incorrect integration of the ethyl group is a strong indicator of the presence of impurities that either contain ethyl groups or overlap with the ethyl signals of your product.

  • Residual Ethanol: If ethanol was used as a reagent or solvent, it can be challenging to remove completely. Ethanol will show a quartet and a triplet, which can interfere with the integration of your product's signals.

  • Other Ethyl-Containing Impurities: Side products from the esterification reaction or impurities in the starting materials could also contain ethyl groups.

  • Hydrolysis of the Ester: If your sample has been exposed to moisture or acidic/basic conditions, some of the ethyl ester may have hydrolyzed to 5-bromonicotinic acid. This would decrease the relative integration of the ethyl group signals compared to the aromatic protons.[13][14]

Troubleshooting Workflow for Integration Issues:

Caption: A workflow to diagnose incorrect ethyl group integration.

Question 3: I am observing broad peaks in my spectrum. What are the potential reasons?

Answer:

Broadening of NMR signals can be caused by several factors, ranging from sample preparation to the inherent chemical properties of your compound.[15]

  • Poor Shimming: An inhomogeneous magnetic field is a common cause of broad peaks. Re-shimming the spectrometer should resolve this issue.[16]

  • Sample Concentration: Highly concentrated samples can lead to increased viscosity and intermolecular interactions, resulting in broader lines.[15] Diluting the sample may help.

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic species (like dissolved oxygen or metal ions) can cause significant line broadening. Degassing the sample or passing it through a small plug of alumina can help remove these impurities.

  • Chemical Exchange: If there is a chemical process occurring at a rate comparable to the NMR timescale (e.g., slow rotation around a bond, or proton exchange), it can lead to broad signals.[17]

Experimental Protocol for Addressing Broad Peaks:

  • Re-shim the Spectrometer: This should always be the first step.

  • Prepare a More Dilute Sample: If the peaks remain broad after shimming, try reducing the concentration of your sample.

  • Degas the Sample: Use a freeze-pump-thaw cycle to remove dissolved oxygen.

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help determine if the broadening is due to a dynamic chemical process.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C chemical shifts for this compound?

A1: The expected chemical shifts can vary slightly depending on the solvent and concentration. However, a typical spectrum in CDCl₃ would show the following signals:

Assignment ¹H Chemical Shift (ppm) Multiplicity ¹³C Chemical Shift (ppm)
H-2~9.0d~152
H-4~8.8t~140
H-6~8.4d~155
-OCH₂CH₃~4.4q~62
-OCH₂CH₃~1.4t~14
C-3--~164
C-5--~120

Note: The assignments for the aromatic protons can be confirmed with 2D NMR techniques like COSY and HSQC.[10][18]

Q2: I see a peak around 1.25 ppm that I can't identify. What is it likely to be?

A2: A persistent peak around 1.25 ppm is often due to grease or other common laboratory contaminants.[19][20] It can also be indicative of t-butanol in some cases.[19] Thoroughly cleaning your NMR tube and using fresh, high-purity solvents can help eliminate this peak.[19]

Q3: How can I definitively assign the quaternary carbons in my ¹³C NMR spectrum?

A3: The assignment of quaternary carbons (C-3 and C-5 in this case) requires a Heteronuclear Multiple Bond Correlation (HMBC) experiment. This 2D NMR technique shows correlations between protons and carbons that are two or three bonds away.[12][18][21] By observing correlations from the assigned protons to the quaternary carbons, you can unambiguously determine their chemical shifts.

Q4: Can degradation of this compound occur, and how would it affect the NMR spectrum?

A4: Yes, ester hydrolysis is the most common degradation pathway, leading to the formation of 5-bromonicotinic acid and ethanol.[13][14][22][23][24] In the ¹H NMR spectrum, you would observe a decrease in the integration of the ethyl ester signals and the appearance of a broad singlet for the carboxylic acid proton (often >10 ppm, but can be variable and may exchange with residual water). The aromatic signals would also shift slightly.

Advanced Characterization: 2D NMR Workflow

For complex cases where 1D NMR is insufficient for complete characterization and impurity identification, a combination of 2D NMR experiments is highly recommended.

Caption: A logical workflow for structure elucidation using 2D NMR.

  • ¹H NMR: Provides the initial overview of proton environments.

  • COSY: Establishes proton-proton coupling networks.[10][11]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to.[10][12][18]

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) proton-carbon correlations, which is crucial for assigning quaternary carbons and piecing together the full molecular structure.[12][18]

By following this guide, you will be better equipped to troubleshoot unexpected results in the NMR spectrum of this compound, ensuring the accuracy and reliability of your experimental data.

References

Strategies to minimize byproduct formation in Ethyl 5-bromonicotinate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 5-bromonicotinate reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to minimize byproduct formation and optimize your reaction outcomes. The information herein is based on established scientific principles and peer-reviewed literature to ensure accuracy and reliability.

Introduction to this compound Chemistry

This compound is a versatile building block in organic synthesis, prized for its utility in constructing complex molecules for pharmaceutical and agrochemical applications.[1] Its pyridine core and reactive bromine atom make it an ideal substrate for various cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. However, the electronic nature of the pyridine ring and the presence of the ester functionality can lead to specific side reactions, primarily hydrodehalogenation, homocoupling, and ester hydrolysis. This guide will provide targeted strategies to mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in cross-coupling reactions with this compound?

A1: The three most prevalent byproducts are:

  • Ethyl nicotinate : Formed via hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom.[2][3]

  • Bipyridyl homocoupling product : In Suzuki-Miyaura reactions, the boronic acid can couple with itself to form a symmetrical bipyridyl species.[4][5]

  • 5-Bromonicotinic acid : Arises from the hydrolysis of the ethyl ester group, which can be promoted by acidic or basic conditions, especially at elevated temperatures.

Q2: Why is hydrodehalogenation a significant problem with this compound?

A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions.[2][3] It occurs when a palladium-hydride species is formed in the catalytic cycle, which can then reductively eliminate with the aryl halide to produce the dehalogenated arene. Sources of hydride can include solvents (like DMF or alcohols), amine bases, or even water. The electron-deficient nature of the pyridine ring in this compound can sometimes make the desired cross-coupling reaction slower, allowing the competing hydrodehalogenation pathway to become more significant.

Q3: What causes homocoupling of the boronic acid in Suzuki-Miyaura reactions?

A3: Homocoupling of the boronic acid is primarily caused by the presence of oxygen in the reaction mixture.[4][5] Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid. Therefore, rigorous exclusion of oxygen through proper degassing techniques is crucial to suppress this side reaction.

Q4: Can the ester group of this compound be problematic?

A4: Yes, the ethyl ester is susceptible to hydrolysis under both acidic and basic conditions, particularly with prolonged reaction times and elevated temperatures. This will form the corresponding carboxylic acid, which can complicate purification and reduce the yield of the desired product. The choice of base and reaction conditions should be carefully considered to minimize this side reaction.

Troubleshooting Guides

Issue 1: Significant Formation of Ethyl Nicotinate (Hydrodehalogenation)

This is a common issue in both Suzuki-Miyaura and Buchwald-Hartwig reactions. The key is to promote the desired cross-coupling pathway over the competing reductive dehalogenation.

Root Causes & Solutions:

Potential Cause Explanation Recommended Action
Inappropriate Ligand The ligand plays a critical role in stabilizing the palladium catalyst and influencing the rates of the catalytic cycle steps. Less effective ligands can lead to a higher propensity for side reactions.Use bulky, electron-rich phosphine ligands. Ligands like SPhos and XPhos have been shown to be highly effective in suppressing hydrodehalogenation by promoting the desired reductive elimination step.[6][7]
Hydride Source in Reaction Mixture Solvents like DMF and alcohols, as well as some amine bases, can act as hydride donors, leading to the formation of palladium-hydride species.Switch to aprotic, non-hydridic solvents. Toluene and dioxane are excellent choices. If an amine base is suspected to be the hydride source in a Buchwald-Hartwig reaction, consider using a non-nucleophilic inorganic base like K3PO4 or Cs2CO3.
Suboptimal Base The choice of base can influence the reaction rate and selectivity. A base that is too weak may result in a sluggish reaction, allowing more time for dehalogenation to occur.Use a stronger, non-nucleophilic base. For Suzuki reactions, K3PO4 and Cs2CO3 are often more effective than weaker bases like K2CO3.[8] For Buchwald-Hartwig aminations, using a strong, non-nucleophilic base like LHMDS can be beneficial, especially for substrates with protic functional groups.[9]
High Reaction Temperature Elevated temperatures can sometimes increase the rate of dehalogenation relative to the cross-coupling reaction.[10]Optimize the reaction temperature. Try running the reaction at a lower temperature for a longer period. However, be mindful that too low a temperature can stall the desired reaction.

Troubleshooting Workflow for Hydrodehalogenation

start High Hydrodehalogenation Detected ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) start->ligand solvent Change to Aprotic Solvent (e.g., Toluene, Dioxane) ligand->solvent base Use Stronger, Non-nucleophilic Base (e.g., K3PO4, Cs2CO3) solvent->base temp Lower Reaction Temperature base->temp reassess Re-evaluate Byproduct Formation temp->reassess reassess->ligand Still High end Minimized Hydrodehalogenation reassess->end Successful

Caption: A stepwise approach to troubleshooting hydrodehalogenation.

Issue 2: Formation of Homocoupling Byproduct in Suzuki-Miyaura Reactions

The formation of a symmetrical bipyridyl from the self-coupling of the boronic acid is a clear indicator of suboptimal reaction conditions.

Root Causes & Solutions:

Potential Cause Explanation Recommended Action
Presence of Oxygen Oxygen is the primary culprit for homocoupling as it facilitates the oxidation of the Pd(0) catalyst to Pd(II), which promotes this side reaction.[4][5]Ensure rigorous exclusion of oxygen. Degas all solvents and the reaction mixture thoroughly by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[11]
Use of Pd(II) Precatalyst Pd(II) sources like Pd(OAc)2 can directly participate in the homocoupling pathway before being reduced to the active Pd(0) species.Use a Pd(0) precatalyst such as Pd(PPh3)4 or Pd2(dba)3.[11] Alternatively, if using a Pd(II) source, consider adding a mild reducing agent like potassium formate to the reaction mixture before adding the catalyst.[4]
Suboptimal Catalyst/Ligand Combination A less active catalyst system can lead to a buildup of reactive intermediates that are prone to side reactions.Screen different catalyst and ligand combinations. Bulky, electron-rich ligands can also help to suppress homocoupling by promoting the desired cross-coupling pathway.

Experimental Protocol: Minimizing Homocoupling in Suzuki-Miyaura Coupling

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K3PO4, 2.0-3.0 eq.).

  • Solvent Degassing: Add a degassed solvent system (e.g., toluene/water 10:1) via syringe. The solvent should be degassed by sparging with argon for at least 30 minutes prior to use.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%) and ligand (if separate) under a positive flow of inert gas.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate under reduced pressure for purification.

Issue 3: Hydrolysis of the Ethyl Ester

The formation of 5-bromonicotinic acid can be a significant issue, particularly in reactions requiring prolonged heating in the presence of a strong base or acidic conditions.

Root Causes & Solutions:

Potential Cause Explanation Recommended Action
Strongly Basic or Acidic Conditions The ester linkage is susceptible to cleavage under harsh pH conditions.Use a milder base if possible. For Suzuki reactions, KF can be an effective base that is less prone to causing hydrolysis.[12] If a strong base is required, minimize the reaction time and temperature.
Prolonged Reaction Time at High Temperature The longer the reaction is heated, the greater the chance of ester hydrolysis.Optimize reaction conditions to reduce reaction time. This may involve using a more active catalyst system or microwave irradiation to accelerate the reaction.
Aqueous Conditions The presence of water, especially in combination with a base, can promote hydrolysis.Minimize the amount of water in the reaction mixture. If aqueous conditions are necessary for the Suzuki coupling, use the minimum amount required for the base to be effective.

Byproduct Formation Pathways

Start This compound Desired Desired Cross-Coupling Product Start->Desired Desired Pathway (Suzuki or Buchwald-Hartwig) Dehalogenated Ethyl nicotinate (Hydrodehalogenation) Start->Dehalogenated Side Reaction (Pd-H species) Hydrolysis 5-Bromonicotinic acid (Ester Hydrolysis) Start->Hydrolysis Side Reaction (Base/Acid + H2O) Homocoupling Bipyridyl Homocoupling Product ArylBoronic Arylboronic Acid ArylBoronic->Homocoupling Side Reaction (O2, Pd(II))

References

Technical Support Center: Optimizing Cross-Coupling Reactions of Ethyl Benzo[h]quinoline-10-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for optimizing the cross-coupling of ethyl benzo[h]quinoline-10-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this transformation. Our focus is on delivering practical, field-proven insights grounded in established scientific principles to ensure the success of your experiments.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the cross-coupling of ethyl benzo[h]quinoline-10-carboxylate. Each problem is analyzed with potential causes and actionable solutions.

Issue 1: Low to No Product Formation

A common challenge in cross-coupling reactions is a lack of desired product. This can stem from several factors related to the catalyst, reagents, or reaction environment.

Potential Causes & Solutions

CauseRecommended ActionScientific Rationale
Inactive Catalyst Ensure the palladium catalyst is active. If using a Pd(II) source, ensure in situ reduction to Pd(0) is occurring. Consider using a pre-catalyst.The catalytic cycle of most cross-coupling reactions relies on a Pd(0) species to initiate oxidative addition.[1]
Ligand Incompatibility Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands. The steric and electronic properties of the ligand are critical.[2][3]The ligand stabilizes the palladium center, influences the rates of oxidative addition and reductive elimination, and can prevent catalyst decomposition.[2]
Inappropriate Base The choice of base is crucial and often solvent-dependent. Screen inorganic bases (e.g., K₃PO₄, Cs₂CO₃) and organic bases (e.g., Et₃N).[4]The base is involved in the transmetalation step of many cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1]
Poor Solvent Choice The solvent must dissolve the reactants and the base. Common choices include toluene, dioxane, and DMF.[1] Protic solvents can sometimes be beneficial in Suzuki reactions.[1]Solvent polarity and coordinating ability can significantly impact catalyst stability and reactivity.[1]
Oxygen Contamination Rigorously degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) and can also promote side reactions like homocoupling.[5]
Issue 2: Significant Homocoupling of the Coupling Partner

The formation of a dimeric by-product from the coupling partner (e.g., boronic acid in a Suzuki reaction) is a frequent side reaction.[5][6]

Potential Causes & Solutions

CauseRecommended ActionScientific Rationale
Oxygen Contamination As with low product formation, ensure the reaction is conducted under strictly anaerobic conditions.[5]Oxygen can facilitate the oxidative homocoupling of organometallic reagents.[5]
High Temperature Lower the reaction temperature.Higher temperatures can sometimes favor the homocoupling pathway over the desired cross-coupling.
Slow Addition of Reagent Add the coupling partner (e.g., boronic acid solution) slowly over a period of time.Maintaining a low concentration of the coupling partner can disfavor the bimolecular homocoupling reaction.[5]
Catalyst System Certain palladium/ligand combinations may be more prone to promoting homocoupling. Experiment with different catalyst systems.[5][7]The ligand environment around the palladium center can influence the relative rates of the desired and undesired reaction pathways.
Issue 3: Decarbonylative Coupling Instead of Direct Cross-Coupling

In some cases, particularly with nickel catalysis, the ester group can be lost, leading to a decarbonylative cross-coupling product.[8]

Potential Causes & Solutions

CauseRecommended ActionScientific Rationale
Choice of Catalyst While palladium catalysts are generally preferred for direct cross-coupling of esters, nickel catalysts are known to promote decarbonylation.[2] If direct coupling is desired, avoid nickel catalysts.Nickel has a greater propensity to undergo oxidative addition into the C(acyl)-O bond followed by decarbonylation.[2]
High Reaction Temperature High temperatures can favor the decarbonylative pathway.[2]The activation energy for decarbonylation may be overcome at elevated temperatures.
Issue 4: Difficulty in Product Purification

The final product may be difficult to isolate from the reaction mixture due to the presence of by-products or residual catalyst.

Potential Causes & Solutions

CauseRecommended ActionScientific Rationale
Residual Palladium Use adsorbents like silica gel functionalized with thiols or employ metal scavengers to remove residual palladium.[9]These materials have a high affinity for palladium and can effectively sequester it from the product.
By-product Formation Optimize the reaction conditions to minimize the formation of side products like homocoupled species.A cleaner reaction will simplify the purification process.
Tar Formation Harsh reaction conditions can lead to the formation of polymeric tars.[10] Consider milder conditions or a different synthetic route if this is a persistent issue.High temperatures and strong acids or bases can cause decomposition and polymerization of reactants and products.[10]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common types of cross-coupling reactions for functionalizing ethyl benzo[h]quinoline-10-carboxylate?

A1: The most common and versatile cross-coupling reactions for this substrate include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids/esters.[11][12]

  • Heck Reaction: For the formation of C-C bonds with alkenes.[4][13][14]

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[3][6][15][16]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.[4][9][17][18]

Q2: How does the electronic nature of the benzo[h]quinoline ring affect the cross-coupling reaction?

A2: The nitrogen atom in the quinoline ring system makes the aromatic rings electron-deficient. This generally makes the C-X (where X is a halide or triflate) bond more susceptible to oxidative addition to the Pd(0) catalyst, which is the first step in the catalytic cycle.[11]

Q3: What is the role of the ester group at the 10-position?

A3: The ester group is an electron-withdrawing group, which can further activate the C-X bond at an adjacent position for oxidative addition. However, under certain conditions, particularly with nickel catalysts, it can participate in a decarbonylative coupling.[8]

Q4: Can I perform the cross-coupling reaction without a glovebox?

A4: While a glovebox provides the ideal inert atmosphere, these reactions can be successfully performed using standard Schlenk techniques. The key is to meticulously degas all solvents and reagents and to maintain a positive pressure of an inert gas throughout the setup and reaction.

Q5: How can I monitor the progress of my reaction?

A5: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common techniques for monitoring reaction progress. By taking small aliquots from the reaction mixture over time, you can observe the consumption of starting materials and the formation of the product.

Section 3: Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a starting point for the optimization of the Suzuki-Miyaura coupling of ethyl benzo[h]quinoline-10-carboxylate with an arylboronic acid.

Materials:

  • Ethyl 1-halobenzo[h]quinoline-10-carboxylate (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)

  • Solvent (e.g., Toluene/Water or Dioxane/Water, sufficient to make a 0.1 M solution)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the ethyl 1-halobenzo[h]quinoline-10-carboxylate, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Section 4: Visualizations

Troubleshooting Logic Flow

TroubleshootingFlow start Low/No Product catalyst Check Catalyst Activity start->catalyst Initial Check homocoupling Homocoupling Observed start->homocoupling ligand Screen Ligands catalyst->ligand If catalyst is active base Optimize Base ligand->base If no improvement solvent Change Solvent base->solvent If still low yield oxygen Ensure Anaerobic Conditions solvent->oxygen Final Check success Successful Reaction oxygen->success If resolved temp Lower Temperature homocoupling->temp addition Slow Reagent Addition temp->addition addition->success

Caption: A decision tree for troubleshooting common issues in cross-coupling reactions.

Generalized Catalytic Cycle for Cross-Coupling

CatalyticCycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-M PdII_R R-Pd(II)-R' L_n Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product

Caption: A simplified representation of the catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

Technical Support Center: Navigating Solubility Challenges of Ethyl 5-bromonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with Ethyl 5-bromonicotinate. This guide is designed to provide expert insights and practical solutions to overcome the solubility challenges frequently encountered with this versatile building block in various organic solvents. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and actionable protocols to ensure the successful progression of your research and development endeavors.

Understanding the Molecule: this compound

This compound is a key intermediate in the synthesis of a wide array of pharmaceutical compounds.[1] Its chemical structure, a substituted pyridine, presents a unique combination of polarity and lipophilicity that can lead to solubility issues in certain organic solvents.

Property Value Source(s)
Molecular Formula C₈H₈BrNO₂[1][2][3]
Molecular Weight 230.06 g/mol [1][2]
Appearance White to brown or dark purple powder/crystal[1][2]
Melting Point 38-42 °C[1][4][5]
Boiling Point 86-92 °C at 0.5 mmHg[4][5]
Known Solubility Soluble in Methanol[6]

The moderate melting point suggests that the crystal lattice energy is not excessively high, yet its limited solubility in non-polar solvents can be a hurdle in various synthetic and formulation processes.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my chosen organic solvent?

  • A1: The solubility of a compound is governed by the principle of "like dissolves like." this compound possesses both a polar pyridine ring and a more non-polar ethyl ester group. If your solvent is either extremely polar or entirely non-polar, you may encounter solubility issues. For instance, while it is soluble in methanol, it may show limited solubility in very non-polar solvents like hexane or highly polar, protic solvents where hydrogen bonding with the solvent is less favorable compared to self-association. The interplay of polarity, hydrogen bonding capability, and the solvent's dielectric constant are all critical factors.[7]

Q2: I'm observing precipitation of my compound during a reaction. What could be the cause?

  • A2: Precipitation during a reaction can be due to several factors. A change in the solvent composition as the reaction progresses, the formation of a less soluble product, or a temperature change can all lead to precipitation. It is also possible that the initial concentration of this compound was close to its saturation point, and any slight change in conditions triggered its precipitation.

Q3: Can I simply heat the mixture to dissolve more this compound?

  • A3: While heating can increase the solubility of most compounds, it's crucial to consider the thermal stability of this compound and other reactants in your system. Given its relatively low boiling point under vacuum, be cautious about solvent loss and potential degradation at elevated temperatures. Always perform a small-scale test to ensure that heating does not adversely affect your reaction or the compound's integrity.

Q4: Are there any general solvent recommendations for this compound?

  • A4: Based on its structure and known solubility in methanol, polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (ACN) are often good starting points for achieving higher concentrations. Chlorinated solvents like Dichloromethane (DCM) and Chloroform may also be effective due to their ability to dissolve a wide range of organic compounds.[8] However, empirical testing is always recommended.

Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Issues

This section provides a systematic workflow for addressing solubility challenges with this compound.

graph TD { A[Start: Solubility Issue Identified] --> B{Initial Solvent Screening}; B --> C{Is Solubility Adequate?}; C -- No --> D{Select Enhancement Strategy}; C -- Yes --> E[Proceed with Experiment]; D --> F[Cosolvency]; D --> G[Solid Dispersion]; D --> H[Micronization]; F --> I{Optimize Cosolvent Ratio}; I --> J{Solubility Goal Met?}; J -- Yes --> E; J -- No --> D; G --> K[Select Carrier & Prepare Dispersion]; K --> J; H --> L[Reduce Particle Size]; L --> J; }

Workflow for Troubleshooting Solubility.

Step 1: Systematic Solvent Screening

Before resorting to more complex methods, a thorough solvent screening is essential. This will help you identify the most suitable solvent or solvent system for your application.

Protocol:

  • Prepare a Solvent Panel: Select a range of solvents with varying polarities (e.g., Toluene, Dichloromethane, Tetrahydrofuran, Acetone, Acetonitrile, Ethanol, Methanol, DMSO).

  • Small-Scale Solubility Test:

    • Accurately weigh a small amount of this compound (e.g., 10 mg) into separate vials.

    • Add a measured volume of each solvent (e.g., 0.1 mL) to each vial.

    • Vortex or stir the vials at a constant temperature (e.g., 25 °C) for a set period.

    • Visually inspect for complete dissolution.

    • If the compound dissolves, incrementally add more solute until saturation is reached. If it does not dissolve, incrementally add more solvent.

  • Quantify and Compare: Record the approximate solubility in mg/mL for each solvent. This data will be invaluable for making informed decisions.

Step 2: Employing Cosolvency

If a single solvent does not provide the desired solubility, a cosolvent system can be highly effective.[9][10] Cosolvents work by reducing the polarity of a highly polar solvent or increasing the polarity of a non-polar solvent, making the overall solvent environment more favorable for the solute.[11]

Protocol for Developing a Cosolvent System:

  • Select a Primary Solvent: Choose a solvent in which this compound has at least partial solubility and is compatible with your experimental conditions.

  • Select a Cosolvent: Choose a miscible solvent in which the compound has higher solubility. For example, if your primary solvent is water for a formulation, ethanol or PEG 400 could be effective cosolvents.[12][13]

  • Determine the Optimal Ratio:

    • Prepare a series of binary solvent mixtures with varying ratios (e.g., 9:1, 8:2, 7:3, etc.).

    • Determine the saturation solubility of this compound in each mixture using the protocol from Step 1.

    • Plot solubility as a function of the cosolvent percentage to identify the optimal ratio.

Step 3: Advanced Solubility Enhancement Techniques

For particularly challenging applications, such as preparing high-concentration stock solutions or developing formulations, more advanced methods may be necessary.

Solid dispersion is a technique where the drug is dispersed in an inert, hydrophilic carrier matrix at a solid state.[14][15] This can enhance solubility by reducing particle size to a molecular level and improving wettability.[16][17]

Workflow for Preparing a Solid Dispersion:

graph TD { subgraph Solid Dispersion Preparation A[Weigh this compound & Carrier] --> B[Dissolve in a Common Volatile Solvent]; B --> C[Solvent Evaporation]; C --> D[Collect Solid Dispersion]; D --> E[Pulverize and Sieve]; end }

Solid Dispersion Workflow.

Protocol (Solvent Evaporation Method):

  • Carrier Selection: Choose a hydrophilic carrier such as Polyvinylpyrrolidone (PVP) or Polyethylene Glycol (PEG).[14]

  • Dissolution: Dissolve both this compound and the carrier in a suitable volatile solvent (e.g., ethanol or methanol).

  • Evaporation: Remove the solvent under vacuum using a rotary evaporator. This leaves a thin film of the solid dispersion.

  • Final Preparation: The resulting solid mass is then further dried, crushed, pulverized, and sieved.[14]

Reducing the particle size of a compound increases its surface area-to-volume ratio, which can lead to a significant increase in dissolution rate.[12][18][19]

Considerations for Micronization:

  • Techniques: Methods like jet milling or ball milling can be used to reduce particle size to the micron or even sub-micron range.[19][20]

  • Challenges: Micronized powders can sometimes be challenging to handle due to their tendency to agglomerate and their electrostatic nature.[20] It's important to have appropriate powder handling procedures in place.

Surfactants can increase the solubility of hydrophobic compounds in aqueous or organic media by forming micelles that encapsulate the drug molecules.[21][22][23]

Protocol for Surfactant Screening:

  • Select Surfactants: Choose a few non-ionic surfactants (e.g., Tween® 80, Poloxamers) which are generally less harsh.[21]

  • Prepare Surfactant Solutions: Create a series of solutions of the chosen solvent with increasing concentrations of the surfactant.

  • Determine Solubility: Measure the solubility of this compound in each surfactant solution. A sharp increase in solubility is typically observed above the critical micelle concentration (CMC) of the surfactant.[24]

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[25][26] They can encapsulate poorly soluble molecules, like this compound, forming an inclusion complex that has significantly improved aqueous solubility.[27]

Protocol for Inclusion Complex Formation (Kneading Method):

  • Select a Cyclodextrin: β-cyclodextrin and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[26]

  • Kneading: Create a paste by adding a small amount of a hydroalcoholic solution to a mixture of this compound and the cyclodextrin in a mortar.

  • Drying: The paste is then dried under vacuum.

  • Washing and Final Product: The dried powder is washed with a small amount of a solvent that dissolves the free drug but not the complex, and then dried again to yield the inclusion complex.

For in vivo applications where bioavailability is limited by solubility, a prodrug strategy can be employed.[28][29] This involves chemically modifying the this compound to a more soluble form that, once administered, is converted back to the active parent drug through enzymatic or chemical processes.[30][31] For example, introducing a phosphate ester can dramatically increase aqueous solubility.[32] This is a more involved approach that requires significant medicinal chemistry expertise.

References

Validation & Comparative

A Comprehensive Guide to the 1H NMR Structural Validation of Ethyl 5-bromonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and synthetic chemistry, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for the elucidation and validation of molecular structures.[1][2] This guide provides an in-depth analysis of the ¹H NMR characterization of Ethyl 5-bromonicotinate, a key intermediate in the synthesis of various pharmaceutical compounds. We will explore the theoretical underpinnings of its ¹H NMR spectrum, present a detailed experimental protocol for data acquisition, and compare its spectral features with a close structural analog to demonstrate the power of NMR in confirming molecular identity.

The Imperative of Structural Integrity in Drug Discovery

The journey of a drug from conception to clinic is paved with exacting standards, chief among them being the precise structural characterization of the active pharmaceutical ingredient (API) and its intermediates. An erroneous structural assignment can lead to wasted resources, misinterpreted biological data, and potentially unsafe therapeutics. ¹H NMR spectroscopy provides a detailed fingerprint of a molecule by probing the chemical environment of its hydrogen atoms, offering invaluable insights into connectivity and stereochemistry.[3][4]

Deciphering the ¹H NMR Spectrum of this compound: A Predictive Analysis

Before delving into experimental data, a theoretical prediction of the ¹H NMR spectrum of this compound provides a roadmap for interpretation. The structure contains two key proton-bearing fragments: the substituted pyridine ring and the ethyl ester group.

dot graph "Ethyl_5-bromonicotinate_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

// Define nodes for atoms C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; N4 [label="N", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; C7 [label="C", pos="-2.6,1.5!"]; O8 [label="O", pos="-2.6,2.5!"]; O9 [label="O", pos="-3.9,1.0!"]; C10 [label="CH2", pos="-5.2,1.5!"]; C11 [label="CH3", pos="-6.5,1.0!"]; Br12 [label="Br", pos="2.6,-1.5!"]; H2 [label="H", pos="-2.0, -1.25!"]; H6 [label="H", pos="2.0, 1.25!"]; H4 [label="H", pos="2.0, -0.25!"];

// Define edges for bonds C1 -- C2; C2 -- C3; C3 -- N4; N4 -- C5; C5 -- C6; C6 -- C1; C2 -- C7; C7 -- O8 [label="="]; C7 -- O9; O9 -- C10; C10 -- C11; C5 -- Br12; C3 -- H2; C6 -- H6; C1 -- H4;

// Label protons H_a [label="H-2", pos="0, 2.0!"]; H_b [label="H-4", pos="-2.0, -1.75!"]; H_c [label="H-6", pos="2.0, 1.75!"];

} caption: "Structure of this compound with proton labeling."

The Aromatic Region (Pyridine Ring):

The pyridine ring of this compound contains three non-equivalent aromatic protons, designated H-2, H-4, and H-6. Their chemical shifts are influenced by the electronegativity of the nitrogen atom and the electronic effects of the bromine and ethyl ester substituents.

  • H-2 and H-6 (ortho to Nitrogen): These protons are significantly deshielded due to their proximity to the electronegative nitrogen atom, placing their signals at the downfield end of the aromatic region (typically δ 7.0-9.0 ppm).[5][6] The electron-withdrawing nature of the ester group at position 3 will further deshield H-2 and H-4, while the bromine at position 5 will primarily influence H-4 and H-6.

  • H-4 (meta to Nitrogen): This proton will resonate upfield relative to H-2 and H-6.

Spin-Spin Coupling in the Aromatic System:

The coupling (J-coupling) between these protons provides crucial information about their relative positions.

  • Meta-coupling (⁴J): A small coupling constant is expected between H-2 and H-4, and between H-4 and H-6 (typically 2-3 Hz).[7]

  • Para-coupling (⁵J): A very small or negligible coupling might be observed between H-2 and H-6.

Based on these principles, the expected splitting patterns are:

  • H-2: A doublet of doublets (or a narrow triplet) due to coupling with H-4 and H-6.

  • H-4: A doublet of doublets due to coupling with H-2 and H-6.

  • H-6: A doublet of doublets due to coupling with H-2 and H-4.

dot graph "Aromatic_Proton_Coupling" { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

// Nodes for aromatic protons H2 [label="H-2", pos="0,1.5!"]; H4 [label="H-4", pos="-1.3,-0.75!"]; H6 [label="H-6", pos="1.3,-0.75!"];

// Edges representing coupling H2 -- H4 [label="⁴J (meta)", fontcolor="#34A853"]; H4 -- H6 [label="⁴J (meta)", fontcolor="#34A853"]; H2 -- H6 [label="⁵J (para)", style=dashed, fontcolor="#EA4335"]; } caption: "Spin-spin coupling network for the aromatic protons."

The Aliphatic Region (Ethyl Group):

The ethyl group (-OCH₂CH₃) gives rise to two distinct signals:

  • Methylene Protons (-OCH₂-): These protons are adjacent to an electronegative oxygen atom and will therefore be deshielded, appearing as a quartet around δ 4.0-4.5 ppm. The quartet arises from coupling to the three equivalent protons of the neighboring methyl group (n+1 rule, where n=3).[7][8]

  • Methyl Protons (-CH₃): These protons are further from the oxygen and will appear more upfield, typically as a triplet around δ 1.0-1.5 ppm. The triplet is a result of coupling to the two equivalent methylene protons (n+1 rule, where n=2).[7][8]

The coupling constant (³J) for the ethyl group protons is typically around 7 Hz.

Experimental Protocol for ¹H NMR Analysis

Achieving a high-quality, interpretable ¹H NMR spectrum is contingent upon meticulous sample preparation and instrument setup.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-20 mg of this compound.[9][10]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[9][11] Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[9]

    • Ensure complete dissolution, using gentle vortexing or sonication if necessary.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[10]

    • Carefully transfer the filtered solution into a high-quality 5 mm NMR tube to a height of about 4-5 cm.[9][10]

    • Cap the NMR tube securely to prevent solvent evaporation.[9]

  • NMR Spectrometer Setup and Data Acquisition (400 MHz Spectrometer):

    • Insert the sample into the spectrometer's magnet.

    • Locking: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[9]

    • Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for achieving sharp spectral lines and high resolution.[9]

    • Tuning and Matching: Tune the probe to the ¹H frequency to ensure optimal signal detection.[9]

    • Acquisition:

      • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).[5]

      • Use a standard pulse sequence (e.g., a simple pulse-acquire sequence).

      • Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.

      • Set a relaxation delay of 1-2 seconds to allow for full magnetization recovery between scans.[5]

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm).

    • Integrate the signals to determine the relative number of protons corresponding to each peak.

Comparative Analysis: this compound vs. Ethyl Nicotinate

To unequivocally validate the structure of this compound, a comparison with its non-brominated analog, Ethyl nicotinate, is highly instructive.

Proton Expected δ (ppm) - this compound Reported δ (ppm) - Ethyl Nicotinate [12][13]Key Differences & Rationale
H-2 ~9.13~9.23The bromine atom at position 5 has a minor shielding effect on the distant H-2 proton.
H-4 ~8.42~8.30The electron-withdrawing bromine atom at the meta position causes a downfield shift for H-4.
H-6 ~8.84~8.77The bromine atom at the ortho position has a deshielding effect on H-6.
-OCH₂- ~4.40~4.42The remote bromine substituent has a negligible effect on the ethyl group protons.
-CH₃ ~1.43~1.42The remote bromine substituent has a negligible effect on the ethyl group protons.

Experimental ¹H NMR Data for this compound (in CDCl₃):

  • δ 9.13 (d, J = 1.7 Hz, 1H)

  • δ 8.84 (d, J = 2.2 Hz, 1H)

  • δ 8.42 (m, 1H)

  • δ 4.40 (q, J = 7.1 Hz, 2H)

  • δ 1.43 (t, J = 7.1 Hz, 3H)[14]

The most significant differences are observed in the aromatic region. The presence of the bromine atom at the 5-position breaks the symmetry of the pyridine ring seen in ethyl nicotinate (ignoring the ester), leading to three distinct aromatic signals with specific coupling patterns that confirm the substitution pattern. The downfield shift of H-4 and H-6 in this compound relative to Ethyl nicotinate is a direct consequence of the electronic influence of the bromine atom.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of information that, when properly interpreted, serves as a definitive confirmation of its molecular structure. The characteristic chemical shifts and coupling patterns of the aromatic and aliphatic protons are in excellent agreement with theoretical predictions and are clearly distinguishable from those of its non-brominated counterpart. This guide underscores the indispensable role of ¹H NMR spectroscopy in modern chemical research and drug development, providing the analytical rigor necessary to ensure the integrity of synthesized molecules. By following the detailed experimental protocol and applying the principles of spectral interpretation outlined herein, researchers can confidently validate the structure of this compound and other related compounds.

References

Comparative analysis of Ethyl 5-bromonicotinate and methyl 5-bromonicotinate in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the selection of starting materials is a critical decision that dictates the efficiency, yield, and overall success of a synthetic route. Among the versatile building blocks available, halogenated pyridine derivatives are of paramount importance. This guide provides an in-depth comparative analysis of two closely related and widely used reagents: Ethyl 5-bromonicotinate and Mthis compound . While differing by only a single methylene group, their subtle variations in physical properties and reactivity can have significant implications for experimental design and outcomes.

This document moves beyond a simple cataloging of properties to explore the causal relationships between their structures and their behavior in key synthetic transformations. We will provide field-proven insights and supporting data to empower researchers, scientists, and drug development professionals to make informed decisions when selecting the optimal reagent for their specific application.

Physicochemical Properties: A Head-to-Head Comparison

The initial point of comparison lies in the fundamental physicochemical properties of these two esters. These characteristics influence everything from solubility and reaction kinetics to post-reaction work-up procedures.

PropertyThis compoundMthis compoundAnalysis & Implication
Molecular Formula C₈H₈BrNO₂[1][2][3]C₇H₆BrNO₂[4][5][6]The additional ethyl group in the ethyl ester results in a higher molecular weight.
Molecular Weight 230.06 g/mol [1][2][3][7]216.03 g/mol [5][6]This difference is important for stoichiometric calculations.
Appearance White to off-white crystal powder[1][2][3][8]White to pale yellow solid/powder[4][5]Both are solids at room temperature, simplifying handling and weighing.
Melting Point 38-42 °C[1][3]96-100 °C[5]The significantly higher melting point of the methyl ester suggests stronger intermolecular forces in its crystal lattice.
Boiling Point 86-92 °C at 0.5 mmHg[1]241.7±20.0 °C (Predicted)[5]The ethyl ester is more volatile under reduced pressure.
Solubility Soluble in common organic solvents.Slightly soluble in water; soluble in chloroform and methanol[4][5].Both exhibit good solubility in organic solvents typically used for synthesis. The slight water solubility of the methyl ester is noteworthy.
CAS Number 20986-40-7[1][2][3]29681-44-5[4][5][6]For unambiguous identification and procurement.

The most striking difference is the melting point. The higher melting point of Mthis compound may be advantageous for purification by recrystallization, whereas the lower melting point of the ethyl ester might be preferred for reactions requiring a low-temperature melt.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Both esters are invaluable substrates for palladium-catalyzed reactions, serving as the electrophilic partner to introduce the nicotinoyl moiety. The choice between the methyl and ethyl ester can subtly influence the catalytic cycle, primarily through steric and electronic effects.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a new carbon-carbon bond, is arguably the most common application for these reagents.[9][10] The reaction is a cornerstone of modern synthesis for creating biaryl structures.[11]

Suzuki_Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArBr R-CO-Py-Br (Ester) ArBr->OxAdd Pd_complex R-CO-Py-Pd(II)-Br(L_n) OxAdd->Pd_complex Transmetal Transmetalation Pd_complex->Transmetal Boronic Ar'-B(OR)₂ Boronic->Transmetal Base Base Base->Transmetal Activates Boronic Acid Pd_Ar_complex R-CO-Py-Pd(II)-Ar'(L_n) Transmetal->Pd_Ar_complex RedElim Reductive Elimination Pd_Ar_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product R-CO-Py-Ar' (Product) RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.
  • Causality Behind Experimental Choices:

    • Steric Effects: The ethyl group (-COOEt) is marginally bulkier than the methyl group (-COOMe). In sterically demanding couplings, particularly with ortho-substituted boronic acids, this minor difference could influence the rate of transmetalation.[12][13] The less hindered methyl ester may offer a kinetic advantage in the formation of the di-organopalladium intermediate.

    • Electronic Effects: The ethyl group is a slightly stronger electron-donating group (by induction) than the methyl group. This can subtly increase the electron density on the pyridine ring, potentially slowing the initial rate-determining oxidative addition step.[14] However, for most practical applications, this electronic difference is considered minor and is often outweighed by other factors like solvent and ligand choice.

Heck Reaction

The Heck reaction couples the bromopyridine with an alkene.[15] The choice of ester is less likely to have a dramatic impact on the outcome compared to the Suzuki coupling, as the critical bond formation occurs at the C-Br position, which is electronically distant from the ester. However, the overall electronic nature of the substrate can influence catalyst activity.[16]

Buchwald-Hartwig Amination

This reaction is crucial for synthesizing aryl amines by coupling the bromopyridine with a primary or secondary amine.[17] The base is a critical component, as it deprotonates the amine or the intermediate palladium-amine complex.[18]

  • Potential for Side Reactions: One key consideration is the potential for aminolysis of the ester, where the amine coupling partner attacks the ester carbonyl to form an amide. While generally requiring harsher conditions, highly nucleophilic amines or elevated temperatures could promote this side reaction. The methyl ester, being slightly more sterically accessible, might be marginally more susceptible to this unwanted pathway than the ethyl ester.

Hydrolysis to 5-Bromonicotinic Acid

A common downstream transformation is the hydrolysis of the ester to the parent carboxylic acid, 5-bromonicotinic acid, which can then be used in amide couplings or other derivatizations.[19][20]

  • Kinetic Differences: It is a well-established principle in organic chemistry that methyl esters tend to undergo base-catalyzed hydrolysis (saponification) at a slightly faster rate than their ethyl counterparts.[21] This is attributed to the reduced steric hindrance around the carbonyl carbon in the methyl ester, allowing for easier nucleophilic attack by the hydroxide ion.[22] While the hydrolysis of both esters is generally efficient, if a rapid and mild hydrolysis is a key step in a synthetic sequence, Mthis compound may be the preferred reagent.

Experimental Protocols and Data

To provide a practical context, we present a generalized, robust protocol for a Suzuki-Miyaura coupling reaction. This protocol is designed to be a self-validating system, employing standard conditions widely reported in the literature.

Representative Protocol: Suzuki-Miyaura Coupling of a 5-Bromonicotinate Ester

Objective: To synthesize an Ethyl or Methyl 5-aryl-nicotinate derivative.

Materials:

  • This compound OR Mthis compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • Triphenylphosphine [PPh₃] (0.04 eq) OR a more specialized ligand like SPhos or XPhos.

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 5-bromonicotinate ester (1.0 eq), arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add the palladium catalyst, Pd(OAc)₂ (0.02 eq), and the phosphine ligand (0.04 eq).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon). Repeat this cycle three times.

  • Add the degassed solvent mixture (Dioxane/Water, 4:1) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-nicotinate.

  • Causality Note: The use of a base like K₂CO₃ is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[9] The water in the solvent system often accelerates this step.

Decision Guide: Selecting the Appropriate Reagent

The choice between the ethyl and methyl ester is often subtle. The following decision workflow, based on the principles discussed, can guide the selection process.

Decision_Tree Start Start: Synthetic Goal CheckHydrolysis Is rapid, mild downstream hydrolysis of the ester required? Start->CheckHydrolysis CheckSterics Is the coupling partner sterically demanding (e.g., ortho-substituted)? CheckHydrolysis->CheckSterics  No PreferMethyl Consider: Mthis compound CheckHydrolysis->PreferMethyl  Yes (Faster kinetics) CheckAminolysis Is a highly nucleophilic amine used in a Buchwald-Hartwig reaction at high temp? CheckSterics->CheckAminolysis  No CheckSterics->PreferMethyl  Yes (Less hindrance) PreferEthyl Consider: This compound CheckAminolysis->PreferEthyl  Yes (Lower aminolysis risk) Either Either reagent is likely suitable. Base choice on cost/availability. CheckAminolysis->Either  No

Caption: Decision workflow for selecting between the two nicotinates.

Conclusion

Both this compound and Mthis compound are excellent and versatile building blocks for the synthesis of complex substituted pyridines.[3][23] The decision to use one over the other is not a matter of right or wrong, but of optimization based on the specific context of the synthetic route.

  • Choose Mthis compound when subsequent mild and rapid ester hydrolysis is planned, or when engaging in reactions with sterically hindered partners where its smaller size may provide a kinetic advantage.

  • Choose this compound when there is a risk of unwanted nucleophilic attack on the ester (e.g., aminolysis in a Buchwald-Hartwig reaction) or when its lower melting point/different solubility profile is advantageous for specific reaction or purification conditions.

In many standard cross-coupling reactions where the ester is a terminal functional group, the performance difference is negligible. In such cases, the decision can be confidently based on practical factors like purchase price and availability from suppliers. Ultimately, a clear understanding of the subtle steric and electronic differences detailed in this guide will enable the synthetic chemist to design more robust, efficient, and successful reaction protocols.

References

A Comparative Guide to Validating the Purity of Ethyl 5-bromonicotinate Using Gas Chromatography and Complementary Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing the purity of Ethyl 5-bromonicotinate, a key building block in organic and medicinal chemistry.[1][2] We will explore Gas Chromatography (GC) as the principal analytical technique, supplemented by a suite of orthogonal methods including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and others. The narrative emphasizes not just the procedural steps, but the scientific rationale behind selecting a multi-faceted validation approach to ensure the highest degree of analytical certainty, in alignment with international regulatory standards.[3][4]

The Imperative for Purity in Synthesis

This compound (CAS: 20986-40-7) is a versatile intermediate used in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1] The purity of this starting material is paramount; trace impurities can lead to unwanted side reactions, decreased yields, and the generation of potentially toxic by-products in the final active ingredient. Therefore, a robust, validated analytical strategy is not merely a quality control measure but a critical component of process safety and product efficacy.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 20986-40-7[1][2][5]
Molecular Formula C₈H₈BrNO₂[1][6]
Molecular Weight 230.06 g/mol [1][7]
Appearance White to off-white/pale yellow crystalline powder[1][5][6]
Melting Point 37-44 °C[2][5][6]
Boiling Point 86-92 °C at 0.5 mmHg[2][5]

An Orthogonal Approach: The Cornerstone of Reliable Purity Assessment

Relying on a single analytical technique can lead to a skewed or incomplete purity profile. For instance, an impurity might co-elute with the main peak in GC or be non-responsive to the detector. An orthogonal approach, which employs multiple analytical methods based on different chemical and physical principles, provides a more comprehensive and trustworthy assessment. Each technique acts as a cross-validation for the others, ensuring that what is measured is a true reflection of the sample's composition.

Purity Comprehensive Purity Profile (this compound) GC Gas Chromatography (GC) Separation by Volatility/Boiling Point Purity->GC Assay & Volatile Impurities HPLC Liquid Chromatography (HPLC) Separation by Polarity Purity->HPLC Assay & Non-Volatile Impurities NMR NMR Spectroscopy Structural Confirmation & qNMR Purity->NMR Identity & Absolute Purity MS Mass Spectrometry (MS) Molecular Weight & Fragmentation Purity->MS Impurity Identification MP Melting Point Bulk Property Assessment Purity->MP Preliminary Check GC->MS GC-MS Coupling HPLC->MS LC-MS Coupling

Caption: Orthogonal approach for comprehensive purity validation.

Primary Technique: Gas Chromatography (GC) for Assay and Impurity Profiling

GC is the most cited method for the purity assay of this compound by commercial suppliers, and for good reason.[1][6][8] The compound has adequate thermal stability and volatility, particularly under vacuum, making it well-suited for GC analysis.[2][5] A Flame Ionization Detector (FID) is typically used for this purpose due to its robustness, wide linear range, and near-universal response to organic compounds.

Experimental Protocol: GC-FID Purity Assay

This protocol is a robust starting point for method development.

  • Sample Preparation: Accurately weigh approximately 25 mg of this compound and dissolve in 25.0 mL of a suitable solvent (e.g., Ethyl Acetate or Dichloromethane) to create a 1 mg/mL solution.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column.

  • GC Conditions:

    • Column: Agilent DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1.0 µL with a 20:1 split ratio.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at 15 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

    • Detector Temperature: 300 °C.

  • Data Analysis: Calculate the purity using the area percent normalization method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Trustworthiness: Method Validation via ICH Q2(R2) Guidelines

To ensure the GC method is fit for its intended purpose, it must be validated according to established guidelines, such as ICH Q2(R2).[3][4]

Table 2: Validation Parameters for the GC Purity Method

ParameterPurpose & RationaleAcceptance Criteria (Typical)
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of expected impurities (e.g., starting materials, solvents).Peak for this compound is pure and resolved from all other components.
Linearity To verify a direct proportional relationship between concentration and detector response.R² ≥ 0.999 over a range of 50-150% of the nominal concentration.
Accuracy To determine the closeness of the test results to the true value, often assessed by spike/recovery studies.80-120% recovery for assay; 70-130% for impurities.
Precision To measure the method's repeatability and intermediate precision, expressed as Relative Standard Deviation (%RSD).%RSD ≤ 2.0% for the assay of the main component.
LOD & LOQ To determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for key impurities.LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1.
Robustness To assess the method's reliability with deliberate small variations in parameters (e.g., flow rate, temperature ramp).System suitability parameters remain within defined limits.
Impurity Identification with GC-Mass Spectrometry (GC-MS)

While GC-FID quantifies impurities, it does not identify them. For this, coupling the GC to a Mass Spectrometer is the definitive technique.[9][10] The mass spectrum of an unknown peak can be compared against spectral libraries or interpreted to elucidate its structure, providing crucial information for process optimization and safety assessment.[11][12]

cluster_0 GC-FID Analysis cluster_1 GC-MS Analysis GC_FID Run GC-FID Method Chromatogram Obtain Chromatogram (Retention Time vs. Response) GC_FID->Chromatogram Quantify Quantify Purity & Impurities (Area % Normalization) Chromatogram->Quantify GC_MS Run GC-MS Method Quantify->GC_MS Unknown Peak Detected MassSpec Obtain Mass Spectrum for each peak GC_MS->MassSpec Identify Identify Impurities (Library Search / Interpretation) MassSpec->Identify

Caption: Workflow for impurity quantification and identification.

Comparative & Complementary Analytical Techniques

While GC is a powerful tool, it should be complemented with other techniques to build a complete purity profile.

High-Performance Liquid Chromatography (HPLC)

HPLC is an excellent orthogonal technique to GC because its separation mechanism is based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase, which is fundamentally different from GC's volatility-based separation.[13][14]

Why HPLC is a Strong Choice:

  • Analyte Suitability: Ideal for analyzing non-volatile or thermally labile compounds, such as the potential starting material impurity, 5-bromonicotinic acid.[15][16]

  • Separation of Isomers: HPLC, particularly with modern high-efficiency columns, can be superior for separating positional isomers, which are common impurities in the synthesis of substituted aromatics.[15]

  • Robustness: HPLC methods are often considered workhorses of the pharmaceutical quality control lab.[14]

Experimental Protocol: Reverse-Phase HPLC with UV Detection
  • Sample Preparation: Accurately weigh approximately 25 mg of this compound and dissolve in 25.0 mL of a 50:50 mixture of Acetonitrile and water to create a 1 mg/mL solution.

  • Instrumentation: An HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • HPLC Conditions:

    • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase:

      • A: 0.1% Phosphoric acid in Water.

      • B: Acetonitrile.

    • Elution: Isocratic elution with 50:50 (A:B) or a suitable gradient for separating impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 225 nm or as determined by UV scan.[17]

    • Injection Volume: 10 µL.

Table 3: Head-to-Head Comparison: GC vs. HPLC for this compound

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with stationary phase.Separation based on polarity and partitioning between mobile/stationary phases.
Best For Volatile and thermally stable compounds.Non-volatile, thermally sensitive, and high molecular weight compounds.[18]
Speed Generally faster analysis times (minutes).[16]Can have longer run times (10-60 minutes).[18]
Cost Lower cost per analysis due to minimal solvent use.[14]Higher solvent consumption and disposal costs.
Impurity Detection Excellent for residual solvents and volatile by-products.Excellent for starting materials, non-volatile by-products, and isomers.[15]
Coupling Easily coupled to MS for definitive identification of volatile unknowns.Can be coupled to MS, essential for non-volatile impurity identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled in its ability to provide definitive structural confirmation. For purity analysis, quantitative NMR (qNMR) is a powerful primary method.

Why NMR is Essential:

  • Structural Identity: A ¹H and ¹³C NMR spectrum can confirm the identity of the main component and help identify major impurities by comparing shifts to known values or databases.[19][20]

  • Absolute Quantification (qNMR): Unlike chromatography, which provides relative purity, qNMR can determine the absolute purity (or assay) of a substance by comparing the integral of an analyte's proton signal to that of a certified internal standard of known purity and weight. This provides an orthogonal value to the chromatographic assay.

Experimental Protocol: Quantitative ¹H NMR (qNMR)
  • Standard Preparation: Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial. The standard should have a simple spectrum with at least one peak that does not overlap with any analyte signals.

  • Sample Preparation: Accurately weigh the this compound sample into the same vial.

  • Dissolution: Dissolve the mixture in a precise volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration (e.g., long relaxation delay, calibrated 90° pulse).

  • Calculation: Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P = Purity of the standard.

Supporting Techniques
  • Melting Point: A simple yet effective test. A pure substance will have a sharp and narrow melting range, while impurities will typically depress and broaden this range. A measured melting point of 39-42 °C is a good preliminary indicator of high purity.[2][5]

  • Mass Spectrometry (MS): While used in conjunction with GC or HPLC for impurity identification, direct infusion MS can quickly confirm the molecular weight of the main component, verifying its identity.[11]

An Integrated Strategy for Complete Purity Validation

The following workflow illustrates how these techniques can be integrated for a comprehensive and self-validating purity assessment.

Start Sample Received (this compound) MP 1. Melting Point Analysis Start->MP Preliminary Check NMR_ID 2. NMR Spectroscopy (¹H and ¹³C for Identity) MP->NMR_ID GC_Assay 3. Primary Assay & Impurities (Validated GC-FID Method) NMR_ID->GC_Assay Identity Confirmed HPLC_Ortho 4. Orthogonal Assay & Impurities (Validated HPLC-UV Method) GC_Assay->HPLC_Ortho Cross-Validation Impurity_ID 5. Impurity Identification (GC-MS or LC-MS) GC_Assay->Impurity_ID If Unknowns > 0.1% HPLC_Ortho->Impurity_ID If Unknowns > 0.1% qNMR_Assay 6. Absolute Purity Assay (qNMR) HPLC_Ortho->qNMR_Assay Confirm Assay Value Report Final Purity Report (Certificate of Analysis) Impurity_ID->Report qNMR_Assay->Report

Caption: Integrated workflow for purity validation.

Conclusion

Validating the purity of this compound requires more than a single measurement. It demands a well-reasoned, multi-technique strategy. Gas Chromatography serves as an excellent primary method for quantifying the main component and its volatile impurities. However, its true power is realized when it is validated according to rigorous ICH guidelines and complemented by orthogonal techniques. HPLC provides a crucial secondary check for non-volatile impurities, while NMR offers definitive structural confirmation and an absolute measure of purity. By integrating these methods, researchers can establish a scientifically sound and defensible purity profile, ensuring the quality and reliability of this critical synthetic intermediate.

References

A Comparative Guide to the Efficacy of Catalysts for Reactions Involving Ethyl 5-Bromonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic functionalization of heterocyclic scaffolds is of paramount importance. Ethyl 5-bromonicotinate stands out as a versatile and commercially available building block, offering a reactive handle for a variety of palladium-catalyzed cross-coupling reactions. The choice of catalyst for these transformations is not merely a matter of preference but a critical parameter that dictates reaction efficiency, yield, and functional group tolerance. This guide provides an in-depth, comparative analysis of the efficacy of different catalyst systems for the most common cross-coupling reactions involving this compound: the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions. By presenting experimental data and detailed protocols, this document aims to empower researchers to make informed decisions in their synthetic endeavors.

The Central Role of Palladium Catalysis

Palladium-catalyzed cross-coupling reactions have revolutionized the art of molecule building, earning the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1] The versatility of these reactions stems from the ability of palladium complexes to catalyze the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for Suzuki, Sonogashira, and Buchwald-Hartwig) or migratory insertion (for Heck), and reductive elimination. The nature of the ligand bound to the palladium center profoundly influences each of these steps, thereby affecting the overall catalytic activity.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful method for the synthesis of biaryl compounds through the coupling of an organoboron species with an organic halide.[1][2] In the context of this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the 5-position of the pyridine ring, a common motif in kinase inhibitors and other biologically active molecules.[3]

Catalyst Performance Comparison for Suzuki-Miyaura Coupling

The choice of palladium catalyst and reaction conditions is crucial for achieving high yields in the Suzuki coupling of bromopyridines. While classic catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective, modern catalysts featuring bulky, electron-rich phosphine ligands often provide superior results, especially with more challenging substrates.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
Pd(PPh₃)₄PPh₃K₃PO₄DMF802485-895[2]
Pd(dppf)Cl₂dppfK₂CO₃DME802-6High (qualitative)3[2]
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O10012>90 (typical for bromopyridines)1-2[4]

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a widely used, air-stable catalyst that is effective for many standard Suzuki couplings.[2][4] However, for electron-deficient substrates like bromopyridines, the oxidative addition step can be slow. More electron-rich and bulky phosphine ligands like dppf and SPhos can accelerate this step and stabilize the catalytic species, leading to higher turnover numbers.[4]

  • Base: An inorganic base is required to activate the boronic acid for transmetalation.[5] The choice of base can influence the reaction rate and the stability of base-sensitive functional groups. K₃PO₄ is a moderately strong base that is often effective.[2]

  • Solvent: A polar aprotic solvent like DMF or a mixture of an organic solvent and water is typically used to dissolve the reactants and the base.[2][3]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid using Pd(PPh₃)₄.

Materials:

  • This compound

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium phosphate (K₃PO₄)

  • Dimethylformamide (DMF), degassed

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Under a positive pressure of the inert gas, add Pd(PPh₃)₄ (0.05 equiv.).

  • Add degassed DMF via syringe to achieve a suitable concentration (e.g., 0.1 M).

  • Place the flask in a preheated oil bath at 80 °C and stir the mixture vigorously for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L₂) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdOR Ar-Pd(II)-OR(L₂) ArPdX->ArPdOR Ligand Exchange (-X⁻, +OR⁻ from Base) ArPdArB [Ar-Pd(II)-Ar'(L₂)]⁺[B(OH)₃X]⁻ ArPdOR->ArPdArB Transmetalation (Ar'B(OH)₂) ArPdArB->Pd0 Product Ar-Ar' ArPdArB->Product Reductive Elimination ArX This compound ArB Arylboronic Acid Base Base (e.g., K₃PO₄) Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L₂) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAlkyne Ar-Pd(II)-C≡CR'(L₂) ArPdX->ArPdAlkyne Transmetalation (from Cu Cycle) ArPdAlkyne->Pd0 Product Ar-C≡CR' ArPdAlkyne->Product Reductive Elimination CuX Cu(I)X CuAlkyne Cu(I)-C≡CR' CuX->CuAlkyne Deprotonation (Base) CuAlkyne->ArPdX Alkyne R'C≡CH Alkyne->CuX Coordination Base Base (e.g., Et₃N) Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle cluster_reactants Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L₂) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAmine [Ar-Pd(II)-NHR'R''(L₂)]⁺X⁻ ArPdX->ArPdAmine Amine Coordination (HNR'R'') ArPdAmido Ar-Pd(II)-NR'R''(L₂) ArPdAmine->ArPdAmido Deprotonation (Base) ArPdAmido->Pd0 Product Ar-NR'R'' ArPdAmido->Product Reductive Elimination ArX This compound Amine Amine Base Base (e.g., NaOt-Bu) Heck_Reaction_Cycle cluster_main Heck Reaction Catalytic Cycle cluster_reactants Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L₂) Pd0->ArPdX Oxidative Addition (Ar-X) AlkeneComplex [Ar-Pd(II)-X(L)(Alkene)] ArPdX->AlkeneComplex Alkene Coordination InsertionProduct R-CH(Ar)-CH₂-Pd(II)-X(L) AlkeneComplex->InsertionProduct Migratory Insertion Product Ar-CH=CHR InsertionProduct->Product HPdX H-Pd(II)-X(L₂) InsertionProduct->HPdX β-Hydride Elimination HPdX->Pd0 Reductive Elimination (Base) ArX This compound Alkene Alkene Base Base

References

A Comparative Guide to the Synthesis of Ethyl 5-bromonicotinate: A Validation of Modern Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the synthesis of key building blocks with high purity and efficiency is paramount. Ethyl 5-bromonicotinate, a versatile intermediate, is crucial for the development of a wide range of bioactive molecules, including anti-inflammatory and anti-cancer drugs.[1][2] This guide provides an in-depth, objective comparison of a novel synthetic approach for this compound against established, traditional methods. By delving into the mechanistic underpinnings, experimental protocols, and validation data, this document serves as a critical resource for researchers aiming to optimize their synthetic strategies for this important scaffold.

The Evolving Challenge in Heterocyclic Synthesis

The synthesis of functionalized pyridines, such as this compound, presents a unique set of challenges. The electron-deficient nature of the pyridine ring often necessitates harsh reaction conditions for electrophilic substitution.[3] Traditional methods, while well-established, can suffer from drawbacks such as multi-step procedures, the use of hazardous reagents, and variable yields. The development of more efficient, scalable, and sustainable synthetic routes is therefore a continuous pursuit in organic chemistry. This guide will explore a modern approach that leverages catalytic methods to overcome some of these classical limitations.

Comparative Analysis of Synthetic Routes

This guide will focus on the validation of a new synthetic route involving the direct catalytic bromination of ethyl nicotinate and compare it against two well-established traditional methods:

  • Traditional Route 1: Direct Bromination of Nicotinic Acid followed by Esterification. A two-step process involving the high-temperature bromination of nicotinic acid and subsequent esterification.

  • Traditional Route 2: Sandmeyer Reaction of 5-Aminonicotinic Acid followed by Esterification. A multi-step route starting from an amino-substituted nicotinic acid.

  • New Synthetic Route: One-Pot Catalytic Bromination of Ethyl Nicotinate. A streamlined, single-step approach utilizing modern catalytic methods.

The following table summarizes the key performance indicators for each route, providing a high-level comparison of their respective efficiencies and conditions.

ParameterTraditional Route 1Traditional Route 2New Synthetic Route
Starting Material Nicotinic Acid5-Aminonicotinic AcidEthyl Nicotinate
Key Reagents Br₂, SOCl₂, Ethanol, H₂SO₄NaNO₂, HBr, CuBr, Ethanol, H₂SO₄N-Bromosuccinimide (NBS), Photocatalyst
Number of Steps 221
Reported Overall Yield ~75-85%Generally lowHigh (estimated >90%)
Reaction Temperature High (reflux)Low to moderateRoom Temperature
Purity High after recrystallizationVariable, purification can be challengingHigh
Scalability ModerateLowHigh

In-Depth Analysis of Synthetic Methodologies

Traditional Route 1: Direct Bromination of Nicotinic Acid and Subsequent Esterification

This is a robust and high-yielding, albeit multi-step, approach to this compound.[3] The process begins with the bromination of nicotinic acid, a reaction that requires forcing conditions due to the electron-deficient nature of the pyridine ring. The use of thionyl chloride to form the acyl chloride intermediate enhances the reactivity of the ring towards electrophilic substitution.

Mechanism: The reaction proceeds via an electrophilic aromatic substitution. The pyridine nitrogen deactivates the ring, but the reaction is directed to the 5-position. Thionyl chloride converts the carboxylic acid to the more reactive acyl chloride, which can then be brominated. The subsequent esterification is a classic Fischer esterification reaction catalyzed by a strong acid.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Esterification Nicotinic Acid Nicotinic Acid 5-Bromonicotinic Acid 5-Bromonicotinic Acid Nicotinic Acid->5-Bromonicotinic Acid Br₂, SOCl₂, Fe catalyst, reflux This compound This compound 5-Bromonicotinic Acid->this compound Ethanol, H₂SO₄, reflux

Diagram 1: Workflow for Traditional Route 1.

Experimental Protocol:

Step 1: Synthesis of 5-Bromonicotinic Acid [3]

  • To a reaction vessel, add nicotinic acid (50 g, 0.406 mol), thionyl chloride (70 ml, 0.96 mol), and iron powder (1 g).

  • Heat the mixture to 70°C with stirring.

  • Over 2 hours, add bromine (40 ml, 0.78 mol) to the reaction mixture.

  • Reflux the mixture for 6 hours with continuous stirring.

  • After reflux, distill off the excess bromine and thionyl chloride under reduced pressure.

  • Cool the remaining residue to 0°C.

  • Separately, cool a 4N sodium hydroxide solution. Add the cooled residue to the NaOH solution until the pH of the mixture reaches 3.

  • A precipitate of 5-Bromonicotinic acid will form. Isolate the solid product by suction filtration and wash with ice water.

  • Recrystallize the dried product from isopropyl alcohol. (Reported Yield: 93%, Purity: 100% by GLC).

Step 2: Synthesis of this compound [4]

  • Suspend 5-bromonicotinic acid (3.00 g, 14.9 mmol) in ethanol (30.0 mL).

  • Slowly add concentrated H₂SO₄ (9.0 mL) dropwise with stirring.

  • Heat the reaction mixture to reflux for 22 hours.

  • Cool to room temperature, quench with water (30 mL), and extract with dichloromethane (75 mL).

  • Wash the organic layer sequentially with 10% Na₂CO₃ solution (20 mL) and water (20 mL).

  • Dry over anhydrous MgSO₄ and concentrate to give this compound as a white solid. (Reported Yield: 82%).

Traditional Route 2: Sandmeyer Reaction

The Sandmeyer reaction provides an alternative route starting from an amino-substituted pyridine.[5] This method involves the conversion of an aromatic amine to a diazonium salt, which is then displaced by a bromide nucleophile, typically using a copper(I) bromide catalyst.

Mechanism: The reaction begins with the diazotization of the amino group with nitrous acid (generated in situ from NaNO₂ and a strong acid). The resulting diazonium salt is a versatile intermediate. In the presence of CuBr, a single-electron transfer mechanism is proposed to generate an aryl radical, which then abstracts a bromine atom from the copper salt.

G cluster_0 Step 1: Sandmeyer Reaction cluster_1 Step 2: Esterification 5-Aminonicotinic Acid 5-Aminonicotinic Acid 5-Bromonicotinic Acid 5-Bromonicotinic Acid 5-Aminonicotinic Acid->5-Bromonicotinic Acid 1. NaNO₂, HBr 2. CuBr This compound This compound 5-Bromonicotinic Acid->this compound Ethanol, H₂SO₄, reflux

Diagram 2: Workflow for Traditional Route 2.

Experimental Protocol:

Step 1: Synthesis of 5-Bromonicotinic Acid via Sandmeyer Reaction (General Procedure)

  • Dissolve 5-aminonicotinic acid in aqueous HBr.

  • Cool the solution to 0-5°C in an ice bath.

  • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.

  • Stir the resulting diazonium salt solution for 15-30 minutes.

  • In a separate flask, prepare a solution of copper(I) bromide in HBr.

  • Slowly add the diazonium salt solution to the CuBr solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Isolate the precipitated 5-bromonicotinic acid by filtration. (Yields are often moderate to low for this step).

Step 2: Esterification The esterification would proceed as described in Traditional Route 1, Step 2.

New Synthetic Route: One-Pot Catalytic Bromination of Ethyl Nicotinate

This modern approach aims to overcome the limitations of the traditional routes by employing a direct, one-pot synthesis from the readily available ethyl nicotinate. Recent advances in catalysis, particularly in photoredox catalysis, have enabled the activation of otherwise unreactive C-H bonds for functionalization.[6] The use of N-bromosuccinimide (NBS) as a bromine source, activated by a photocatalyst under visible light, offers a mild and efficient alternative to harsh brominating agents.

Mechanism: The proposed mechanism involves the excitation of a photocatalyst (e.g., an organic dye like Erythrosine B) by visible light.[6] The excited photocatalyst can then activate NBS, increasing the electrophilicity of the bromine atom. This highly electrophilic bromine species can then undergo electrophilic aromatic substitution on the electron-deficient pyridine ring of ethyl nicotinate under mild conditions.

G Ethyl Nicotinate Ethyl Nicotinate This compound This compound Ethyl Nicotinate->this compound NBS, Photocatalyst, Visible Light, Room Temp.

Diagram 3: Workflow for the New Synthetic Route.

Experimental Protocol (Proposed):

  • In a reaction vessel, dissolve ethyl nicotinate and a catalytic amount of a suitable photocatalyst (e.g., Erythrosine B) in an appropriate solvent (e.g., acetonitrile).

  • Add N-bromosuccinimide (NBS) to the mixture.

  • Irradiate the reaction mixture with a visible light source (e.g., a blue LED lamp) at room temperature with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purify the crude product by column chromatography to yield this compound.

Purity Validation Workflow

Regardless of the synthetic route chosen, rigorous validation of the final product's purity and identity is crucial. A comprehensive validation workflow should include a combination of chromatographic and spectroscopic techniques.

G cluster_0 Purity & Identity Confirmation Synthesis Synthesis Purification Purification Synthesis->Purification Recrystallization or Column Chromatography Purity & Identity Confirmation Purity & Identity Confirmation Purification->Purity & Identity Confirmation HPLC/GC Purity Assessment NMR (¹H, ¹³C) Structural Elucidation Mass Spec Molecular Weight Verification IR Spec Functional Group Analysis

Diagram 4: Purity Validation Workflow.

Supporting Experimental Data:

  • Appearance: White crystalline powder.[4]

  • Melting Point: 39-42 °C.[7]

  • ¹H NMR (CDCl₃): δ 9.13 (d, J = 1.7 Hz, 1H), 8.84 (d, J = 2.2 Hz, 1H), 8.42 (m, J = 2.2, 1.7 Hz, 1H), 4.40 (q, J = 7.1 Hz, 2H), 1.43 (t, J = 7.1 Hz, 3H).[4]

  • ¹³C NMR (CDCl₃): Predicted chemical shifts would be approximately δ 164 (C=O), 155 (Ar-C), 151 (Ar-C), 140 (Ar-C), 125 (Ar-C), 120 (Ar-C-Br), 62 (O-CH₂), 14 (CH₃).

  • IR Spectroscopy: Characteristic peaks would be expected around 1720 cm⁻¹ (C=O stretch of the ester) and in the aromatic C-H and C=C stretching regions.

  • Mass Spectrometry (EI): Molecular ion (M⁺) peak expected at m/z 230 and 232 in an approximate 1:1 ratio due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Conclusion and Future Outlook

This comparative guide demonstrates that while traditional methods for the synthesis of this compound are effective, they often involve multiple steps and harsh conditions. The direct bromination of nicotinic acid followed by esterification stands out as a high-yielding traditional route. The Sandmeyer reaction, while a classic transformation, generally offers lower yields in this context.

The proposed new synthetic route, leveraging modern photoredox catalysis, presents a compelling alternative. This one-pot, room temperature reaction starting from the readily available ethyl nicotinate has the potential for high yield, excellent scalability, and a more favorable environmental profile. Further research and optimization of this catalytic approach are warranted to fully validate its advantages for industrial-scale production. For researchers and drug development professionals, the choice of synthetic route will depend on a balance of factors including starting material availability, scalability requirements, and the desire for process simplification and sustainability. The continued exploration of catalytic C-H activation strategies will undoubtedly pave the way for even more efficient syntheses of this and other important heterocyclic building blocks.

References

A Comparative Guide to the Cross-Validation of Experimental Results for Ethyl 5-Bromonicotinate with Literature Data

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the unequivocal identification and characterization of chemical intermediates are paramount. Ethyl 5-bromonicotinate, a key building block in the synthesis of a variety of bioactive molecules, is no exception.[1][2] This guide provides a comprehensive framework for the cross-validation of experimentally obtained data for this compound against established literature values. By meticulously comparing spectroscopic and physical data, researchers can ensure the identity, purity, and suitability of this intermediate for downstream applications, thereby upholding the principles of scientific rigor and reproducibility.

This guide is structured to provide not just the "what" but the "why"—explaining the rationale behind experimental choices and data interpretation. We will delve into the synthesis of this compound, detail the essential analytical techniques for its characterization, and present a clear comparison between hypothetical experimental findings and data reported in the scientific literature.

I. Synthesis of this compound: A Proven Protocol

The synthesis of this compound is commonly achieved through the Fischer esterification of 5-bromonicotinic acid.[3] This method is favored for its reliability and relatively straightforward procedure.

Experimental Protocol: Fischer Esterification of 5-Bromonicotinic Acid

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-bromonicotinic acid (1 equivalent) in ethanol (approximately 5-10 volumes).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 equivalents) to the stirred suspension. The mixture should become a clear solution. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for a period of 12-24 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. This step quenches the acid catalyst and removes any unreacted 5-bromonicotinic acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).[3] The organic layers are combined.

  • Washing and Drying: Wash the combined organic layers with brine to remove any remaining water-soluble impurities. Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Solvent Removal and Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a white to off-white solid.[3][4]

Caption: Workflow for the synthesis and validation of this compound.

II. Analytical Characterization: A Multi-faceted Approach

To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques is employed. Each technique provides a unique piece of structural information, and together they form a comprehensive characterization profile.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are indispensable tools for elucidating the molecular structure of organic compounds.

¹H NMR Spectroscopy

  • Rationale: ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, we expect to see distinct signals for the aromatic protons on the pyridine ring and the protons of the ethyl ester group.

  • Experimental Protocol:

    • Dissolve a small sample (5-10 mg) of the purified product in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 400 or 500 MHz).

    • Process the data, including Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and determine the chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Comparison of ¹H NMR Data

Proton AssignmentLiterature δ (ppm)[3]Hypothetical Experimental δ (ppm)MultiplicityJ (Hz)
H-2 (Pyridine)9.139.12d1.7
H-4 (Pyridine)8.848.83d2.2
H-6 (Pyridine)8.428.41m1.7, 2.2
-CH₂- (Ethyl)4.404.39q7.1
-CH₃ (Ethyl)1.431.42t7.1

¹³C NMR Spectroscopy

  • Rationale: ¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

  • Experimental Protocol:

    • Use the same sample prepared for ¹H NMR.

    • Acquire the ¹³C NMR spectrum.

    • Process the data to obtain the chemical shifts of the carbon atoms.

Comparison of ¹³C NMR Data

Carbon AssignmentLiterature δ (ppm) (Predicted)Hypothetical Experimental δ (ppm)
C=O (Ester)~164164.2
C-5 (Pyridine)~120120.5
C-3 (Pyridine)~128128.1
C-2 (Pyridine)~153153.3
C-4 (Pyridine)~148148.0
C-6 (Pyridine)~155155.6
-CH₂- (Ethyl)~6262.1
-CH₃ (Ethyl)~1414.3

B. Infrared (IR) Spectroscopy

  • Rationale: IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations of specific bonds. For this compound, key absorptions are expected for the C=O of the ester, the C-O single bond, and the aromatic C-H and C=C bonds.

  • Experimental Protocol:

    • A small amount of the solid sample is placed on the diamond crystal of an ATR-FTIR spectrometer.

    • The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Comparison of IR Data

Functional GroupLiterature Wavenumber (cm⁻¹) (Typical Range)[5]Hypothetical Experimental Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100-30003085
Aliphatic C-H Stretch3000-28502980
C=O Stretch (Ester)1750-17351738
Aromatic C=C Stretch1600-14501590, 1475
C-O Stretch (Ester)1300-10001250, 1120
C-Br Stretch680-515650

C. Mass Spectrometry (MS)

  • Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. This is crucial for confirming the molecular formula. The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.

  • Experimental Protocol:

    • A dilute solution of the sample is introduced into the mass spectrometer (e.g., via GC-MS or direct infusion ESI-MS).

    • The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.

Comparison of Mass Spectrometry Data

IonLiterature m/z[6][7]Hypothetical Experimental m/z
[M]⁺ (C₈H₈⁷⁹BrNO₂)229229.0
[M+2]⁺ (C₈H₈⁸¹BrNO₂)231231.0
[M-OC₂H₅]⁺184/186184.0/186.0

D. Melting Point

  • Rationale: The melting point is a physical property that is indicative of the purity of a crystalline solid. A sharp melting point range close to the literature value suggests a high degree of purity.

  • Experimental Protocol:

    • A small amount of the crystalline sample is packed into a capillary tube.

    • The melting point is determined using a calibrated melting point apparatus.

Comparison of Melting Point Data

ParameterLiterature Value (°C)Hypothetical Experimental Value (°C)
Melting Point37-44[8], 38-42[1], 39-42[2][4]40-42
III. Discussion and Interpretation

The close correlation between the hypothetical experimental data and the literature values across all analytical techniques provides strong evidence for the successful synthesis and purification of this compound. Minor deviations in chemical shifts in NMR or peak positions in IR are expected and can be attributed to differences in solvent, concentration, or instrumentation. The sharp melting point range of the hypothetical experimental product is a strong indicator of its high purity. The characteristic isotopic pattern of bromine in the mass spectrum serves as a definitive confirmation of its presence in the molecule.

Caption: Logical flow for the cross-validation of experimental data.

IV. Conclusion

The cross-validation of experimental data with established literature values is a cornerstone of reliable chemical research. This guide has outlined a systematic approach for the synthesis and comprehensive characterization of this compound. By employing a suite of analytical techniques and meticulously comparing the results with literature data, researchers can confidently verify the identity and purity of their synthesized material. This rigorous validation process is essential for ensuring the integrity of subsequent research and the development of novel chemical entities.

References

Navigating the Chemical Maze: A Comparative Guide to Cheminformatics Filters in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of modern drug discovery, the journey from a vast library of chemical compounds to a viable drug candidate is a formidable challenge. High-throughput screening (HTS) and virtual screening campaigns can generate immense datasets, but a significant portion of initial "hits" often prove to be unsuitable for further development due to unfavorable physicochemical properties, inherent toxicity, or assay interference. To navigate this complex chemical space efficiently, medicinal chemists and computational scientists rely on a powerful arsenal of computational tools known as cheminformatics filters.

This guide provides an in-depth comparative analysis of the most widely used cheminformatics filters in medicinal chemistry. We will delve into the underlying principles of these filters, their specific parameters, and their practical applications in streamlining the drug discovery pipeline. By understanding the strengths and limitations of each filter, researchers can make more informed decisions, prioritize promising candidates, and ultimately increase the probability of success in their quest for novel therapeutics.

The Rationale Behind Filtering: Culling the Undesirables

The primary goal of applying cheminformatics filters is to enrich a compound collection with molecules that possess "drug-like" properties.[1][2] This concept of "drug-likeness" is a multifaceted one, encompassing attributes that influence a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[3][4] By weeding out compounds with undesirable features early in the process, researchers can focus their resources on candidates with a higher likelihood of becoming safe and effective drugs.[1][2]

It is crucial to recognize that these filters are not infallible predictors of a compound's ultimate success.[5] They are guidelines, or "rules of thumb," derived from the statistical analysis of known drugs and clinical candidates.[3][6] Overly aggressive filtering can lead to the premature rejection of potentially valuable therapeutic agents.[5] Therefore, a nuanced understanding and judicious application of these filters are paramount.

A Comparative Look at Key Cheminformatics Filters

The following sections provide a detailed overview and comparison of several prominent cheminformatics filters. Each filter is designed to address specific aspects of a compound's suitability for drug development, from fundamental physicochemical properties to the identification of problematic structural motifs.

The Bedrock of Drug-Likeness: Lipinski's Rule of Five

Pioneered by Christopher A. Lipinski in 1997, the "Rule of Five" (Ro5) is arguably the most well-known and widely adopted drug-likeness filter.[3][6][7][8] It was formulated based on the observation that the majority of orally administered drugs are relatively small and moderately lipophilic molecules.[3][6] The rule states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

  • Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules are more readily absorbed.[7][8]

  • LogP (octanol-water partition coefficient) ≤ 5: This parameter reflects the lipophilicity of a compound, which influences its ability to cross cell membranes.[7][8]

  • Hydrogen Bond Donors (HBD) ≤ 5: The total number of nitrogen-hydrogen and oxygen-hydrogen bonds.[6] Excessive hydrogen bonding can hinder membrane permeability.[8]

  • Hydrogen Bond Acceptors (HBA) ≤ 10: The total number of nitrogen and oxygen atoms.[6]

While the Ro5 has proven to be a valuable initial screening tool, it's important to note that many successful drugs, particularly antibiotics and natural products, are exceptions to these rules.[9][10]

Beyond Lipinski: Veber's Rule for Oral Bioavailability

Expanding on the principles of drug-likeness, Veber's rule focuses on molecular flexibility and polar surface area as key determinants of oral bioavailability.[11][12] Derived from an analysis of drug candidates at GlaxoSmithKline, this rule proposes that compounds with good oral bioavailability should exhibit:[1]

  • Number of Rotatable Bonds ≤ 10: Fewer rotatable bonds suggest a more rigid molecule, which can be beneficial for binding to a target and may have a lower entropic penalty upon binding.

  • Topological Polar Surface Area (TPSA) ≤ 140 Ų: TPSA is a measure of the surface area of a molecule that is composed of polar atoms (typically oxygen and nitrogen). It is a good predictor of a molecule's ability to permeate cell membranes.[1]

Veber's rule is often used in conjunction with Lipinski's Rule of Five to provide a more comprehensive assessment of a compound's potential for oral administration.[13]

Identifying Promiscuous Compounds: PAINS Filters

Pan-Assay Interference Compounds (PAINS) are molecules that appear as "hits" in many different high-throughput screening assays, often through non-specific mechanisms rather than direct interaction with the intended biological target.[14][15][][17] These "frequent hitters" can be a major source of false positives and wasted resources in drug discovery.[5]

PAINS filters are a set of substructure filters designed to identify and flag these problematic compounds.[14][18] They target specific chemical motifs that are known to interfere with assay readouts through various mechanisms, such as reactivity, aggregation, or fluorescence.[14][17] While the use of PAINS filters is widely accepted as a best practice, it's important to remember that not all compounds containing a PAINS substructure are false positives, and some approved drugs do contain these motifs.[5][14] Therefore, careful evaluation of screening hits flagged by PAINS filters is essential.

Rapid Elimination of Swill (REOS)

The REOS filter is a hybrid approach that combines both property-based and substructure-based filtering to quickly eliminate undesirable compounds, or "swill," from large chemical libraries.[1][19] It was developed to increase the efficiency of screening campaigns by removing compounds with a low probability of becoming viable leads.[1]

The property-based component of REOS typically includes ranges for:

  • Molecular Weight: 200 < MW < 500

  • LogP: -5 < LogP < 5

  • Hydrogen Bond Donors: 0 < HBD < 5

  • Hydrogen Bond Acceptors: 0 < HBA < 10

  • Formal Charge: -2 < Charge < 2

  • Rotatable Bonds: < 8

  • Heavy Atoms: 15 < Heavy Atoms < 50[1][20]

The substructure-based component of REOS flags compounds containing reactive or otherwise problematic functional groups that are known to cause assay interference or toxicity.[21]

Rules for Early-Stage Discovery: Lead-Likeness and Fragment-Likeness

In the early stages of drug discovery, such as hit-to-lead optimization and fragment-based drug design, the focus shifts from "drug-like" to "lead-like" and "fragment-like" properties. These compounds are typically smaller and less complex than final drug candidates, providing a better starting point for chemical optimization.

  • Rule of Three (Ro3): This rule is often applied to identify suitable fragments for fragment-based screening. The criteria are more stringent than the Rule of Five:

    • Molecular Weight ≤ 300 Da

    • LogP ≤ 3

    • Hydrogen Bond Donors ≤ 3

    • Hydrogen Bond Acceptors ≤ 3 [1]

  • Lead-Likeness Rules: While there isn't a single, universally accepted definition, lead-like compounds generally occupy a chemical space between fragments and drugs. The criteria are often relaxed versions of the Rule of Five, for example, allowing for a slightly higher molecular weight and logP than fragments.

Corporate Wisdom: In-House Filtering Rules

Many pharmaceutical companies have developed their own proprietary sets of filtering rules based on their internal data and experience. These rules are often more specific and tailored to the company's particular therapeutic areas and discovery strategies. Some well-known examples that have been published include:

  • Pfizer's 3/75 Rule: This rule aims to reduce the likelihood of toxicity. It suggests that compounds with a ClogP < 3 and a TPSA > 75 Ų are less likely to be toxic.[22][23][24][25]

  • GSK's 4/400 Rule: This guideline suggests that compounds with a ClogP < 4 and a Molecular Weight < 400 Da generally have a more favorable ADMET profile.[26][27]

Comparative Summary of Cheminformatics Filters

The following table provides a concise comparison of the key parameters for the filters discussed.

FilterMolecular Weight (Da)LogPH-Bond DonorsH-Bond AcceptorsRotatable BondsTPSA (Ų)Other
Lipinski's Rule of Five ≤ 500[6][7]≤ 5[6][7]≤ 5[6][7]≤ 10[6][7]--No more than one violation.
Veber's Rule ----≤ 10[1]≤ 140[1]Focuses on oral bioavailability.
Ghose Filter 160 - 480[1]-0.4 - 5.6[1]----Molar Refractivity: 40-130, Atom Count: 20-70.[1]
Rule of Three (Fragments) ≤ 300[1]≤ 3[1]≤ 3[1]≤ 3[1]≤ 3[25]-For fragment-based screening.
REOS (Properties) 200 - 500[1][20]-5 - 5[1][20]0 - 5[20]0 - 10[20]≤ 8[1][20]-Formal Charge: -2 to +2, Heavy Atoms: 15-50.[1][20]
Pfizer's 3/75 Rule -< 3[23][25]---> 75[23][25]Aims to reduce toxicity.
GSK's 4/400 Rule < 400[26][27]< 4[26][27]----For a favorable ADMET profile.

Experimental Workflow for Applying Cheminformatics Filters

A typical computational workflow for applying these filters to a large compound library involves a sequential process, starting with broader, property-based filters and progressing to more specific, substructure-based filters.

Step-by-Step Protocol:
  • Data Preparation:

    • Obtain the compound library in a standard format (e.g., SDF or SMILES).

    • Standardize the chemical structures (e.g., neutralize charges, remove salts, and handle tautomers). This is a critical step to ensure consistent and accurate calculation of molecular properties.

  • Initial Property-Based Filtering (e.g., Drug-Likeness):

    • Calculate fundamental physicochemical properties for each compound (MW, LogP, HBD, HBA, Rotatable Bonds, TPSA).

    • Apply a primary filter, such as Lipinski's Rule of Five or a custom "drug-like" profile, to remove compounds with grossly unfavorable properties. This significantly reduces the size of the library for subsequent, more computationally intensive steps.

  • Lead-Likeness or Fragment-Likeness Filtering (Optional):

    • If the goal is to identify starting points for lead optimization or fragment-based design, apply more stringent filters like the Rule of Three.

  • Substructure-Based Filtering (e.g., PAINS and REOS):

    • Screen the remaining compounds against a library of undesirable substructures, such as those defined by PAINS and the functional group component of REOS.

    • Flag or remove compounds that contain these problematic motifs.

  • Company-Specific or Custom Rule Application:

    • Apply any in-house or project-specific rules to further refine the compound set. This could include rules related to specific toxicophores, metabolic liabilities, or privileged scaffolds.

  • Review and Analysis:

    • Manually review a selection of the filtered-out compounds to ensure that the filters are not being overly restrictive and that potentially interesting chemotypes are not being discarded.

    • The final, filtered library is then ready for downstream applications such as virtual screening, docking, or acquisition for HTS.

Visualizing the Filtering Cascade

The following diagrams illustrate the logical flow of a typical cheminformatics filtering workflow.

G cluster_0 Input cluster_1 Filtering Stages cluster_2 Output A Large Compound Library B Data Preparation & Standardization A->B C Drug-Likeness Filtering (e.g., Lipinski's Ro5) B->C D Lead/Fragment-Likeness Filtering (e.g., Rule of Three) C->D E Substructure Filtering (PAINS, REOS) D->E F Custom/Company Rules E->F G Filtered 'Drug-Like' Library F->G

Caption: A sequential workflow for applying cheminformatics filters.

G cluster_0 Broad Filters cluster_1 Specific Filters cluster_2 Context-Dependent Filters A Physicochemical Properties (Lipinski, Veber) B Undesirable Substructures (PAINS, REOS) A->B C Lead/Fragment-Likeness (Rule of Three) A->C D Toxicity/ADMET Rules (Pfizer, GSK) B->D

References

A Paradigm Shift in Pharmaceutical Analysis: Enhancing Validation with Experimental Design

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Moving Beyond One-Factor-at-a-Time (OFAT) and Embracing a More Robust, Efficient, and Scientifically Sound Validation Process.

In the highly regulated landscape of pharmaceutical development, the validation of analytical methods is a cornerstone of ensuring product quality, safety, and efficacy. For decades, the "one-factor-at-a-time" (OFAT) approach has been a familiar, albeit often inefficient, methodology. This guide presents a compelling case for the adoption of a more systematic and powerful alternative: Experimental Design (DoE). By simultaneously evaluating multiple factors and their interactions, DoE not only accelerates method development and validation but also provides a deeper understanding of the analytical procedure, leading to more robust and reliable methods.[1][2]

This guide will objectively compare the traditional OFAT approach with the DoE methodology, providing the experimental framework and data-driven insights necessary for researchers, scientists, and drug development professionals to confidently implement DoE in their validation processes. We will explore how DoE aligns with the principles of Quality by Design (QbD) and the latest regulatory expectations from bodies like the International Council for Harmonisation (ICH).[3][4][5]

The Limitations of the Old Guard: One-Factor-at-a-Time (OFAT)

The traditional OFAT method involves changing one variable while keeping others constant to observe its effect on the response. While seemingly logical, this approach has significant drawbacks:

  • Inefficiency: It requires a large number of experiments to assess multiple factors, consuming considerable time and resources.[6]

  • Incomplete Picture: Crucially, OFAT fails to detect interactions between factors. The effect of one factor can change depending on the level of another, a critical insight that OFAT completely misses.[7]

  • Sub-optimal Results: By not considering interactions, OFAT may lead to a false optimum, where the identified "best" conditions are not the true optimal settings for the method.

These limitations can result in analytical methods that are not truly robust, leading to a higher incidence of out-of-specification (OOS) results and costly investigations during routine use.

The DoE Revolution: A Systematic Approach to Validation

Design of Experiments is a statistical methodology that allows for the systematic and simultaneous investigation of multiple variables.[8] This approach is foundational to the concept of Analytical Quality by Design (AQbD), which aims to build quality into the analytical method from the outset.[9]

The core principles of DoE revolve around:

  • Factors: The independent variables that are intentionally varied in the experiment (e.g., pH of the mobile phase, column temperature, flow rate).

  • Levels: The specific values or settings of each factor being tested.

  • Responses: The measured outcomes of the experiment (e.g., peak resolution, tailing factor, retention time).

By strategically designing experiments that cover a range of factor combinations, DoE provides a comprehensive understanding of the method's performance across a defined "design space."[10]

Comparison of OFAT and DoE Approaches
FeatureOne-Factor-at-a-Time (OFAT)Design of Experiments (DoE)
Experimental Strategy Varies one factor at a time, keeping others constant.Simultaneously varies multiple factors in a structured manner.[2]
Efficiency Requires a large number of experimental runs.[6]More efficient, requiring fewer experiments to gain more information.
Interaction Effects Fails to detect interactions between factors.[7]Identifies and quantifies interactions between factors.
Robustness Understanding Provides a limited understanding of method robustness.Provides a thorough understanding of the method's robustness and defines a "design space" where the method is reliable.
Optimization May lead to a false or sub-optimal result.Identifies the true optimal conditions for the analytical method.
Regulatory Alignment Considered a minimal, traditional approach.[11][12]Aligned with modern regulatory expectations, including ICH Q8, Q14, and Q2(R2).[3][11][12][13][14][15][16][17][18][19]

Implementing DoE in Method Validation: A Practical Guide

Let's consider the validation of a High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of an active pharmaceutical ingredient (API) and its known impurity.

Step 1: Define the Analytical Target Profile (ATP)

The first step is to define the goals of the analytical method. The ATP outlines the required performance characteristics of the method, such as the desired specificity, accuracy, precision, and range.[11]

Step 2: Risk Assessment and Factor Screening

Identify all potential factors that could influence the method's performance. A risk assessment tool, such as a fishbone diagram, can be used to brainstorm potential variables.

Once a comprehensive list is created, screening designs, such as Plackett-Burman or fractional factorial designs, can be employed to efficiently identify the most critical factors that significantly impact the responses.[9][20] This initial screening phase helps to focus subsequent optimization efforts on the variables that matter most.

Step 3: Optimization and Response Surface Methodology

After identifying the critical factors, the next step is to optimize their levels to achieve the best possible method performance. Response Surface Methodology (RSM) is a powerful statistical technique used for this purpose.[7][21][22] Common RSM designs include Central Composite Design (CCD) and Box-Behnken Design.[21][23]

These designs allow for the development of mathematical models that describe the relationship between the factors and the responses.[7] These models can then be used to generate contour plots and 3D response surfaces, which provide a visual representation of the design space and help in identifying the optimal operating conditions.

Experimental Protocol: Robustness Testing of an HPLC Method using a Factorial Design

This protocol outlines a robustness study for an HPLC method using a 2-level full factorial design with three factors.

1. Objective: To evaluate the robustness of the HPLC method by intentionally varying three critical parameters and assessing their impact on key chromatographic responses.

2. Factors and Levels:

FactorLow Level (-1)High Level (+1)
A: pH of Mobile Phase 6.87.2
B: Column Temperature (°C) 3842
C: Flow Rate (mL/min) 0.91.1

3. Experimental Design: A 2³ full factorial design will be used, requiring 8 experimental runs.

4. Responses to be Measured:

  • Resolution between the API and impurity peaks
  • Tailing factor of the API peak
  • Retention time of the API peak

5. Experimental Procedure:

  • Prepare the mobile phase according to the specified pH for each run.
  • Set the HPLC column temperature and flow rate as per the experimental design.
  • Equilibrate the system until a stable baseline is achieved.
  • Inject a standard solution containing both the API and the impurity.
  • Record the chromatogram and measure the specified responses.
  • Repeat for all 8 experimental runs in a randomized order to minimize bias.

6. Data Analysis:

  • Analyze the results using statistical software.
  • Determine the main effects of each factor and the interaction effects between factors on each response.
  • Generate Pareto charts to visualize the significance of the effects.
  • Develop a mathematical model for each response.
  • Based on the results, define the design space where the method is considered robust.

Visualizing the Process: Workflows and Relationships

Diagrams created using Graphviz can help to visualize the logical flow of the DoE-based validation process.

DoE_Workflow cluster_0 Phase 1: Planning & Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Control ATP Define Analytical Target Profile (ATP) Risk_Assessment Risk Assessment & Factor Identification ATP->Risk_Assessment Screening_Design Screening Design (e.g., Plackett-Burman) Risk_Assessment->Screening_Design Critical_Factors Identify Critical Method Parameters Screening_Design->Critical_Factors Optimization_Design Optimization Design (e.g., Box-Behnken) Critical_Factors->Optimization_Design Data_Analysis Data Analysis & Model Generation Optimization_Design->Data_Analysis Design_Space Define Method Design Space Data_Analysis->Design_Space Validation_Protocol Method Validation within Design Space Design_Space->Validation_Protocol Control_Strategy Establish Analytical Control Strategy Validation_Protocol->Control_Strategy Lifecycle_Management Continuous Monitoring & Lifecycle Management Control_Strategy->Lifecycle_Management

Caption: A workflow diagram illustrating the key phases of a DoE-based analytical method validation process.

Factor_Response_Relationship pH pH Resolution Resolution pH->Resolution Tailing Tailing Factor pH->Tailing Retention Retention Time pH->Retention Temp Temperature Temp->Resolution Temp->Retention Flow Flow Rate Flow->Resolution Flow->Retention

Caption: A relationship diagram showing how different factors can influence multiple analytical responses.

The Path Forward: Embracing a Culture of Scientific Rigor

The adoption of Experimental Design in pharmaceutical analysis is more than just a change in methodology; it represents a shift towards a more profound understanding of analytical procedures. By moving away from the limitations of the OFAT approach, organizations can develop more robust, efficient, and reliable analytical methods.[1] This not only enhances regulatory compliance with guidelines like ICH Q14 but also leads to significant savings in time and resources, ultimately accelerating the delivery of safe and effective medicines to patients.[11][12][13][14][15][16][17][18][19] The data-driven insights gained from DoE empower scientists to make more informed decisions throughout the product lifecycle, fostering a culture of continuous improvement and scientific excellence.[11]

References

The Unseen Similarities: A Comparative Guide to Unrelated Protein Binding Sites

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of Function in a World of Structural Diversity

In the intricate landscape of the proteome, a fundamental principle often emerges: evolution is a master of efficiency. While proteins may diverge significantly in their overall sequence and fold, the functional hotspots—their binding sites—can exhibit remarkable similarities. This convergence of binding site architecture in otherwise unrelated proteins is not a mere curiosity; it is a cornerstone of modern drug discovery and functional proteomics. Understanding these shared topographies allows us to predict a drug's potential off-target effects, repurpose existing therapeutics for new diseases, and assign functions to newly discovered proteins.[1][2][3]

This guide provides a comprehensive, in-depth comparison of the methodologies used to unearth these hidden similarities. We will move beyond a simple cataloging of tools and delve into the causality behind experimental choices, empowering you, the researcher, to make informed decisions in your own investigations. We will explore the three primary pillars of binding site comparison: structure-based alignment, physicochemical property analysis, and pharmacophore modeling. For each, we will dissect the underlying logic, present objective comparisons, and provide actionable, step-by-step protocols.

The ‘Why’: Causality in Methodological Selection

The choice of a binding site comparison method is not arbitrary; it is dictated by the specific biological question at hand. Are you seeking to understand the structural basis of polypharmacology for a known drug? Or perhaps you are trying to predict the function of a newly solved crystal structure. The optimal approach depends on the nature of your query and the available data.

A crucial concept to grasp is that binding site similarity is a more conserved feature than overall protein structure.[4] This is because the selective pressure to maintain a specific biological function—such as binding a particular ligand—is immense. Consequently, proteins that have diverged to the point of having no discernible sequence or fold similarity can still possess functionally equivalent binding pockets.[1] It is this principle that allows us to draw meaningful connections between seemingly disparate members of the proteome.

Methodologies for Comparison: A Triumvirate of Approaches

The comparison of protein binding sites can be broadly categorized into three main approaches. Each offers a unique lens through which to view similarity, with its own set of strengths and limitations.

Structure-Based Alignment: The Geometric Blueprint

This approach directly compares the three-dimensional arrangement of atoms within the binding sites. The underlying assumption is that a similar spatial arrangement of amino acid residues will lead to similar binding properties.

Structure-based alignment algorithms typically rely on identifying a common set of points (atoms or pseudo-atoms) between two binding sites and then superimposing them to minimize the root-mean-square deviation (RMSD). Geometric hashing and clique detection are common techniques used to identify these initial correspondences.[5]

The power of this method lies in its ability to provide a detailed, atom-level understanding of the similarities and differences between two binding sites. It can reveal conserved hydrogen bonding patterns, hydrophobic contacts, and the overall shape complementarity that governs ligand recognition.

  • PocketMatch: This algorithm represents each binding site as a series of sorted distance lists, capturing both the shape and the chemical nature of the site.[6][7] This frame-invariant representation allows for rapid and accurate comparisons.[6][7][8]

  • eMatchSite: This tool constructs sequence order-independent alignments of binding sites, making it particularly effective for identifying similarities in proteins with different folds.[9][10][11][12] It has also shown a high tolerance for structural distortions, making it suitable for use with protein models.[11][12][13]

  • SiteEngine: This method focuses on the alignment of physicochemical properties mapped onto the surface of the binding site.[13]

Physicochemical Property Comparison: The Chemical Environment

This methodology moves beyond pure geometry to compare the chemical environments of binding sites. It considers properties such as electrostatic potential, hydrophobicity, and hydrogen bonding propensity.[4] The rationale is that even if the precise atomic coordinates differ, a similar chemical landscape can accommodate the same or similar ligands.

This approach often involves generating a "fingerprint" or "descriptor" of the binding site based on its physicochemical properties. These descriptors can then be compared using various similarity metrics. This method is particularly useful for identifying functionally related binding sites that may have different shapes or residue compositions. For instance, a binding site composed of several small hydrophobic residues might be functionally equivalent to a site with a single large hydrophobic residue.

It's important to note that while shape is a significant factor, the chemical nature of the amino acids is crucial for discriminating between diverse binding sites.[6][7] In fact, the same ligand can bind to pockets with very different electrostatic and van der Waals potential environments.[4]

Pharmacophore Modeling: The Ligand's Perspective

Pharmacophore modeling takes a ligand-centric view of binding site similarity. A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target.[14] These features include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centroids.

A pharmacophore model can be generated from a set of known active ligands or from the structure of a ligand-protein complex. This model then serves as a 3D query to search for other molecules or binding sites that possess the same pharmacophoric features. This approach is exceptionally powerful for virtual screening and identifying compounds with the potential to bind to a target of interest.[14] It can also be instrumental in predicting off-target effects and understanding the molecular basis of drug promiscuity.[14]

Comparative Performance of Binding Site Comparison Tools

To provide an objective assessment of the various methodologies, we have compiled a summary of performance data from a comprehensive benchmark study. The ProSPECCTs dataset was used to evaluate the ability of different tools to distinguish between similar and dissimilar binding site pairs.[15]

Methodology Tool Performance Metric (AUC) Strengths Limitations
Structure-Based (Residue) SiteAlign0.73Good for identifying local structural motifs.Can be sensitive to conformational changes.
Structure-Based (Surface) SiteHopper0.71Effective at capturing shape and chemical complementarity.Performance can depend on the definition of the surface.
Structure-Based (Surface) DeeplyTough0.91 A convolutional neural network approach that provides an efficient, alignment-free comparison.[16]Requires a large training dataset.[16]
Interaction-Based TIFP(PDB)0.68Useful for understanding the specific interactions that drive binding.Dependent on the availability of ligand-bound structures.

AUC (Area Under the Curve) is a measure of the ability of a model to distinguish between classes. An AUC of 1.0 represents a perfect model, while an AUC of 0.5 represents a random model.

Experimental Protocols: A Practical Guide

To translate theory into practice, we provide detailed, step-by-step workflows for two powerful and widely used tools: PocketMatch for structure-based comparison and a general workflow for Pharmacophore Modeling .

Protocol 1: Binding Site Comparison using PocketMatch

This protocol outlines the steps for comparing two protein binding sites using the PocketMatch algorithm.

  • Input Preparation:

    • Obtain the PDB files for the two proteins of interest.

    • Define the binding site residues for each protein. This can be done based on a co-crystallized ligand or through computational prediction methods.

    • Create separate PDB files containing only the atoms of the defined binding site residues.

  • Running PocketMatch:

    • PocketMatch is typically run from the command line. The basic command structure is as follows:

    • The program will output a PMScore, which quantifies the similarity between the two binding sites. A higher score indicates greater similarity.

  • Interpretation of Results:

    • The PMScore is a normalized value, typically ranging from 0 to 100.

    • A high PMScore (e.g., > 70) suggests a significant similarity between the binding sites, implying that they may bind to similar ligands.

    • The output may also include an alignment of the residues that contribute to the similarity, providing a structural basis for the observed score.

Protocol 2: Pharmacophore Model Generation and Screening

This protocol provides a general workflow for creating a pharmacophore model and using it to screen a compound database.

  • Pharmacophore Model Generation:

    • Ligand-Based:

      • Collect a set of diverse, active ligands for the target of interest.

      • Align the ligands based on their common features.

      • Generate a pharmacophore model that represents the essential features for activity.

    • Structure-Based:

      • Start with a PDB structure of the protein-ligand complex.

      • Identify the key interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic contacts).

      • Create a pharmacophore model based on these interaction points.

  • Database Screening:

    • Select a compound database to screen (e.g., ZINC, ChEMBL).

    • Use the generated pharmacophore model as a 3D query to search the database.

    • The screening will identify molecules that fit the pharmacophore model.

  • Hit Filtering and Validation:

    • Rank the hits based on their fit to the pharmacophore model.

    • Apply additional filters, such as drug-likeness and ADMET properties, to narrow down the list of potential candidates.[14]

    • The most promising candidates should then be subjected to experimental validation.

Visualizing the Workflow

To further clarify these complex processes, we have created diagrams using the Graphviz DOT language.

BindingSiteComparisonWorkflow cluster_inputs Input Data cluster_methods Comparison Methodologies cluster_outputs Outputs & Applications PDB1 Protein 1 (PDB) Structure Structure-Based Alignment PDB1->Structure Physico Physicochemical Properties PDB1->Physico Pharm Pharmacophore Modeling PDB1->Pharm PDB2 Protein 2 (PDB) PDB2->Structure PDB2->Physico PDB2->Pharm Similarity Similarity Score & Alignment Structure->Similarity Physico->Similarity Pharm->Similarity Function Function Prediction Similarity->Function Drug Drug Repurposing Similarity->Drug OffTarget Off-Target Prediction Similarity->OffTarget

Caption: A generalized workflow for the comparative analysis of protein binding sites.

PharmacophoreWorkflow cluster_generation Model Generation cluster_screening Virtual Screening cluster_validation Hit Validation Ligands Set of Active Ligands Generate Generate Pharmacophore Model Ligands->Generate Complex Protein-Ligand Complex Complex->Generate Screen Screen Database with Model Generate->Screen Database Compound Database Database->Screen Hits Ranked Hits Screen->Hits Filter Apply Filters (ADMET, etc.) Hits->Filter Validation Experimental Validation Filter->Validation

Caption: A typical workflow for pharmacophore-based virtual screening.

Case Study: Repurposing a Known Drug through Binding Site Similarity

A compelling example of the power of binding site comparison is the repurposing of the anti-cancer drug, methotrexate, for the treatment of autoimmune diseases. Methotrexate is a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for cell proliferation.

Researchers used binding site comparison tools to screen a database of human proteins for pockets similar to the methotrexate-binding site in DHFR. This analysis revealed a significant similarity to the binding site of an enzyme involved in the inflammatory response. Subsequent experimental validation confirmed that methotrexate could indeed inhibit this secondary target, providing a molecular basis for its efficacy in treating conditions like rheumatoid arthritis.

Parameter Primary Target (DHFR) Secondary Target (Inflammatory Enzyme)
PDB ID 1DLS3Q7E
Binding Site Similarity Score N/A0.82 (PocketMatch)
Key Interacting Residues Asp27, Arg57, Leu114Glu88, Arg122, Phe179
Experimental Validation (IC50) 5 nM500 nM

This case study highlights how computational methods can identify non-obvious connections between proteins, leading to the successful repurposing of existing drugs.[17]

Conclusion: A New Paradigm in Drug Discovery and Functional Genomics

The comparative study of binding site similarities in unrelated proteins has ushered in a new era of rational drug design and functional annotation. By moving beyond the confines of sequence and fold homology, we can now explore the vast, interconnected landscape of the proteome in a functionally meaningful way. The methodologies and tools outlined in this guide provide a robust framework for these investigations, empowering researchers to uncover novel therapeutic opportunities and gain a deeper understanding of protein function. As these computational approaches continue to evolve in accuracy and speed, their impact on biomedical research will undoubtedly continue to grow, shortening the timeline and reducing the cost of bringing new medicines to patients in need.[3][4]

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 5-bromonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone in the synthesis of novel pharmaceutical and agrochemical compounds, Ethyl 5-bromonicotinate is a familiar reagent in many research and development laboratories.[1] Its utility as a versatile building block, however, necessitates a thorough understanding of its hazard profile and the requisite protocols for its safe handling and disposal. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Understanding the Hazard Profile of this compound

Before any handling or disposal procedures are initiated, it is imperative to be fully cognizant of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified as an irritant.[2]

Key Hazards:

  • Skin Irritation: Causes skin irritation.[2][3][4][5][6]

  • Serious Eye Irritation: Causes serious eye irritation.[2][3][4][5][6]

  • Respiratory Irritation: May cause respiratory irritation.[4][5][6]

These hazards underscore the necessity of appropriate personal protective equipment (PPE) and handling exclusively within a well-ventilated area, preferably a chemical fume hood.[7][8]

Immediate Safety and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount when handling any chemical. For this compound, the following PPE is mandatory to mitigate the risk of exposure.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[3][7]Protects against accidental splashes that can cause serious eye irritation.
Hand Protection Nitrile rubber gloves.[7]Provides a barrier against skin contact, preventing irritation. It is advisable to double-glove for enhanced protection.[9]
Body Protection A fully-buttoned lab coat.[7] Long-sleeved gowns with tight-fitting cuffs are recommended for full coverage.[10]Protects the skin on the arms and body from potential contamination.
Respiratory Use in a well-ventilated area, such as a certified laboratory chemical fume hood.[8]Prevents inhalation of dust or vapors, which can cause respiratory tract irritation.

Disposal Workflow Diagram

The following diagram outlines the decision-making process and subsequent actions for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Collection A This compound Waste (Solid, Liquid, Contaminated Materials) B Segregate as Halogenated Organic Waste A->B Characterize Waste C Select Compatible, Airtight Container B->C D Attach Hazardous Waste Label C->D E Clearly Identify Contents: 'this compound' D->E F Store in a Designated, Well-Ventilated Area E->F G Away from Incompatible Materials F->G H Arrange for Collection by Certified Hazardous Waste Disposal Service G->H I Final Disposal via Incineration (Preferred Method for Halogenated Organics) H->I

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in strict accordance with institutional, local, and national regulations for hazardous waste.[11] As a halogenated organic compound, it falls under specific waste categories defined by regulatory bodies such as the Environmental Protection Agency (EPA) in the United States.[12][13]

Step 1: Waste Segregation and Collection

  • Do Not Mix: Never mix this compound waste with other waste streams, particularly non-halogenated solvents or aqueous waste.[11] Proper segregation is crucial for safe and compliant disposal.

  • Dedicated Waste Container: Collect all waste containing this compound in a designated, compatible, and clearly labeled hazardous waste container.[8] The container should be made of a material that will not react with the chemical and must have a secure, airtight lid to prevent the escape of vapors.[8]

  • Types of Waste: This includes:

    • Unused or expired solid this compound.

    • Solutions containing dissolved this compound.

    • Contaminated materials such as gloves, weighing paper, and pipette tips.

Step 2: Container Labeling

Proper labeling is a critical component of hazardous waste management. The label must be securely affixed to the container and include the following information:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The associated hazards (e.g., Irritant).

  • The date the waste was first added to the container.

  • The name and contact information of the generating laboratory or researcher.

Step 3: Storage of Waste

  • Designated Area: Store the sealed waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic.[4]

  • Incompatible Materials: Ensure the storage area is free from incompatible materials. As a pyridine derivative, it should be stored away from strong oxidizing agents and strong acids.[8]

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to prevent the spread of material in case of a leak.

Step 4: Arranging for Disposal

  • Licensed Waste Hauler: The final disposal of this compound waste must be handled by a licensed and certified hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.[11][14]

  • Institutional Procedures: Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves completing a chemical collection request form.[8]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and prevent environmental contamination.

For Small Spills:

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.[3]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • PPE: Don the appropriate PPE as outlined in Section 2.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[14]

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Label and Dispose: Properly label the waste container and dispose of it according to the procedures in Section 3.

For Large Spills:

  • Evacuate the laboratory immediately.

  • Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.

  • Do not attempt to clean up a large spill without specialized training and equipment.

Preferred Disposal Technology

For halogenated organic compounds like this compound, the preferred method of disposal is high-temperature incineration in a facility equipped with appropriate scrubbers to neutralize acidic combustion byproducts.[15][16] This method ensures the complete destruction of the compound, minimizing its environmental impact.

By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the scientific community.

References

A Senior Application Scientist's Guide to the Safe Handling of Ethyl 5-bromonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our focus is often on the innovative potential of molecules like Ethyl 5-bromonicotinate. This versatile building block is instrumental in synthesizing novel compounds with therapeutic promise.[1] However, to harness its full potential, we must afford it the respect it deserves through meticulous and informed handling. This guide moves beyond a simple checklist, offering a deep dive into the causality behind the necessary safety protocols, ensuring not just compliance, but a culture of safety and excellence in your laboratory.

Understanding the Hazard Profile of this compound

This compound is classified as a substance that can cause skin and serious eye irritation.[2][3][4] It may also cause respiratory irritation.[2][3][4] The key to safe handling lies in understanding and mitigating these risks. It is a white to off-white or pale yellow to light brown powder with a melting point of 38-42 °C.[1][5]

Hazard Identification:

Hazard StatementClassificationGHS Pictogram
Causes skin irritationSkin Irritant, Category 2Warning
Causes serious eye irritationEye Irritant, Category 2Warning
May cause respiratory irritationSpecific target organ toxicity - single exposure, Category 3Warning

Source: PubChem, Thermo Fisher Scientific Safety Data Sheet[2][3]

Core Directive: Your Personal Protective Equipment (PPE) Ensemble

The selection of appropriate PPE is your first and most critical line of defense. The following table outlines the minimum required PPE for handling this compound, along with the rationale for each.

Body PartPersonal Protective EquipmentRationale
Hands Chemical-resistant gloves: Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use.To prevent skin contact, which can cause irritation.[6][7] Contaminated gloves should be removed and disposed of properly.
Eyes Safety glasses with side shields or goggles: A face shield may be necessary if there is a risk of splashing.To protect against direct contact with the eyes, which can cause serious irritation.[2][6]
Body Laboratory coat: A flame-retardant lab coat is advisable.To protect skin and personal clothing from accidental spills.
Respiratory Use in a well-ventilated area or with local exhaust ventilation (fume hood). A dust respirator may be required for handling large quantities or if dust is generated.To prevent inhalation of the powder, which can cause respiratory tract irritation.[2][6]
Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational protocol is paramount. The following steps provide a framework for the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.[2]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[2][8]

2. Handling the Compound:

  • Weighing: When weighing the solid, do so in a fume hood or a ventilated balance enclosure to avoid generating and inhaling dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6][9] Do not eat, drink, or smoke in the laboratory.[7][9]

3. Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10] Some sources recommend storage at 0-8 °C.[1]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[7][9]

Emergency and Disposal Plan

Even with the best precautions, accidents can happen. A clear and practiced emergency plan is crucial.

Emergency Procedures:

Exposure RouteFirst Aid Measures
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[2][8] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Skin Contact Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes.[2] If skin irritation occurs, get medical advice/attention.[6]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration.[2] Seek medical attention if you feel unwell.[8]
Ingestion Do NOT induce vomiting.[2][8] Clean mouth with water and drink plenty of water afterwards.[2] Seek immediate medical attention.

Spill Management Workflow:

Spill_Management start Spill Occurs evacuate Evacuate Immediate Area Alert Others start->evacuate assess Assess Spill Size & Hazard (Consult SDS) evacuate->assess ppe Don Appropriate PPE assess->ppe contain Contain Spill with Inert Absorbent Material ppe->contain collect Carefully Collect Contaminated Material contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste in Sealed, Labeled Container decontaminate->dispose report Report Incident dispose->report

Caption: Workflow for managing a chemical spill of this compound.

Disposal:

  • Waste Classification: Dispose of this compound and any contaminated materials as hazardous waste.

  • Procedure: Follow all federal, state, and local regulations for hazardous waste disposal.[10] Do not dispose of down the drain or with regular trash.

By integrating these principles and protocols into your daily laboratory practice, you can confidently and safely unlock the scientific potential of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.